Technical Documentation Center

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
  • CAS: 1227465-68-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Abstract This technical guide provides a comprehensive overview of a viable synthetic pathway for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a molecule of interest for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a molecule of interest for researchers, scientists, and drug development professionals. The proposed synthesis is a multi-step process commencing with the construction of the core pyrazole scaffold, followed by side-chain elongation and functional group manipulation, and culminating in the introduction of the N-methyl moiety. This document emphasizes not only the procedural steps but also the underlying chemical principles and experimental considerations that ensure a robust and reproducible synthesis. All protocols are supported by authoritative references to peer-reviewed literature and established chemical knowledge.

Introduction and Strategic Overview

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, making its derivatives attractive targets in medicinal chemistry and drug discovery. This guide details a logical and efficient synthetic strategy, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

The overall synthetic approach is dissected into three primary stages:

  • Stage 1: Synthesis of the Key Intermediate: 1-Methyl-1H-pyrazole-4-carbaldehyde. This stage focuses on the construction and functionalization of the pyrazole ring to introduce a crucial aldehyde handle for subsequent modifications.

  • Stage 2: Carbon Chain Elongation and Functional Group Interconversion. This stage extends the carbon chain at the 4-position of the pyrazole ring to the desired three-carbon propanal moiety.

  • Stage 3: Formation of the N-Methylaminopropyl Side Chain. The final stage involves the conversion of the propanal intermediate into the target N-methylpropanamine.

This guide will present a primary, well-supported pathway and also discuss scientifically sound alternatives for key transformations, providing researchers with flexibility in their experimental design.

Visualizing the Synthetic Pathway

The following diagram provides a high-level overview of the proposed synthetic route.

Synthesis_Pathway Start 1H-Pyrazole Intermediate1 1-Methyl-1H-pyrazole Start->Intermediate1 Methylation Intermediate2 1-Methyl-1H-pyrazole-4-carbaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack Formylation Intermediate3 (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enal Intermediate2->Intermediate3 Horner-Wadsworth-Emmons Reaction Intermediate4 3-(1-Methyl-1H-pyrazol-4-yl)propanal Intermediate3->Intermediate4 Catalytic Hydogenation Intermediate5 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine Intermediate4->Intermediate5 Reductive Amination (with Ammonia) FinalProduct N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Intermediate4->FinalProduct Reductive Amination (with Methylamine) Intermediate5->FinalProduct Eschweiler-Clarke Methylation

Caption: Proposed synthetic pathways to N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Stage 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

The initial phase of the synthesis focuses on establishing the core 1-methyl-1H-pyrazole ring system and installing a formyl group at the C4 position. This aldehyde functionality is a versatile handle for the subsequent chain elongation step.

Step 1: N-Methylation of 1H-Pyrazole

The synthesis commences with the methylation of commercially available 1H-pyrazole.

Reaction Scheme: 1H-Pyrazole + CH₃I → 1-Methyl-1H-pyrazole

Expertise & Experience: Direct alkylation of pyrazole with an alkyl halide is a standard and efficient method for N-substitution.[1] The choice of a methylating agent like iodomethane is driven by its high reactivity. The use of a suitable base is crucial to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol:

  • To a solution of 1H-pyrazole in a suitable aprotic solvent (e.g., acetone, acetonitrile, or DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature for a short period to allow for the formation of the pyrazolate anion.

  • Cool the reaction mixture in an ice bath and add iodomethane dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-methyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like 1-methyl-1H-pyrazole.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Scheme: 1-Methyl-1H-pyrazole + Vilsmeier Reagent (POCl₃/DMF) → 1-Methyl-1H-pyrazole-4-carbaldehyde

Expertise & Experience: The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C4 position of the pyrazole ring. The reaction conditions, including temperature and reaction time, are critical for achieving good yields and minimizing side reactions.[4][5]

Experimental Protocol:

  • In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for approximately 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add a solution of 1-methyl-1H-pyrazole in DMF dropwise.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours until the reaction is complete (monitoring by TLC).[4]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

Parameter Value Reference
Reaction Vilsmeier-Haack Formylation[4][5]
Temperature 80-90 °C[4]
Typical Yield Good to Excellent[4]

Stage 2: Carbon Chain Elongation

With the key aldehyde intermediate in hand, the next stage involves extending the side chain by two carbons to form a propanal derivative. A robust method for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction, followed by selective reduction.

Step 3: Horner-Wadsworth-Emmons Reaction

The HWE reaction provides a stereoselective method for the formation of alkenes from aldehydes and phosphonate carbanions.[6][7][8] In this case, it will be used to form an α,β-unsaturated aldehyde.

Reaction Scheme: 1-Methyl-1H-pyrazole-4-carbaldehyde + (Diethoxyphosphoryl)acetaldehyde → (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enal

Expertise & Experience: The HWE reaction is often preferred over the Wittig reaction for the synthesis of E-alkenes from stabilized ylides.[9][10][11][12] The phosphonate reagent is deprotonated with a strong base to generate the nucleophilic carbanion, which then reacts with the aldehyde. The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.

Experimental Protocol:

  • To a solution of a suitable phosphonate, such as diethyl (2-oxoethyl)phosphonate, in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a strong base (e.g., sodium hydride or lithium diisopropylamide) at a low temperature (e.g., -78 °C).

  • Stir the mixture for a period to ensure complete formation of the phosphonate carbanion.

  • Add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde in THF dropwise to the reaction mixture.

  • Allow the reaction to proceed at low temperature for a specified time, then gradually warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting α,β-unsaturated aldehyde by column chromatography.

Step 4: Catalytic Hydrogenation

The subsequent step involves the selective reduction of the carbon-carbon double bond of the enal to yield the corresponding saturated aldehyde.

Reaction Scheme: (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enal + H₂/Pd-C → 3-(1-Methyl-1H-pyrazol-4-yl)propanal

Expertise & Experience: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for the reduction of alkenes. The conditions can be controlled to selectively reduce the double bond in the presence of the aldehyde.

Experimental Protocol:

  • Dissolve the α,β-unsaturated aldehyde in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(1-methyl-1H-pyrazol-4-yl)propanal, which may be used in the next step without further purification or can be purified by chromatography if necessary.

Stage 3: Formation of the N-Methylaminopropyl Side Chain

The final stage of the synthesis is the conversion of the propanal intermediate to the target N-methylpropanamine. Two highly effective methods are presented here: direct reductive amination with methylamine and a two-step sequence involving the formation of the primary amine followed by N-methylation.

Pathway A: Direct Reductive Amination

Reductive amination is a powerful one-pot procedure for the synthesis of amines from carbonyl compounds.[13][14][15][16]

Reductive_Amination Aldehyde 3-(1-Methyl-1H-pyrazol-4-yl)propanal FinalProduct N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Aldehyde->FinalProduct Methylamine Methylamine (CH₃NH₂) Methylamine->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FinalProduct

Caption: Direct reductive amination workflow.

Reaction Scheme: 3-(1-Methyl-1H-pyrazol-4-yl)propanal + CH₃NH₂ + Reducing Agent → N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Expertise & Experience: This method involves the in situ formation of an imine or iminium ion from the aldehyde and methylamine, which is then immediately reduced by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild and selective for the reduction of iminium ions in the presence of aldehydes.[14]

Experimental Protocol:

  • Dissolve 3-(1-methyl-1H-pyrazol-4-yl)propanal in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (as a solution in a solvent like THF or as a salt like methylamine hydrochloride with an added base).

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product.

Parameter Value Reference
Reaction Reductive Amination[13][14]
Reducing Agent Sodium triacetoxyborohydride[14]
Typical Yield Good[14]
Pathway B: Two-Step Synthesis via Primary Amine

An alternative approach involves the initial formation of the primary amine, followed by methylation.

This can be achieved via reductive amination of the propanal with ammonia.

Reaction Scheme: 3-(1-Methyl-1H-pyrazol-4-yl)propanal + NH₃ + Reducing Agent → 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine

Experimental Protocol: The protocol is similar to the direct reductive amination with methylamine, but using ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol) as the nitrogen source.

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde.[17][18][19][20][21] A key advantage of this reaction is that it avoids over-alkylation to form quaternary ammonium salts.[18][22]

Reaction Scheme: 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine + HCHO + HCOOH → N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Expertise & Experience: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, with the release of carbon dioxide driving the reaction to completion.[21] For a primary amine, the process occurs twice to yield the N,N-dimethylated product. To obtain the mono-methylated product, careful control of stoichiometry may be necessary, although reductive amination with formaldehyde and a suitable reducing agent would be a more direct route to the monomethylated product from the primary amine. Given the goal is the N-methyl product, a more controlled single methylation can be achieved via reductive amination of the primary amine with one equivalent of formaldehyde. However, for the purpose of this guide, we will also outline the more direct reductive amination of the aldehyde with methylamine as the primary route.

Experimental Protocol (Eschweiler-Clarke):

  • To the primary amine, 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, add an excess of aqueous formaldehyde and formic acid.

  • Heat the reaction mixture to reflux for several hours.[20]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure.

  • Purify by column chromatography.

Conclusion

The synthetic pathway detailed in this guide provides a robust and well-precedented route to N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. By beginning with the methylation and subsequent Vilsmeier-Haack formylation of 1H-pyrazole, the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde, is efficiently synthesized. The subsequent Horner-Wadsworth-Emmons reaction and catalytic hydrogenation effectively elongate the carbon chain to the desired propanal derivative. Finally, direct reductive amination with methylamine offers an efficient and high-yielding method to obtain the target molecule. The alternative pathway through the primary amine followed by Eschweiler-Clarke methylation provides a classic, albeit potentially less direct, alternative. The experimental protocols provided are based on established and reliable chemical transformations, and the accompanying explanations of the underlying principles are intended to empower researchers to adapt and optimize these procedures for their specific needs.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[3-(4-methylphenyl)-1H-pyrazol-1-yl]-2-propenal.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27235-27266.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
  • Shetty, S., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Journal of Chemical Research, 35(1), 43-46.
  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 536-554.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. PubMed Central.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 84(4), 793-795.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wang, C., et al. (2023).
  • Stanovnik, B., et al. (2007). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Molbank, 2007(4), M542.
  • Degutyte, R., et al. (2009). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Chemistry of Heterocyclic Compounds, 45(6), 738-740.
  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • Reich, H. J. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. University of Wisconsin-Madison.
  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences.
  • Popa, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 32.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Al-said, M. S., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 745-755.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Habermehl, G., et al. (1988). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl-3-methyl-l-phenyl-2-pyrazolin-5-ones with alcohols under Mitsunobu conditions. Fresenius' Zeitschrift für analytische Chemie, 330(3), 239-240.
  • Asratyan, G. V., et al. (2012). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. Russian Journal of General Chemistry, 82(1), 126-130.
  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • Deady, L. W., et al. (1979). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • PubChem. (n.d.). 3-(1-methyl-1h-pyrazol-4-yl)propan-1-amine. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11774-11881.
  • PubChem. (n.d.). 3-(1-methyl-1h-pyrazol-4-yl)propanal. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol. Retrieved from [Link]

Sources

Exploratory

Synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-Methyl-3-(1-methyl-1H-pyrazol-4-y...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This document, intended for an audience of researchers, scientists, and drug development professionals, details the strategic considerations behind the chosen synthetic route, provides step-by-step protocols for key transformations, and outlines methods for the purification and characterization of intermediates and the final product. The synthesis is presented as a multi-step process commencing with the formation of the core pyrazole structure, followed by carbon chain elongation, and culminating in the introduction and methylation of the terminal amine.

Introduction and Strategic Overview

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole motif in a wide array of biologically active compounds.[1][2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold known for its diverse pharmacological activities.[2][3] This guide delineates a logical and practical synthetic approach, emphasizing reaction efficiency, scalability, and the use of readily available starting materials.

The overall synthetic strategy is a convergent approach, focusing on the sequential construction of the target molecule. The synthesis begins with the construction of a key building block, 1-methyl-1H-pyrazole-4-carbaldehyde. This intermediate then undergoes a carbon chain extension to introduce the three-carbon propyl chain. Subsequent functional group transformations lead to the corresponding primary amine, which is then methylated to yield the final product.

Synthesis_Overview A 1-Methyl-1H-pyrazole B 1-Methyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack Formylation C 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enenitrile B->C Knoevenagel Condensation D 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine C->D Reduction E N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine D->E Reductive Amination

Caption: Overall synthetic strategy for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Synthesis of the Key Intermediate: 1-Methyl-1H-pyrazole-4-carbaldehyde

The synthesis of the target molecule commences with the preparation of the key aldehyde intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde. A reliable and widely used method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[4][5]

Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic or heterocyclic ring.

Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphoryl chloride (POCl₃) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 1-methyl-1H-pyrazole to the reaction mixture.

  • Heat the reaction to 80-90 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as sodium carbonate, until a pH of 7-8 is reached.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-4-carbaldehyde.[6][7]

Carbon Chain Elongation

With the key aldehyde in hand, the next phase involves the extension of the carbon chain to form the desired three-carbon propyl backbone. A Knoevenagel condensation with malononitrile provides an efficient route to a suitable intermediate for subsequent reduction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.

Protocol:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde and malononitrile in a suitable solvent such as ethanol.

  • Add a catalytic amount of a weak base, for instance, piperidine or triethylamine.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to yield 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enenitrile.

Synthesis of the Primary Amine

The next critical step is the reduction of both the carbon-carbon double bond and the nitrile group to furnish the primary amine, 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.[8] This can be achieved through catalytic hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method.

Protocol:

  • Dissolve 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enenitrile in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel.

  • Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C) or Raney nickel.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This product can often be used in the next step without further purification.

N-Methylation to the Final Product

The final transformation is the selective methylation of the primary amine to the desired secondary amine. Reductive amination with formaldehyde is a highly efficient and controlled method for this purpose.[9][10][11]

Reductive Amination

Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine.[9] Using formaldehyde as the carbonyl component results in N-methylation.

Protocol:

  • Dissolve 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in a suitable solvent like methanol.

  • Add an aqueous solution of formaldehyde (37 wt. % in H₂O).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional few hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

An alternative to this two-step imine formation and reduction is the one-pot Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[12]

Characterization

The structural integrity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound ¹H NMR ¹³C NMR Mass Spec (MS)
1-Methyl-1H-pyrazole-4-carbaldehyde Signals corresponding to the pyrazole ring protons, the methyl group, and the aldehyde proton.[7]Resonances for the pyrazole carbons, the methyl carbon, and the carbonyl carbon.M+ peak corresponding to the molecular weight.
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enenitrile Signals for pyrazole and methyl protons, as well as vinylic protons.Pyrazole, methyl, nitrile, and vinylic carbon signals.M+ peak confirming the molecular weight.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine Pyrazole and methyl protons, along with signals for the propyl chain and the amine protons.[8]Pyrazole, methyl, and propyl chain carbon resonances.M+ peak corresponding to the molecular weight.
N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Characteristic signals for the pyrazole ring, two distinct methyl groups, and the propyl chain protons.Resonances for the pyrazole carbons, the two methyl carbons, and the propyl chain carbons.M+ peak confirming the final product's molecular weight.

Conclusion

This technical guide outlines a clear and efficient synthetic route for the preparation of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The described methodologies utilize well-established and reliable chemical transformations, making this synthesis amenable to standard laboratory settings. The strategic use of a Vilsmeier-Haack formylation, Knoevenagel condensation, catalytic hydrogenation, and reductive amination provides a robust pathway to the target molecule. The detailed protocols and characterization guidelines presented herein are intended to support researchers in the successful synthesis and verification of this and structurally related compounds.

References

  • Khairnar, P. V., et al. (2019). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes. Organic Letters, 21(11), 4219–4223. Available at: [Link]

  • Various Authors. (n.d.). Pyrazoles and Heck Reaction. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Experimental and Theoretical DFT Investigations in the[13][14]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Available at: [Link]

  • NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Attaryan, O. S., et al. (2009). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Chemistry of Heterocyclic Compounds, 45(2), 199-242.
  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Semantic Scholar. (n.d.). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • OUCI. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Available at: [Link]

  • Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Available at: [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Available at: [Link]

  • The Good Scents Company. (n.d.). N-methyl propyl amine. Available at: [Link]

  • ResearchGate. (n.d.). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. Available at: [Link] methylenebenzeneamine_synthesis_characterization_antibacterial_and_MTT_assessment

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Abstract This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This document is intended for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a robust synthetic pathway, outlines rigorous characterization methodologies, and discusses the potential pharmacological relevance of this pyrazole derivative in the context of current research. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and scientific integrity.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, provides a unique scaffold that can engage with various biological targets through a range of interactions.[3] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5]

This guide focuses on a specific derivative, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The incorporation of a propan-1-amine chain at the 4-position and N-methylation of both the pyrazole ring and the terminal amine introduces specific structural features that are of significant interest in the exploration of novel therapeutic agents. The strategic placement of these functional groups can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical determinants of its interaction with biological macromolecules.

The rationale for investigating this particular molecular architecture stems from the established precedent of pyrazole-containing drugs in a wide array of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.[6][7] This guide will provide the foundational knowledge and detailed experimental procedures necessary for the synthesis and comprehensive characterization of this promising compound.

Physicochemical Properties and Molecular Structure

The structural attributes of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine are pivotal to its chemical behavior and potential biological activity. A summary of its key computed and, where available, experimentally determined properties is presented below.

PropertyValueSource
Molecular Formula C₈H₁₅N₃PubChem
Molecular Weight 153.23 g/mol PubChem
IUPAC Name N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-aminePubChem
CAS Number 514816-08-1PubChem
Topological Polar Surface Area 29.9 ŲPubChem
Predicted LogP 0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

Synthetic Pathway: A Two-Step Approach

The synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is most efficiently achieved through a two-step process commencing with the commercially available precursor, 1-methyl-1H-pyrazole-4-carbaldehyde. This strategic approach, centered around a pivotal reductive amination reaction, is both robust and scalable.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reductive Amination 1_methyl_pyrazole_carbaldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Reductive_Amination Reductive Amination 1_methyl_pyrazole_carbaldehyde->Reductive_Amination N_methyl_3_aminopropanol N-Methyl-3-aminopropan-1-ol N_methyl_3_aminopropanol->Reductive_Amination Target_Molecule N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Reductive_Amination->Target_Molecule

Caption: Synthetic workflow for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Synthesis of the Precursor: 1-Methyl-1H-pyrazole-4-carbaldehyde

The key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-11-9), is a versatile building block in organic synthesis.[8] It can be synthesized through various reported methods, with the Vilsmeier-Haack reaction being a common and effective approach.[9] For the purposes of this guide, we will consider this intermediate as a commercially available starting material to focus on the core transformation.

Experimental Protocol: Reductive Amination

This protocol details the direct reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with N-methyl-3-aminopropan-1-ol. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical; its mild nature prevents the reduction of the aldehyde starting material before imine formation, thereby maximizing the yield of the desired secondary amine.[10] Dichloroethane (DCE) is selected as the solvent due to its compatibility with the reducing agent and its ability to facilitate the reaction at a moderate temperature.[5]

Materials:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • N-Methyl-3-aminopropan-1-ol (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane, add N-methyl-3-aminopropan-1-ol (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with triethylamine) to afford the pure N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Structural Characterization

Rigorous structural elucidation is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for mapping the molecular structure. The spectra should be recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

  • 1H NMR: The spectrum is expected to show distinct signals for the pyrazole ring protons, the aliphatic chain protons, and the N-methyl groups. The chemical shifts and coupling patterns will be indicative of the connectivity of the molecule. For instance, the protons on the pyrazole ring will appear in the aromatic region, while the propyl chain protons will be in the aliphatic region, exhibiting characteristic multiplets. The two N-methyl groups will likely appear as singlets at different chemical shifts.

  • 13C NMR: The carbon spectrum will complement the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts will be characteristic of the electronic environment of each carbon, with the pyrazole ring carbons appearing at lower field than the aliphatic carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is essential for confirming the molecular formula of the target compound. The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ should be compared with the calculated exact mass to confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier such as formic acid or trifluoroacetic acid) is a common starting point for method development. The purity is determined by the peak area percentage of the main product peak in the chromatogram.

Potential Biological Activity and Future Directions

The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[11][12] The structural motifs present in N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, namely the substituted pyrazole ring and the secondary amine, suggest several avenues for pharmacological investigation.

Biological_Relevance cluster_0 Molecular Structure cluster_1 Potential Biological Targets Target_Molecule N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Kinases Kinases Target_Molecule->Kinases Interaction via hydrogen bonding GPCRs G-Protein Coupled Receptors Target_Molecule->GPCRs Amine interaction with aspartate residues Ion_Channels Ion Channels Target_Molecule->Ion_Channels Modulation of channel gating Enzymes Other Enzymes Target_Molecule->Enzymes Inhibition of active site

Caption: Potential biological targets for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

The presence of the N-methylpropanamine side chain could facilitate interactions with various receptors and enzymes. For instance, the basic nitrogen atom can form ionic bonds with acidic residues in protein binding pockets. The overall lipophilicity and hydrogen bonding capacity of the molecule will dictate its ability to cross cell membranes and interact with intracellular targets.

Future research should focus on screening this compound against a panel of biologically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, where pyrazole derivatives have previously shown activity. In vitro and in vivo studies will be necessary to elucidate its specific pharmacological profile, including its efficacy, potency, and potential toxicity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the pyrazole ring and the side chain, will be crucial for optimizing its biological activity.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The outlined two-step synthetic protocol, centered on a reliable reductive amination, offers an efficient route to this novel compound. The comprehensive characterization methodologies described are essential for ensuring the structural integrity and purity of the final product. The discussion on the potential biological relevance of this molecule, grounded in the extensive pharmacology of the pyrazole scaffold, provides a strong rationale for its further investigation as a potential lead compound in drug discovery programs. The information and protocols presented herein are intended to empower researchers to confidently synthesize, characterize, and explore the therapeutic potential of this and related pyrazole derivatives.

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6463.
  • Angene Chemical. (n.d.). CAS number page 1. Retrieved from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX*.
  • Frontiers in Chemistry. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(16), 4983.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Current Organic Chemistry, 26(14), 1336-1369.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • MDPI. (2023). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Request PDF. Retrieved from [Link]

  • Bakr, F. M. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6463.
  • ResearchGate. (2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • ResearchGate. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF. Retrieved from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. | Download Table. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole deriv
  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • NIST WebBook. (n.d.). N-Methyl-N-propyl-propylamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Retrieved from [Link]

  • Chemchart. (n.d.). Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

Sources

Exploratory

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. In the absence of direct scientific literature for this specific molecule, we infer its pharmacological activity based on established principles of medicinal chemistry and its structural similarity to known ligands. It is hypothesized that this compound functions as a histamine H3 receptor (H3R) antagonist or inverse agonist. This guide will delve into the foundational role of the H3 receptor in the central nervous system, delineate the molecular consequences of its blockade, provide detailed experimental protocols for validating this hypothesis, and explore the potential therapeutic applications that emanate from this mechanism.

Introduction: Unveiling a Novel Pyrazole Derivative

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a novel chemical entity for which, to date, no specific pharmacological data has been published. However, a meticulous examination of its molecular architecture reveals key pharmacophoric features characteristic of histamine H3 receptor antagonists. The presence of a substituted pyrazole ring, a common scaffold in medicinal chemistry, linked by an alkyl chain to a basic amine, strongly suggests an affinity for this particular G protein-coupled receptor (GPCR).[1][2][3][4]

This guide, therefore, operates on the scientifically-grounded hypothesis that N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine acts as a modulator of the histamine H3 receptor. The H3 receptor is a critical regulator of neurotransmission in the central nervous system (CNS), making its ligands promising candidates for a variety of neurological and psychiatric disorders.[5][6][7]

The Histamine H3 Receptor: A Master Regulator in the CNS

The histamine H3 receptor is predominantly expressed in the CNS, where it functions as a key modulator of neuronal activity.[8][9] Its role is multifaceted, acting as both a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a wide array of non-histaminergic neurons.[9][10]

  • As an Autoreceptor: Located on the presynaptic terminals of histamine-releasing neurons, the H3 receptor provides a negative feedback mechanism. When activated by histamine in the synaptic cleft, it inhibits further synthesis and release of histamine.[9][10][11]

  • As a Heteroreceptor: The H3 receptor is also found on the presynaptic terminals of neurons that release other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, serotonin, and GABA.[7][12] Its activation inhibits the release of these neurotransmitters, positioning the H3 receptor as a central hub for modulating diverse neural circuits.[9][12]

A unique feature of the H3 receptor is its high constitutive activity. This means it can signal even in the absence of an agonist, leading to a constant, low-level inhibition of neurotransmitter release.[12] The H3 receptor is coupled to the Gαi/o subunit of the G protein complex. Its activation, whether by an agonist or through its constitutive activity, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a reduction in calcium influx through N-type voltage-gated calcium channels.[9]

Proposed Mechanism of Action: H3 Receptor Antagonism and Inverse Agonism

Given the H3 receptor's constitutive activity, ligands that block this receptor can act as either neutral antagonists (blocking the effects of agonists without affecting constitutive activity) or inverse agonists (blocking both agonist effects and constitutive activity). For simplicity, we will refer to the compound's putative action as antagonism, with the understanding that it may also exhibit inverse agonist properties.

The primary mechanism of action for an H3 receptor antagonist is to bind to the receptor and prevent its activation by histamine.[8] By blocking the H3 autoreceptor, the negative feedback loop is disrupted, leading to an increased synthesis and release of histamine in the brain.[8][11] This surge in synaptic histamine results in the enhanced activation of other histamine receptors, primarily the excitatory H1 and H2 receptors, leading to a state of heightened neuronal activity and wakefulness.[12][13][14]

Furthermore, by blocking H3 heteroreceptors, the compound would disinhibit the release of other crucial neurotransmitters. This leads to a cascading effect, increasing the synaptic concentrations of:

  • Acetylcholine: Important for learning, memory, and cognitive function.[15]

  • Dopamine: Plays a key role in motivation, reward, and motor control.[5]

  • Norepinephrine: Involved in alertness, focus, and attention.[8][16]

  • Serotonin: Regulates mood, sleep, and appetite.[16]

This broad-spectrum enhancement of neurotransmission is the foundation for the therapeutic potential of H3 receptor antagonists in various CNS disorders.[8]

H3R_Antagonism_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron H3_Antagonist N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine H3R Histamine H3 Receptor (Gi/o-coupled) H3_Antagonist->H3R Blocks AC Adenylyl Cyclase H3R->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↑ Neurotransmitter Release (Histamine, ACh, DA, NE, 5-HT) cAMP->Neurotransmitter_Release Disinhibits Histamine Histamine Neurotransmitter_Release->Histamine Other_NTs Other Neurotransmitters Neurotransmitter_Release->Other_NTs Postsynaptic_Receptors Postsynaptic Receptors (H1, H2, etc.) Histamine->Postsynaptic_Receptors Other_NTs->Postsynaptic_Receptors Neuronal_Activity ↑ Neuronal Activity (Wakefulness, Cognition) Postsynaptic_Receptors->Neuronal_Activity Activates

Caption: Signaling pathway of a putative H3 receptor antagonist.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of in vitro pharmacological assays are required. These experiments will determine the compound's affinity for the H3 receptor and characterize its functional effects.

Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a BCA or Bradford assay.[17]

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]N-α-methylhistamine, [³H]NAMH).[17][18]

    • Add increasing concentrations of the unlabeled test compound, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

    • For non-specific binding determination, add a high concentration of a known H3 receptor agonist (e.g., histamine) to a set of wells.[18]

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[18]

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.[18][19]

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing hH3R start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up 96-well plate: Membranes + [3H]NAMH + Test Compound membrane_prep->assay_setup incubation Incubate to equilibrium assay_setup->incubation filtration Filter and wash incubation->filtration scintillation Add scintillant and count filtration->scintillation data_analysis Analyze data (IC50 -> Ki) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

CompoundKi (nM) at Human H3R
N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (Hypothetical)
Pitolisant1-5
Thioperamide2-10
Clobenpropit0.5-2
(Data for known compounds are approximate values from public sources for illustrative purposes)
Functional Activity Assays

Functional assays are essential to determine whether the compound acts as an antagonist or an inverse agonist.

This assay measures the first step in G protein activation. An antagonist will block agonist-stimulated GTPγS binding, while an inverse agonist will also decrease basal GTPγS binding.

Protocol: [³⁵S]GTPγS Binding Assay

  • Assay Setup:

    • Use the same H3R-expressing cell membranes as in the binding assay.

    • In a 96-well plate, add membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and GDP (to ensure G proteins are in their inactive state).[20][21][22]

    • To measure antagonist effect: Add a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine) along with increasing concentrations of the test compound.

    • To measure inverse agonist effect: Add increasing concentrations of the test compound alone.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration, similar to the binding assay.

    • Measure the amount of [³⁵S]GTPγS bound to the Gα subunit using a scintillation counter.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

    • An antagonist will produce a rightward shift in the agonist's dose-response curve. An inverse agonist will show a concentration-dependent decrease in basal signaling.[20]

This assay measures the downstream effect of Gαi/o activation, which is the inhibition of cAMP production.

Protocol: Forskolin-Stimulated cAMP Assay

  • Cell Preparation:

    • Seed H3R-expressing cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Treat the cells with increasing concentrations of the test compound.

    • Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production. An active H3R will inhibit this process.[23][24]

    • To measure antagonist effect: Co-treat cells with a fixed concentration of an H3R agonist and increasing concentrations of the test compound, in the presence of forskolin.

    • Incubate for a specified time (e.g., 30 minutes).

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based assays).[25][26][27]

    • An inverse agonist will cause an increase in cAMP levels compared to the forskolin-only control. An antagonist will reverse the cAMP decrease caused by an agonist.

    • Calculate the IC50 or EC50 values from the dose-response curves.

AssayParameterHypothetical Value
[³⁵S]GTPγS Binding IC50 (antagonism)(Hypothetical)
cAMP Accumulation IC50 (antagonism)(Hypothetical)

Potential Therapeutic Implications

The proposed mechanism of action as a histamine H3 receptor antagonist positions N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine as a promising candidate for treating various CNS disorders characterized by neurotransmitter imbalances or hypoactivity.

  • Cognitive Disorders (Alzheimer's Disease, ADHD): By increasing the release of histamine, acetylcholine, and norepinephrine, H3R antagonists can enhance wakefulness, attention, and memory.[5][8][28] This pro-cognitive profile makes them attractive for symptomatic treatment of Alzheimer's disease and ADHD.[8][12][15]

  • Sleep-Wake Disorders (Narcolepsy): The histamine system is a cornerstone of wakefulness regulation.[13][29] H3R antagonists promote a wakeful state by increasing histamine levels in the brain, making them effective for treating excessive daytime sleepiness in conditions like narcolepsy.[8][11][12] The drug pitolisant is an approved H3R antagonist for this indication.[11]

  • Schizophrenia: The cognitive and negative symptoms of schizophrenia are associated with deficits in dopaminergic and glutamatergic signaling in the prefrontal cortex. By enhancing the release of these neurotransmitters, H3R antagonists may offer a novel adjunctive therapy to address these difficult-to-treat aspects of the disorder.[12]

  • Obesity: Histamine plays a role in regulating appetite and energy expenditure through its actions in the hypothalamus. H3R antagonists have been explored for their potential to reduce food intake and promote weight loss.[8]

Conclusion

While direct experimental data for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is currently unavailable, its chemical structure provides a strong rationale for its putative role as a histamine H3 receptor antagonist/inverse agonist. This mechanism involves the blockade of H3 autoreceptors and heteroreceptors, leading to a significant increase in the synaptic levels of histamine and other key neurotransmitters. The resulting enhancement of neuronal activity, particularly in brain regions associated with wakefulness and cognition, suggests a broad therapeutic potential. The experimental workflows detailed in this guide provide a clear path for the definitive pharmacological characterization of this compound, which is a critical next step in validating its potential as a novel CNS therapeutic agent.

References

  • Patsnap Synapse. (2024). What are H3 receptor antagonists and how do they work? Patsnap Synapse. [Link]

  • Esbenshade, T. A., Browman, K. E., & Fox, G. B. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Wikipedia. (2023). H3 receptor antagonist. In Wikipedia. [Link]

  • MedicineNet. (2021). How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. MedicineNet. [Link]

  • Wikipedia. (2023). Histamine H3 receptor. In Wikipedia. [Link]

  • Schlicker, E., & Malinowska, B. (2009). Role of the Histamine H3 Receptor in the Central Nervous System. PubMed. [Link]

  • Thakkar, M. M. (2011). HISTAMINE IN THE REGULATION OF WAKEFULNESS. Sleep Medicine Reviews, 15(1), 65–74. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489–508. [Link]

  • Dou-Fazy, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 76, 10-16. [Link]

  • Cowart, M. D., & Wafford, K. A. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515. [Link]

  • Yanai, K., & Tashiro, M. (2007). Roles of histamine in regulation of arousal and cognition: functional neuroimaging of histamine H1 receptors in human brain. Clinical & Experimental Neuroimmunology, 1(1), 27-31. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • Vasavda, C., & Kett, N. R. (2017). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Springer Nature Experiments. [Link]

  • Onodera, K., et al. (1996). Possible roles of brain histamine H3 receptors and the pharmacology of its ligands. Japanese Journal of Pharmacology, 71(1), 11-19. [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 34. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Cleveland Clinic. (2022). Neurotransmitters: What They Are, Functions & Types. Cleveland Clinic. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. PubMed. [Link]

  • Thakkar, M. M. (2011). Histamine in the regulation of wakefulness. ResearchGate. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

  • Scammell, T. E., & Saper, C. B. (2018). Histamine: neural circuits and new medications. SLEEP, 41(9). [Link]

  • Bhowmik, M., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 63. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Creative Bioarray. [Link]

  • van der Es, D., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1735–1744. [Link]

  • de Graaf, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Pini, A., et al. (1994). Synthesis and binding assays of H3-receptor ligands. Il Farmaco, 49(5), 379-383. [Link]

  • Gemkow, M. J., et al. (2009). Histamine H3 Receptor Antagonists Go to Clinics. ResearchGate. [Link]

  • K-L, K., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 43174. [Link]

  • Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Pharmaffiliates. [Link]

  • PubChem. (n.d.). 3-(4-methyl-1h-pyrazol-1-yl)propan-1-amine. PubChem. [Link]

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. PubChem. [Link]

Sources

Foundational

The Pyrazole Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole ring, a five-membered aromatic heterocycle containing two adja...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry. Its remarkable chemical adaptability and its capacity to function as a bioisostere for other aromatic systems have propelled its integration into a wide array of clinically significant pharmaceuticals.[1] Pyrazole-based drugs demonstrate a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3] This guide offers a comprehensive exploration of the key therapeutic targets of pyrazole compounds, elucidating their mechanisms of action, presenting critical quantitative data, and providing detailed experimental protocols. It is designed to be a technical resource for professionals in drug discovery and development, fostering a deeper understanding of this privileged scaffold.

The Pyrazole Core: Physicochemical Properties and Pharmacological Significance

The pyrazole nucleus is a π-excessive aromatic system, a feature that significantly influences its chemical reactivity and, consequently, its utility in drug design.[1] The N-1 nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[1][4] This dual nature enables pyrazole moieties to form specific and multiple interactions within the binding pockets of biological targets.[4]

Furthermore, the pyrazole ring can act as a bioisosteric replacement for a phenyl ring, a common strategy in medicinal chemistry to enhance potency and improve physicochemical properties such as lipophilicity and water solubility.[4] The pharmacological profile of pyrazole derivatives is highly dependent on the nature and position of substituents on the core ring, allowing for fine-tuning of their biological activity.[5]

Key Therapeutic Targets of Pyrazole Compounds

The versatility of the pyrazole scaffold has led to the development of drugs targeting a wide range of proteins and enzymes implicated in various diseases.

Cyclooxygenase (COX) Enzymes: The Anti-inflammatory Action

A prominent and commercially successful application of pyrazole compounds is the selective inhibition of cyclooxygenase-2 (COX-2). The COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[6] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Celecoxib , a well-known COX-2 inhibitor, features a 1,5-diarylpyrazole core. This structural motif allows for selective binding to the active site of the COX-2 enzyme.

Mechanism of Action: The sulfonamide group of celecoxib is thought to interact with a specific hydrophilic side pocket in the COX-2 enzyme, an interaction that is not as favorable in the more constricted active site of COX-1, thus conferring its selectivity.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [6][7]

This protocol outlines a general procedure for determining the inhibitory activity of a pyrazole compound against COX-1 and COX-2 using a colorimetric or fluorometric inhibitor screening assay.

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test pyrazole compound

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyrazole compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the COX assay buffer, COX probe, and COX cofactor to each well.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

  • Inhibitor Addition: Add the diluted test compound or vehicle control to the wells. Incubate for a specified time at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[7]

Protein Kinases: A Cornerstone of Cancer Therapy

The pyrazole scaffold is a prevalent feature in numerous kinase inhibitors approved for cancer treatment.[8] Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers.

Examples of Pyrazole-based Kinase Inhibitors:

  • Crizotinib: An inhibitor of ALK and ROS1 kinases, used in the treatment of non-small cell lung cancer.

  • Ruxolitinib: A JAK1/JAK2 inhibitor for the treatment of myelofibrosis.[10]

  • Axitinib: A selective inhibitor of VEGFRs, used in the treatment of renal cell carcinoma.[10]

Mechanism of Action: Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors. The pyrazole core often forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. Substituents on the pyrazole ring then extend into other regions of the active site, providing additional interactions and conferring selectivity for specific kinases.

Signaling Pathway: Kinase Inhibition by Pyrazole Compounds

kinase_inhibition cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Kinase_Domain Kinase Domain Receptor_Kinase->Kinase_Domain Activates ATP ATP ATP->Kinase_Domain Binds to active site Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Kinase_Domain Competitively Inhibits ATP Binding Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Kinase_Domain->Downstream_Signaling Phosphorylates Cell_Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Cell_Proliferation

Caption: Pyrazole-based kinase inhibitors competitively block the ATP-binding site of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [5]

This protocol provides a method for determining the inhibitory activity of a pyrazole compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test pyrazole compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Preparation: Prepare a kinase reaction buffer containing the kinase, its substrate, and any necessary cofactors.

  • Compound Dilution: Prepare serial dilutions of the test pyrazole compound in the kinase reaction buffer.

  • Assay Plate Setup: Add the diluted test compound to the wells of the assay plate. Include a positive control (kinase without inhibitor) and a negative control (no kinase).

  • Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP: Add Kinase Detection Reagent to all wells to convert the ADP produced to ATP. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Measure the luminescence of each well using a luminometer. The light generated is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the test compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Monoamine Oxidases (MAOs): Targeting Neurodegenerative Diseases

Pyrazoline derivatives, a reduced form of pyrazoles, have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B).[11] These enzymes are responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease and depression.[11][12]

Mechanism of Action: Pyrazoline-based MAO inhibitors can act as either reversible or irreversible inhibitors. Their interaction with the enzyme's active site, which contains a flavin adenine dinucleotide (FAD) cofactor, prevents the breakdown of monoamine neurotransmitters. The selectivity for MAO-A or MAO-B is often dictated by the substitution pattern on the pyrazoline ring.[13]

Experimental Workflow: Evaluation of Pyrazole Compounds as MAO Inhibitors [13][14]

MAO_Inhibitor_Workflow start Synthesized Pyrazole Compound in_vitro_screening In Vitro Screening: MAO-A and MAO-B Inhibition Assay start->in_vitro_screening ic50_determination IC50 Determination for Potent Compounds in_vitro_screening->ic50_determination selectivity_analysis Selectivity Index Calculation (IC50 MAO-A / IC50 MAO-B) ic50_determination->selectivity_analysis kinetic_studies Kinetic Studies: (e.g., Lineweaver-Burk plot) Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) selectivity_analysis->kinetic_studies reversibility_assay Reversibility Assay kinetic_studies->reversibility_assay lead_optimization Lead Optimization reversibility_assay->lead_optimization end Candidate for Further Preclinical Studies lead_optimization->end

Caption: A systematic workflow for the evaluation of pyrazole compounds as MAO inhibitors.

Microbial Targets: The Quest for New Antimicrobials

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[9][15]

Mechanism of Action: The precise mechanisms of action for many antimicrobial pyrazoles are still under investigation. However, some have been shown to inhibit essential microbial enzymes, such as DNA gyrase, which is involved in DNA replication.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [8]

The broth microdilution method is a standard procedure to determine the MIC of a compound.

Materials:

  • 96-well microtiter plate

  • Liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Standardized suspension of the target microorganism

  • Test pyrazole compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium only)

Procedure:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in the liquid growth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major avenue for the anticancer effects of pyrazoles, some derivatives exert their activity through other mechanisms, such as inducing apoptosis (programmed cell death).

Experimental Protocol: Cell Viability Assay (MTT Assay) [10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for representative pyrazole-based drugs.

Drug NameTherapeutic TargetIndicationIC50/Potency
Celecoxib COX-2Anti-inflammatoryIC50 (COX-2) = 0.045 µM[7]
Ruxolitinib JAK1/JAK2MyelofibrosisIC50 (JAK1) = 3.3 nM, IC50 (JAK2) = 2.8 nM
Crizotinib ALK/ROS1Non-small cell lung cancerIC50 (ALK) = 24 nM
Sildenafil PDE5Erectile DysfunctionIC50 = 3.9 nM
Rimonabant CB1 Receptor (Antagonist)Anti-obesity (withdrawn)Ki = 1.96 nM

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability and versatile physicochemical properties allow for the development of compounds with high potency and selectivity for a diverse range of biological targets. Future research will likely focus on exploring novel substitution patterns to identify inhibitors for emerging therapeutic targets, as well as the development of pyrazole-based compounds with improved pharmacokinetic and safety profiles. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the discovery of the next generation of pyrazole-based medicines.[14]

References

  • Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. (n.d.). Benchchem.
  • Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. (n.d.). Benchchem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comprehensive Protocol for Evaluating the Anti- inflammatory Properties of Pyrazole Deriv
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025).
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011).
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Development of selective and reversible pyrazoline based MAO-B inhibitors: virtual screening, synthesis and biological evalu
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). PMC - PubMed Central.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • COX-2 inhibition assay of compounds T3 and T5. (n.d.).
  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. (n.d.). PubMed.
  • Introduction to the pharmacology of pyrazole-based compounds. (2025). BenchChem.

Sources

Exploratory

An In-depth Technical Guide to N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a molecule of significant interest in medicinal chemistry. While direct literature on this specific compound...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a molecule of significant interest in medicinal chemistry. While direct literature on this specific compound is sparse, this document leverages extensive data on the pyrazole scaffold and related analogues to present a robust prospective analysis for researchers, scientists, and drug development professionals. We will delve into proposed synthetic routes, predictive characterization, and the potential pharmacological landscape of this promising heterocyclic amine.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" – a molecular framework that can bind to a variety of biological targets.[2] This versatility has led to the development of numerous FDA-approved drugs containing a pyrazole core, including the anti-inflammatory agent celecoxib and the analgesic difenamizole.[3]

The subject of this guide, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, combines this privileged pyrazole core with an N-methylpropanamine side chain. This specific substitution pattern is of interest for several reasons:

  • 1-Methyl-pyrazole Core: The methylation at the N1 position blocks tautomerization, leading to a single, well-defined isomer and potentially more predictable interactions with biological targets.

  • Substitution at the 4-Position: This position on the pyrazole ring is readily functionalized, allowing for the strategic placement of side chains to modulate activity and physicochemical properties.[4]

  • N-Methylpropanamine Side Chain: The flexible alkylamine chain can engage in crucial ionic and hydrogen bonding interactions with target proteins, a common feature in many neurologically active and receptor-targeting drugs.

This guide will serve as a foundational document for any research program focused on the synthesis and evaluation of this molecule and its close analogues.

Proposed Synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

The synthesis of the target molecule can be logically approached in two main stages: the formation and functionalization of the pyrazole core, followed by the introduction of the N-methylpropanamine side chain. A plausible and well-precedented synthetic strategy is outlined below.

Stage 1: Synthesis of the Key Intermediate, 1-Methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles, including pyrazoles.[1][5] This reaction provides a direct route to the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde.

The process begins with commercially available 1-methylpyrazole. This is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6] The electrophilic Vilsmeier reagent attacks the electron-rich 4-position of the pyrazole ring, and subsequent hydrolysis yields the desired aldehyde.[2]

Vilsmeier_Haack_Reaction cluster_reagents Reagents POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF DMF 1_Methylpyrazole 1-Methylpyrazole Intermediate Iminium Salt Intermediate 1_Methylpyrazole->Intermediate 1) Aldehyde 1-Methyl-1H-pyrazole- 4-carbaldehyde Intermediate->Aldehyde 2) Hydrolysis H₂O Workup

Caption: Vilsmeier-Haack formylation of 1-methylpyrazole.

Stage 2: Reductive Amination to Yield the Final Product

With the pyrazole-4-carbaldehyde in hand, the N-methylpropanamine side chain can be introduced via a one-pot reductive amination. This is a robust and highly efficient method for forming carbon-nitrogen bonds.

The aldehyde is first condensed with N-methyl-1,3-propanediamine to form an intermediate imine or enamine. This intermediate is not isolated but is immediately reduced in situ using a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its mildness and tolerance of a wider range of functional groups.

Reductive_Amination Aldehyde 1-Methyl-1H-pyrazole- 4-carbaldehyde Imine Schiff Base Intermediate Aldehyde->Imine Condensation Amine N-Methyl-1,3- propanediamine Final_Product N-Methyl-3-(1-methyl-1H- pyrazol-4-yl)propan-1-amine Imine->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., STAB)

Caption: Reductive amination to form the target compound.

Physicochemical and Spectroscopic Characterization (Predicted)

Confirmation of the successful synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine would rely on a combination of chromatographic and spectroscopic techniques. The expected data are summarized below.

PropertyPredicted Value / Key FeaturesRationale
Molecular Formula C₉H₁₈N₄Based on the chemical structure.
Molecular Weight 182.27 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small, functionalized heterocyclic amines.
¹H NMR - Singlet ~3.8 ppm (3H, N1-CH₃)- Singlets ~7.4 and ~7.5 ppm (1H each, pyrazole C3-H and C5-H)- Multiplets ~2.5-2.8 ppm (4H, CH₂ adjacent to N)- Multiplet ~1.7 ppm (2H, central CH₂)- Singlet ~2.4 ppm (3H, N-CH₃ on side chain)The chemical shifts are estimated based on data for similar 1,4-disubstituted pyrazoles.[7][8]
¹³C NMR - Signal ~39 ppm (N1-CH₃)- Signals ~128 and ~138 ppm (pyrazole C3 and C5)- Signal ~118 ppm (pyrazole C4)- Signals for the propyl chain carbons between ~25-55 ppm- Signal for the N-CH₃ on the side chain ~36 ppmPredicted chemical shifts based on known pyrazole derivatives.
Mass Spectrometry (EI) - Molecular ion (M⁺) at m/z 182- Characteristic fragmentation including loss of the side chain or cleavage of the pyrazole ring (e.g., loss of HCN or N₂).[3]The fragmentation pattern would be key to confirming the connectivity of the molecule.[9]

Potential Biological and Pharmacological Activities

The pyrazole nucleus is associated with a vast array of pharmacological activities.[4][10] The specific structural motifs of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine suggest several potential therapeutic applications that warrant investigation.

  • Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1][11] The structural similarity to known analgesics suggests that the target molecule could modulate pain pathways.

  • Anticancer Activity: A growing body of research has highlighted the anticancer potential of pyrazole-containing compounds.[12][13] These molecules can interfere with various cellular processes in cancer cells, including cell cycle progression and signaling pathways. The amine side chain could enhance interactions with kinases or other targets implicated in cancer.

  • Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in a number of agents with demonstrated antibacterial and antifungal properties.[11] The target molecule could be screened against a panel of pathogenic microbes to assess its potential in this area.

  • Neurological and Psychiatric Disorders: The alkylamine side chain is a common feature in drugs targeting the central nervous system (CNS). Depending on its ability to cross the blood-brain barrier, this molecule could potentially interact with neurotransmitter receptors or transporters, making it a candidate for investigation in areas like depression, anxiety, or neurodegenerative diseases.[9]

Biological_Potential cluster_targets Potential Therapeutic Areas Molecule N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Pyrazole Core Alkylamine Side Chain Inflammation Anti-inflammatory & Analgesic Molecule:p->Inflammation COX Inhibition? Cancer Anticancer Molecule:p->Cancer Kinase Inhibition? Infection Antimicrobial Molecule:n->Infection Cell Wall/Membrane Disruption? CNS Neurological Disorders Molecule:n->CNS Receptor/Transporter Modulation?

Caption: Potential therapeutic applications of the target molecule.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Protocol for Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 1-Methylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stir bar, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.[6]

  • Formylation: Dissolve 1-methylpyrazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 1-methyl-1H-pyrazole-4-carbaldehyde.

Protocol for Synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Materials:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde

  • N-Methyl-1,3-propanediamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent), N-methyl-1,3-propanediamine (1.2 equivalents), and anhydrous DCE.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Stir for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient elution, e.g., DCM with increasing percentages of methanol containing 1% triethylamine) to yield the final product.

Conclusion

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine represents a molecule with considerable, albeit underexplored, potential in the field of drug discovery. By leveraging established synthetic methodologies such as the Vilsmeier-Haack reaction and reductive amination, this compound can be accessed for biological evaluation. The rich pharmacological history of the pyrazole scaffold provides a strong rationale for investigating its anti-inflammatory, anticancer, antimicrobial, and neurological activities. This guide offers a comprehensive framework for initiating such an investigation, from synthesis to characterization and therapeutic hypothesis. The insights provided herein are intended to empower researchers to unlock the potential of this and related pyrazole derivatives in the ongoing quest for novel therapeutics.

References

Sources

Foundational

A Technical Guide to the Discovery and History of Pyrazole Compounds

Introduction Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile scaffold has given rise to a multitude of c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile scaffold has given rise to a multitude of compounds with a broad spectrum of biological activities, leading to the development of numerous blockbuster drugs. This technical guide provides an in-depth exploration of the discovery and historical development of pyrazole compounds, tracing their journey from a 19th-century chemical curiosity to a privileged structure in modern drug discovery. We will delve into the seminal synthetic methodologies, the key scientific minds behind these breakthroughs, and the evolution of pyrazole-based therapeutics.

The Dawn of Pyrazole Chemistry: Discovery and Foundational Syntheses

The story of pyrazole begins in the latter half of the 19th century, a vibrant period of discovery in organic chemistry. The initial breakthrough is credited to the German chemist Ludwig Knorr in 1883 . While investigating the reaction of ethyl acetoacetate with phenylhydrazine, Knorr synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[1][2] This serendipitous discovery, born from an attempt to synthesize a quinoline derivative, opened the door to an entirely new class of heterocyclic compounds.[2]

The Knorr Pyrazole Synthesis (1883)

The reaction developed by Knorr, now known as the Knorr pyrazole synthesis , remains one of the most fundamental and versatile methods for constructing the pyrazole ring.[1][3] It involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[4][5] The elegance of this reaction lies in its simplicity and the ready availability of the starting materials.

Causality Behind the Knorr Synthesis

The choice of a 1,3-dicarbonyl compound is crucial. The two carbonyl groups, separated by a single methylene group, provide the perfect electrophilic centers for a sequential condensation reaction with the two nucleophilic nitrogen atoms of the hydrazine molecule. This [3+2] fragment condensation strategy efficiently constructs the five-membered ring. The reaction is often catalyzed by acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[6][7]

Experimental Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on the principles of Knorr's original 1883 publication:[1]

  • Reaction Setup: In a reaction vessel, combine phenylhydrazine and ethyl acetoacetate in equimolar amounts.[2]

  • Initial Condensation: The reaction can often proceed at ambient temperature. An initial condensation occurs between the more reactive ketone of the ethyl acetoacetate and one of the nitrogen atoms of phenylhydrazine to form a hydrazone intermediate.[3] Water is formed as a byproduct.

  • Cyclization: The mixture is then heated, typically on a water bath, to promote intramolecular cyclization.[1] The second nitrogen atom of the hydrazine attacks the ester carbonyl group.

  • Dehydration and Tautomerization: This is followed by the elimination of ethanol to form the pyrazolone ring.[2] The resulting product, 1-phenyl-3-methyl-5-pyrazolone, exists in tautomeric forms.[2]

  • Isolation: Upon cooling, the product often crystallizes and can be isolated by filtration and purified by recrystallization.

Caption: A workflow diagram of the Knorr pyrazole synthesis.

The First Synthesis of the Parent Pyrazole Ring

While Knorr's work established the synthesis of pyrazole derivatives, the preparation of the unsubstituted parent pyrazole ring was achieved later. In 1898 , another German chemist, Hans von Pechmann , reported the synthesis of pyrazole itself from the reaction of diazomethane with acetylene.[8][9] This reaction is a classic example of a 1,3-dipolar cycloaddition.[10]

Mechanism of the Pechmann Pyrazole Synthesis

In this synthesis, diazomethane acts as the 1,3-dipole. The terminal nitrogen atoms of diazomethane are the poles, and the molecule adds across the triple bond of acetylene. This cycloaddition reaction forms an unstable 3H-pyrazole intermediate, which then rapidly tautomerizes to the aromatic and more stable 1H-pyrazole.[10]

The Pharmaceutical Awakening: Pyrazoles in Medicine

The therapeutic potential of pyrazoles was recognized remarkably quickly after their initial discovery. In fact, Ludwig Knorr himself was instrumental in this transition from pure to applied chemistry.

Antipyrine: The First Synthetic Drug

In 1883 , the same year as his foundational synthesis, Knorr discovered Antipyrine (phenazone).[11][12] Initially searching for a quinine substitute, Knorr's work led to this pyrazolone derivative which exhibited potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[12][13] Antipyrine was the first fully synthetic drug to be commercialized and became one of the most widely used medicines until the advent of aspirin.[2][11]

Phenylbutazone: A Potent Anti-inflammatory

Building on the pyrazolone scaffold, the Swiss pharmaceutical company Geigy introduced Phenylbutazone in 1949.[14][15] This compound was a powerful non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and gout in humans.[15][16] Although its use in humans is now restricted due to side effects, it remains an important medication in veterinary medicine, particularly for horses.[14][15] Phenylbutazone is synthesized by the condensation of diethyl n-butylmalonate with hydrazobenzene.[16]

The Modern Era: Selective COX-2 Inhibitors

A major breakthrough in pyrazole-based drug discovery came in the 1990s with the development of selective COX-2 inhibitors . The discovery that the cyclooxygenase (COX) enzyme exists in two isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation), provided a new therapeutic target.[17][18] The goal was to selectively inhibit COX-2 to reduce inflammation and pain while sparing COX-1 to minimize gastrointestinal side effects associated with older NSAIDs.[17][19]

Celecoxib (Celebrex), discovered by a team at Searle (later Pfizer), was a landmark achievement in this class.[17][18] Approved by the FDA in 1998, celecoxib features a diaryl-substituted pyrazole core.[20] Its chemical structure, particularly the presence of a polar sulfonamide side chain, allows it to bind selectively to the active site of the COX-2 enzyme.[21][22] This selectivity is attributed to a larger, more accommodating binding pocket in COX-2 compared to COX-1.[19]

COX_Inhibition cluster_0 Traditional NSAIDs cluster_1 Selective COX-2 Inhibitors Aspirin Aspirin COX-1 COX-1 Aspirin->COX-1 Inhibits COX-2 COX-2 Aspirin->COX-2 Inhibits Ibuprofen Ibuprofen Ibuprofen->COX-1 Inhibits Ibuprofen->COX-2 Inhibits Celecoxib (Pyrazole-based) Celecoxib (Pyrazole-based) Celecoxib (Pyrazole-based)->COX-2 Selectively Inhibits Prostaglandins (GI Protection) Prostaglandins (GI Protection) COX-1->Prostaglandins (GI Protection) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2->Prostaglandins (Inflammation)

Caption: Inhibition of COX-1 and COX-2 by NSAIDs and Celecoxib.

Summary of Key Historical Milestones

YearScientist(s)Discovery/InnovationSignificance
1883Ludwig KnorrSynthesis of the first pyrazole derivativeEstablished the Knorr pyrazole synthesis.[1][5]
1883Ludwig KnorrDiscovery of Antipyrine (phenazone)The first fully synthetic commercial drug.[11][12]
1898Hans von PechmannFirst synthesis of the parent pyrazole ringDemonstrated the 1,3-dipolar cycloaddition route.[8][9]
1949GeigyIntroduction of PhenylbutazoneA potent pyrazolone-based NSAID.[14][15]
1998Searle/PfizerFDA approval of CelecoxibLandmark selective COX-2 inhibitor.[18][20]

Conclusion

The history of pyrazole chemistry is a compelling narrative of scientific inquiry, serendipity, and rational drug design. From its discovery in the late 19th century by Ludwig Knorr to its central role in the development of modern selective anti-inflammatory drugs, the pyrazole scaffold has proven to be of enduring value. The foundational synthetic methods, such as the Knorr and Pechmann syntheses, provided the tools for chemists to explore this versatile heterocycle, leading to the discovery of compounds that have had a profound impact on human and animal health. The journey of pyrazole from a laboratory curiosity to a privileged structure in pharmacology underscores the power of fundamental chemical research to drive therapeutic innovation.

References
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Celecoxib - Wikipedia.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.
  • Chapter 5: Pyrazoles. The Royal Society of Chemistry.
  • Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. Britannica.
  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Chemistry of Antipyrine | Request PDF. ResearchGate.
  • What is the mechanism of Celecoxib?. Patsnap Synapse.
  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia.
  • Hans von Pechmann.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. R Discovery.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Ludwig Knorr - Wikipedia.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate.
  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • Hans von Pechmann - Wikipedia.
  • Pechmann-Pyrazol-Synthese - Wikipedia.
  • Phenylbutazone - Wikipedia.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • The Historical Trajectory of Phenylbutazone: From Human Medicine to Veterinary Stalwart.
  • Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC. PubMed Central.

Sources

Protocols & Analytical Methods

Method

In Vitro Assay Application Notes and Protocols for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a novel small molecule with a chemical structure suggestive of interactions with key t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a novel small molecule with a chemical structure suggestive of interactions with key targets in the central nervous system. The presence of a substituted pyrazole ring linked to a flexible N-methylpropanamine side chain indicates potential engagement with enzymes and receptors involved in neurotransmission. While the specific biological profile of this compound is yet to be fully elucidated, its structural motifs bear resemblance to known modulators of monoamine oxidases, histamine N-methyltransferase, and histamine receptors.

This comprehensive guide provides detailed in vitro assay protocols for the initial characterization of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The following sections are designed to empower researchers, scientists, and drug development professionals to systematically evaluate the compound's activity against three high-value neurological targets:

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are critical for the degradation of monoamine neurotransmitters.[1][2] Inhibitors of MAO-A are established antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease.[1][2]

  • Histamine N-Methyltransferase (HNMT): This enzyme is the primary catalyst for the metabolic inactivation of histamine in the central nervous system.[3] HNMT inhibitors represent a therapeutic strategy for enhancing histaminergic neurotransmission, with potential applications in cognitive disorders.

  • Histamine H3 Receptor (H3R): A presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[4] H3R antagonists and inverse agonists are being investigated for their potential in treating a range of neurological and psychiatric conditions.

These protocols are presented with an emphasis on scientific integrity, providing the rationale behind experimental choices and ensuring a self-validating framework for robust and reproducible data generation.

I. Monoamine Oxidase (MAO) Inhibition Assay: A Fluorometric Approach

Scientific Rationale

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[2] This process generates an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The fluorometric assay described here quantifies MAO activity by measuring the production of H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to yield a highly fluorescent product.[1] A reduction in the rate of fluorescence generation in the presence of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine would indicate inhibition of MAO activity. The use of isoform-specific inhibitors, clorgyline (for MAO-A) and selegiline (for MAO-B), allows for the determination of the compound's selectivity.[2][5]

Experimental Workflow

MAO_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - MAO Assay Buffer - Recombinant MAO-A/B - Test Compound Dilutions - Control Inhibitors - Substrate (Tyramine) - HRP & Probe plate Plate Setup (96-well): - Add MAO-A or MAO-B - Add Test Compound/Controls - Pre-incubate reagents->plate reaction Initiate Reaction: - Add Substrate/HRP/Probe Mix plate->reaction measure Kinetic Measurement: Measure Fluorescence (Ex/Em = 535/587 nm) reaction->measure analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analysis

Caption: Workflow for the fluorometric MAO inhibition assay.

Detailed Protocol

A. Reagent Preparation

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[1]

  • Recombinant Human MAO-A and MAO-B: Prepare working solutions in MAO Assay Buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in dimethyl sulfoxide (DMSO).

  • Test Compound Dilutions: Perform serial dilutions of the stock solution in MAO Assay Buffer to achieve the desired final assay concentrations.

  • Positive Control Inhibitors: Prepare 10 µM working solutions of clorgyline (MAO-A specific inhibitor) and selegiline (MAO-B specific inhibitor) in MAO Assay Buffer.[5]

  • MAO Substrate (Tyramine): Prepare a 100 mM stock solution in deionized water.[6]

  • Detection Reagent Mix: Prepare a solution containing a fluorometric probe (e.g., Amplex® Red at 200 µM) and horseradish peroxidase (HRP) at 2 U/mL in MAO Assay Buffer. Protect from light.

B. Assay Procedure (96-well black plate)

  • Add 50 µL of MAO Assay Buffer to all wells.

  • Add 10 µL of the test compound dilutions to the sample wells.

  • Add 10 µL of the positive control inhibitors to their respective wells.

  • Add 10 µL of MAO Assay Buffer to the no-inhibitor control wells.

  • Add 20 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to all wells except the blank (add 20 µL of MAO Assay Buffer to the blank wells).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the tyramine substrate solution to all wells.

  • Immediately begin kinetic measurement of fluorescence in a microplate reader (Excitation: 535 nm, Emission: 587 nm) at 37°C for 30 minutes, taking readings every minute.

C. Data Analysis

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample / Rate_no-inhibitor_control))

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Typical Concentration
Recombinant MAO-A/B5-20 µg/mL
Tyramine (Substrate)1 mM
Clorgyline (MAO-A Inhibitor)1 µM
Selegiline (MAO-B Inhibitor)1 µM
Test Compound0.1 nM to 100 µM

II. Histamine N-Methyltransferase (HNMT) Inhibition Assay: A Radiometric Approach

Scientific Rationale

Histamine N-methyltransferase (HNMT) is a key enzyme in the metabolic clearance of histamine within the central nervous system.[3] This radiometric assay provides a direct measure of HNMT enzymatic activity by quantifying the transfer of a tritiated methyl group from the co-substrate S-adenosyl-L-[methyl-³H]-methionine to histamine. The resulting product, [³H]N-tele-methylhistamine, is separated from the radiolabeled co-substrate, and its radioactivity is measured by liquid scintillation counting. A decrease in the formation of [³H]N-tele-methylhistamine in the presence of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine signifies inhibition of HNMT.

Experimental Workflow

HNMT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction & Termination cluster_separation Separation & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer - Recombinant HNMT - Test Compound Dilutions - Histamine - S-adenosyl-L-[methyl-3H]-methionine incubation Incubate at 37°C: - HNMT, Test Compound,  Histamine, and [3H]SAM reagents->incubation termination Terminate Reaction: - Add Borate Buffer incubation->termination separation Separate Product: - Column Chromatography termination->separation detection Quantify Radioactivity: - Liquid Scintillation Counting separation->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis

Caption: Workflow for the radiometric HNMT inhibition assay.

Detailed Protocol

A. Reagent Preparation

  • Phosphate Buffer: 100 mM sodium phosphate, pH 7.8.

  • Recombinant Human HNMT: Prepare a working solution in Phosphate Buffer. The optimal concentration should be determined empirically.

  • Test Compound Stock Solution: 10 mM in DMSO.

  • Test Compound Dilutions: Serially dilute the stock solution in Phosphate Buffer.

  • Histamine Solution: Prepare a 20 µM solution in Phosphate Buffer.

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM): Prepare a working solution with a specific activity of approximately 1 µCi per reaction.

  • Termination Buffer: 2.5 M Borate buffer, pH 10.

B. Assay Procedure

  • In a microcentrifuge tube, combine 25 µL of recombinant HNMT, 10 µL of the test compound dilution (or buffer for controls), and 10 µL of the histamine solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of [³H]SAM.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 50 µL of Termination Buffer.

  • Separate the [³H]N-tele-methylhistamine product from unreacted [³H]SAM using a suitable method, such as extraction or column chromatography.

  • Transfer an aliquot of the product-containing fraction to a scintillation vial with an appropriate scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

C. Data Analysis

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the % Inhibition versus the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Typical Concentration
Recombinant HNMT0.025 µg/mL
Histamine20 µM
S-adenosyl-L-methionine1.4 µM
S-adenosyl-L-[methyl-³H]-methionine0.014 µM
Test Compound0.1 nM to 100 µM

III. Histamine H3 Receptor (H3R) Binding Assay: A Radioligand Competition Approach

Scientific Rationale

The histamine H3 receptor (H3R) is a G protein-coupled receptor that acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[4] This competitive radioligand binding assay determines the affinity of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine for the H3R. The assay measures the ability of the unlabeled test compound to displace a specific, high-affinity radiolabeled ligand, such as [³H]Nα-methylhistamine ([³H]-NAMH), from the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Experimental Workflow

H3R_Binding_Assay cluster_prep Preparation cluster_binding Binding & Separation cluster_detection Detection & Analysis membranes Prepare Cell Membranes (Expressing H3R) incubation Incubate Components: - Membranes, Test Compound,  and [3H]-NAMH membranes->incubation reagents Prepare Reagents: - Binding Buffer - Test Compound Dilutions - [3H]-NAMH Radioligand - Non-specific Binding Control reagents->incubation filtration Separate Bound/Free Ligand: - Rapid Filtration over  Glass Fiber Filters incubation->filtration counting Quantify Bound Radioactivity: - Liquid Scintillation Counting filtration->counting analysis Data Analysis: - Calculate % Specific Binding - Determine IC50 and Ki counting->analysis

Caption: Workflow for the H3R radioligand competition binding assay.

Detailed Protocol

A. Reagent and Membrane Preparation

  • Cell Membrane Preparation: Prepare membranes from cells recombinantly expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[4]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Test Compound Stock Solution: 10 mM in DMSO.

  • Test Compound Dilutions: Serially dilute the stock solution in Binding Buffer.

  • Radioligand: [³H]Nα-methylhistamine ([³H]-NAMH) at a working concentration of approximately 2 nM.[4]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand, such as clobenpropit, to determine non-specific binding.[4]

B. Assay Procedure

  • In a 96-well plate, combine 50 µL of the test compound dilution (or buffer for total binding, or non-specific binding control).

  • Add 50 µL of the [³H]-NAMH working solution to all wells.

  • Add 100 µL of the cell membrane preparation to all wells.

  • Incubate the plate at 25°C for 2 hours with gentle shaking.[4]

  • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

C. Data Analysis

  • Calculate the specific binding for each well: Specific Binding = Total Binding - Non-specific Binding.

  • Determine the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Typical Concentration/Value
Cell Membranes20-50 µg protein/well
[³H]-NAMH~2 nM
Clobenpropit10 µM
Test Compound0.1 nM to 100 µM
Incubation Time2 hours
Incubation Temperature25°C

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. By systematically evaluating its inhibitory activity against MAO-A and MAO-B, HNMT, and its binding affinity for the H3R, researchers can gain valuable insights into the compound's potential mechanism of action and therapeutic utility. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • de Heus, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • TW. (n.d.). HNMT Histamine N-Methyltransferase Human SMMT Enzymatic LeadHunter Assay. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 795–802. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. [Link]

  • Fingerman, I. M., Du, H. N., & Briggs, S. D. (2011). In Vitro Histone Methyltransferase Assay. Cold Spring Harbor Protocols, 2011(8), pdb.prot5670. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

  • Frandsen, J., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 41227. [Link]

  • Hough, L. B., et al. (1996). Inhibition of histamine N-methyltransferase (HNMT) in vitro by neuromuscular relaxants. Anesthesiology, 84(4), 936–944. [Link]

  • Hough, L. B., & Domino, E. F. (1989). Histamine N-methyltransferase: inhibition by monoamine oxidase inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 249(2), 547–552. [Link]

  • Fingerman, I. M., Du, H. N., & Briggs, S. D. (2011). In Vitro Histone Methyltransferase Assay. ResearchGate. [Link]

  • Zhang, H. N., et al. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Bioorganic & Medicinal Chemistry, 20(16), 4895–4900. [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622–1635. [Link]

  • Amerigo Scientific. (n.d.). N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

Application

The Analytical Chemist's Guide to Pyrazole Derivatives: Application Notes and Protocols

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern therapeutics. Its versatile nature, however, necessitates a robust and multi-faceted analytical ap...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern therapeutics. Its versatile nature, however, necessitates a robust and multi-faceted analytical approach to ensure structural integrity, purity, and ultimately, the safety and efficacy of pyrazole-based compounds. This guide provides an in-depth exploration of the essential analytical techniques for the comprehensive characterization of pyrazole derivatives, moving beyond mere procedural lists to explain the underlying scientific principles and rationale behind methodological choices.

Section 1: Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for assessing the purity of synthesized pyrazole derivatives and for their quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for this purpose.

High-Performance Liquid Chromatography (HPLC)

The principle of HPLC lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). For pyrazole derivatives, which span a wide range of polarities depending on their substitution, reversed-phase HPLC (RP-HPLC) is the most common and versatile approach.

Causality in Method Development: The choice of a C18 column is a logical starting point due to its broad applicability for moderately polar to nonpolar compounds. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and separation of the pyrazole derivative from impurities and starting materials. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase serves a dual purpose: it protonates residual silanols on the stationary phase, reducing peak tailing for basic pyrazole compounds, and it can improve the ionization efficiency for subsequent mass spectrometric detection.[1]

Protocol 1: A General-Purpose RP-HPLC Method for Purity Assessment of Pyrazole Derivatives

This protocol provides a starting point for the analysis of a novel pyrazole derivative. Optimization of the mobile phase gradient and other parameters will likely be necessary.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)[2]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Sample of the pyrazole derivative

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Solution: Accurately weigh and dissolve the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature 25 °C[4]
Detection Wavelength 210-400 nm (DAD) or a specific λmax
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B

4. System Suitability and Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform five replicate injections of a standard solution to assess system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).

  • Inject the sample solution and analyze the chromatogram for the main peak and any impurities.

5. Method Validation (Trustworthiness): For use in a regulated environment, the method must be validated according to ICH guidelines (Q2(R2)).[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities.

  • Linearity: A linear relationship between concentration and detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.[7]

Section 2: Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a wealth of information about the molecular structure of pyrazole derivatives, from the connectivity of atoms to the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Causality in Spectral Interpretation: The chemical shift of a proton or carbon nucleus in an NMR spectrum is highly sensitive to its local electronic environment. For pyrazole derivatives, the positions of substituents on the ring can be definitively assigned using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments.[8] For instance, in an HMBC spectrum, a proton will show a correlation to carbons that are two or three bonds away, allowing for the unambiguous assignment of the pyrazole ring's C3, C4, and C5 positions.[8]

A common challenge in the NMR analysis of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen rapidly exchanges between the N1 and N2 positions. This can lead to averaged signals for the C3 and C5 positions.[8] Lowering the temperature of the NMR experiment can slow this exchange, allowing for the resolution of separate signals for each tautomer.[8]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Derivatives

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-H 9.0 - 13.0 (often broad)-
C3-H 7.5 - 8.5135 - 155
C4-H 6.0 - 7.0100 - 115
C5-H 7.0 - 8.0125 - 145
Substituent (e.g., CH₃) 2.2 - 2.510 - 20

Note: These are approximate ranges and can vary significantly based on the solvent and the nature of other substituents on the pyrazole ring.[6][7][9][10][11]

Protocol 2: ¹H and 2D NMR Analysis of a Pyrazole Derivative

1. Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

  • Ensure the sample is fully dissolved to avoid line broadening.

2. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the coupling patterns (singlets, doublets, triplets, etc.) to infer the connectivity of protons.

3. 2D NMR Acquisition (for detailed structural assignment):

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[8] Set the key HMBC parameter, J(C,H), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[8]

4. Data Analysis:

  • Process the 1D and 2D NMR data using appropriate software.

  • Use the HSQC spectrum to assign the chemical shifts of carbons directly attached to protons.

  • Use the HMBC spectrum to establish long-range correlations and complete the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound and can offer structural clues through the analysis of its fragmentation patterns.

Causality in Fragmentation: The fragmentation of pyrazole derivatives in the mass spectrometer is influenced by the nature and position of substituents. Common fragmentation pathways include the expulsion of HCN and N₂ from the pyrazole ring.[13][14] The presence of specific substituents can lead to characteristic fragmentation patterns, aiding in structure confirmation.[13]

Protocol 3: Mass Spectrometric Analysis of a Pyrazole Derivative

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[15]

  • For high-resolution mass spectrometry (HRMS), further dilute the sample to a concentration of approximately 10-100 µg/mL.

2. Instrumentation and Analysis:

  • Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar compounds or Electron Ionization (EI) for more volatile and less polar compounds.[16]

  • For ESI, the sample can be introduced directly via infusion or through an HPLC system.

  • Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

  • If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.

3. Data Analysis:

  • Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ in positive ion ESI).

  • For HRMS data, calculate the elemental composition to confirm the molecular formula.

  • Analyze the fragmentation pattern to gain further structural information.[17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Vibrational Frequencies: The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching and bending) of specific chemical bonds. The FTIR spectrum of a pyrazole derivative will show characteristic absorption bands for the N-H, C=N, C=C, and C-H bonds of the pyrazole ring, as well as bands corresponding to any substituents.[5]

Table 2: Characteristic FTIR Absorption Bands for Pyrazole Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (non-H-bonded) 3400 - 3500Medium
N-H Stretch (H-bonded) 3100 - 3300Broad, Strong
Aromatic C-H Stretch 3000 - 3100Medium
Aliphatic C-H Stretch 2850 - 3000Medium to Strong
C=N Stretch 1530 - 1560Medium to Strong
C=C Stretch (ring) 1400 - 1500Medium to Strong

Note: The position and appearance of the N-H stretch are highly dependent on hydrogen bonding.[2][5][19][20][21][22]

Protocol 4: ATR-FTIR Analysis of a Solid Pyrazole Derivative

1. Sample Preparation:

  • No special preparation is needed for Attenuated Total Reflectance (ATR) analysis of a solid sample. Ensure the sample is dry.[5]

2. Background Scan:

  • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and let it dry completely.

  • Record a background spectrum of the empty crystal.[5]

3. Sample Analysis:

  • Place a small amount of the solid pyrazole derivative onto the ATR crystal.

  • Apply pressure with the anvil to ensure good contact between the sample and the crystal.[23]

4. Data Acquisition:

  • Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.[5]

5. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for quantitative analysis and for studying conjugated systems.

Causality in Electronic Transitions: The absorption of UV-Vis light promotes electrons from a lower energy ground state to a higher energy excited state. In pyrazole derivatives, the absorption bands are typically due to π → π* transitions within the aromatic pyrazole ring and any conjugated substituents.[24][25] The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of auxochromes and chromophores.[12][24]

Protocol 5: Quantitative Analysis of a Pyrazole Derivative by UV-Vis Spectroscopy

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • A suitable solvent (e.g., ethanol, methanol, or acetonitrile) that does not absorb in the region of interest.

  • Pure sample of the pyrazole derivative (reference standard).

2. Determination of λmax:

  • Prepare a dilute solution of the pyrazole derivative.

  • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[12]

3. Preparation of a Calibration Curve:

  • Prepare a stock solution of the reference standard of a known concentration.

  • Prepare a series of at least five standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert law.

4. Sample Analysis:

  • Prepare a solution of the unknown sample at a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the sample solution at λmax.

  • Determine the concentration of the pyrazole derivative in the sample by using the equation of the line from the calibration curve.

Section 3: Definitive Structure Determination

X-ray Crystallography

For pyrazole derivatives that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information. It yields a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[26][27]

Causality in Diffraction: A crystalline material consists of a highly ordered, repeating arrangement of molecules. When a beam of X-rays is passed through a crystal, the X-rays are diffracted by the electrons of the atoms in a predictable pattern. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be calculated, and from this, the atomic structure can be determined.[28]

Protocol 6: General Workflow for Single-Crystal X-ray Crystallography

1. Crystal Growth:

  • The first and often most challenging step is to grow a single, high-quality crystal of the pyrazole derivative. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.[29] The crystal should ideally be larger than 0.1 mm in all dimensions.[27]

2. Data Collection:

  • A suitable crystal is mounted on a goniometer and placed in a diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[26]

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

  • The "phase problem" is solved using computational methods to generate an initial electron density map.

  • An atomic model is built into the electron density map and refined against the experimental data to obtain the final, precise molecular structure.[26]

4. Data Analysis and Visualization:

  • The final refined structure provides accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data is crucial for understanding structure-activity relationships.

Section 4: Integrated Analytical Workflow

For the comprehensive characterization of a novel pyrazole derivative, an integrated approach utilizing multiple analytical techniques is essential. The following diagram illustrates a logical workflow.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_structural_elucidation Structural Elucidation cluster_definitive_structure Definitive Structure Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC Purity Check MS Mass Spectrometry (Molecular Weight) Purification->MS MW Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR UV_Vis UV-Vis Spectroscopy (Conjugation) FTIR->UV_Vis X_ray X-ray Crystallography (3D Structure) UV_Vis->X_ray If crystallizable

Caption: Integrated workflow for the analytical characterization of pyrazole derivatives.

References

  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Spectroscopic Analysis of Pyrazoles.
  • Santos, L. S., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.
  • Baji, Á., et al. (2018). Investigation of pH and substituent effects on the distribution ratio of novel steroidal ring D- and A-fused arylpyrazole regioisomers and evaluation of their cell-growth inhibitory effects in vitro. Steroids, 138, 108-119.
  • Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry.
  • Reddy, P. P., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(94), 52081-52086.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Molecules, 17(5), 5713-5727.
  • Suwiński, J., & Wagner, P. (2011). Pyrazole derivatives. A challenge of modem academic and industrial chemistry. Wiadomości Chemiczne, 65(7-8), 633-659.
  • Ibrahim, M. A. A., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules, 27(16), 5195.
  • Kumar, D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 747-751.
  • BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Technology Networks. (n.d.). X-ray Crystallography.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Claramunt, R. M., et al. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 69(9), 1492-1498.
  • Sridhar, G., et al. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 9(5), 659-666.
  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide.
  • El-Emary, T. I., & El-Adasy, A. A. M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Frizzo, C. P., et al. (2012). Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles.
  • Hasan, A., et al. (2022). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h).
  • Al-rawi, M. S. S., & Nashaan, F. A. (2023). The FT-IR absorption bands of compounds [II]a-e and [III]a-e.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Anton Paar. (n.d.). X-ray Crystallography.
  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
  • Ashtekar, D. R., et al. (2018). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Al-Masoudi, N. A., et al. (2014). Experimental and theoretical NMR data.
  • Espinet, P., et al. (2012). UV-Vis absorption and normalised emission spectra of the pyrazole ligand pypz R(16)py.
  • de Oliveira, J. A., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3195.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • El-Gohary, A. R., & Shaabana, A. A. (2017). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
  • Excillum. (n.d.). Small molecule crystallography.
  • Florida State University. (n.d.). fourier transform infrared spectroscopy.
  • Scribd. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis.
  • IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis.
  • El-Adl, K., et al. (2018). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • Pesti, J. A., et al. (2013). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • University of California, Los Angeles. (n.d.). IR Absorption Table.
  • Ibrahim, M. M., et al. (2016). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • IJCRT.org. (n.d.). UV-VISIBLE SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF BREXPIPRAZOLE IN BULK DRUG.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from Mass Spectrometry Research Facility.
  • El Othmani, I., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18884-18894.
  • Scribd. (n.d.). FT-IR Spectrum Table.
  • iajps. (n.d.). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer.
  • e-journal.upi.edu. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.

Sources

Method

Application Note: A Validated HPLC Method for the Quantification of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in Pharmaceutical Development

Abstract This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The protocol he...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology and a thorough discussion of the scientific rationale behind the experimental choices. This application note also outlines a complete validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction: The Analytical Challenge

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a substituted pyrazole derivative, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] As with any potential active pharmaceutical ingredient (API), a reliable and validated analytical method is paramount for its characterization, quantification, and quality control throughout the drug development lifecycle.

The chemical structure of the analyte, featuring a basic secondary amine and a heterocyclic pyrazole ring, presents specific challenges for reversed-phase HPLC analysis. These can include poor peak shape due to interactions with residual silanols on the stationary phase and a potentially weak UV chromophore, which could limit detection sensitivity. This application note addresses these challenges by proposing a method optimized for robust and accurate quantification.

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process.[2] The choices of stationary phase, mobile phase, and detection parameters are dictated by the physicochemical properties of the analyte.

Stationary Phase Selection: Mitigating Peak Tailing

The presence of the amine group in N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can lead to undesirable interactions with the silica backbone of conventional C18 columns, resulting in asymmetric peak shapes. To circumvent this, a modern, end-capped C18 column or one with an embedded polar group is recommended. These columns are designed to shield the residual silanols, thus minimizing secondary interactions and improving peak symmetry for basic compounds.

Mobile Phase Optimization: Ensuring Ionization Control

Controlling the ionization state of the amine is crucial for reproducible retention. A buffered mobile phase is therefore essential. A phosphate or acetate buffer at a pH between 3 and 6 will ensure that the amine is consistently protonated, leading to stable retention times and improved peak shape. The organic modifier, typically acetonitrile or methanol, is optimized to achieve a suitable retention time and resolution from any potential impurities.

Detection Wavelength Selection

The pyrazole ring provides a UV chromophore that allows for detection using a Diode Array Detector (DAD) or a UV-Vis detector. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 210-240 nm for this class of compounds.

A Note on Chiral Separation

Should the synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine result in stereoisomers, a chiral separation would be necessary to quantify each enantiomer. Polysaccharide-based chiral stationary phases have been shown to be effective for the separation of pyrazole derivatives.[3][4] This would, however, constitute a separate method development and validation effort.[5][6]

Detailed Analytical Protocol

This protocol is a starting point and may require minor adjustments based on the specific instrumentation and laboratory conditions.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference standard of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (purity >99%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid (or other suitable buffer components).

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm (with end-capping)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (expect ~220 nm)
Run Time ~15 minutes
Preparation of Solutions
  • Buffer (Mobile Phase A): Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.5 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Protocol: A Self-Validating System

A comprehensive validation of the analytical method is required to ensure its suitability for its intended purpose.[7] The following validation parameters should be assessed in accordance with ICH Q2(R1) and Q2(R2) guidelines.[8][9]

Caption: Workflow for HPLC Method Validation.

Specificity/Selectivity

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities or degradation products.

  • Acceptance Criteria: The peak for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the retention time of the analyte.

Linearity

The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Protocol: Prepare at least five concentrations of the reference standard across the desired range (e.g., 80-120% of the target concentration). Perform triplicate injections for each concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Range

The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Protocol: The range is determined from the linearity, accuracy, and precision data.

  • Acceptance Criteria: The method is acceptable over the defined range.

Accuracy

The closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate samples at 100% of the target concentration or nine determinations across the specified range (three concentrations, three replicates each) on the same day, by the same analyst, and on the same instrument.[8]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as the pH of the mobile phase (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Data Presentation: Summarizing Validation Results

The results of the validation studies should be clearly documented in tables for easy review and interpretation.

Table 1: Linearity Data Summary

Concentration (µg/mL) Mean Peak Area RSD (%)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)

| Regression Equation | | |

Table 2: Accuracy (Recovery) Data Summary

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%
100%
120%

| Mean Recovery (%) | | | |

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. The scientific rationale for the selection of chromatographic parameters is provided to empower the analyst to troubleshoot and adapt the method as needed. By following the comprehensive validation protocol, researchers and drug development professionals can ensure the generation of high-quality, defensible data that meets stringent regulatory requirements.

Visual Workflow of the Complete Process

Complete_Process cluster_Prep Preparation cluster_HPLC HPLC Analysis cluster_Validation Method Validation cluster_Reporting Reporting Prep_Solutions Prepare Mobile Phases, Standards, and Samples Instrument_Setup Set Up HPLC System Prep_Solutions->Instrument_Setup Run_Sequence Run Analytical Sequence Instrument_Setup->Run_Sequence Data_Acquisition Acquire Chromatographic Data Run_Sequence->Data_Acquisition Perform_Validation Execute Validation Protocol (Specificity, Linearity, Accuracy, etc.) Data_Acquisition->Perform_Validation Process_Data Process and Analyze Data Perform_Validation->Process_Data Generate_Report Generate Validation Report Process_Data->Generate_Report

Caption: Overall workflow from preparation to reporting.

References

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • ACS Publications. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • PubChem. 1-Methyl-3-aminopyrazole. Available from: [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. Available from: [Link]

  • Pharmaffiliates. N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • NIH. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • ResearchGate. Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

Sources

Application

Application Note: Characterization of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine as a Putative Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the initial characterization of a novel pyrazole-containing compound, N-Methyl-3-(1-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the initial characterization of a novel pyrazole-containing compound, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (herein referred to as CMPD-PYZ4), as a potential protein kinase inhibitor. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors targeting diverse members of the kinome, including Aurora, JAK, and CDK families.[1][2][3] This guide outlines a systematic, multi-step workflow, beginning with broad in vitro screening to identify primary kinase targets, followed by mechanistic assays to determine the mode of inhibition, and culminating in cell-based assays to confirm target engagement and functional cellular effects.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a major class of therapeutic targets, particularly in oncology, due to their central role in regulating cellular signaling pathways.[4] The pyrazole ring is a key building block in the development of protein kinase inhibitors (PKIs).[1][5] Its ability to act as a bioisosteric replacement for other functionalities and to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a versatile and valuable scaffold for inhibitor design.[1][4] Given the prevalence of the methyl-pyrazole moiety in potent kinase inhibitors, novel derivatives like CMPD-PYZ4 warrant thorough investigation.[3][6][7]

This guide provides a logical progression of experiments designed to build a comprehensive profile of CMPD-PYZ4, establishing its potential and mechanism as a kinase inhibitor.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation Protocol_1 Protocol 1: Broad Kinase Panel Screen (ADP-Glo™ Assay) - Determine IC50 - Identify Primary Targets Protocol_2 Protocol 2: MoA Study (ATP Competition Assay) - Determine Inhibition Mechanism (e.g., ATP-Competitive) Protocol_1->Protocol_2 Identifies 'Hit' Kinase(s) Protocol_3 Protocol 3: Target Engagement (NanoBRET™ Assay) - Confirm Intracellular Binding - Determine Cellular IC50 Protocol_2->Protocol_3 Proceed with Validated Hit Protocol_4 Protocol 4: Pathway Inhibition (Phospho-Substrate Assay) - Measure Inhibition of Downstream Signaling Protocol_3->Protocol_4 Protocol_5 Protocol 5: Functional Outcome (Cell Viability Assay) - Determine Antiproliferative Effects (GI50) Protocol_4->Protocol_5

Figure 1: A comprehensive workflow for the characterization of a novel kinase inhibitor, from initial in vitro screening to cellular validation.

Part 1: In Vitro Kinase Profiling & IC₅₀ Determination

The first essential step is to determine if CMPD-PYZ4 has inhibitory activity against a panel of kinases and to identify its primary targets. A highly sensitive, universal method like the ADP-Glo™ Kinase Assay is ideal for this purpose as it measures the production of ADP, a common product of all kinase reactions.[8][9][10]

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[9]

Materials:

  • Kinase of interest (e.g., Aurora A, JAK2)

  • Kinase-specific substrate peptide

  • ATP solution (Ultra Pure)

  • CMPD-PYZ4 stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution series of CMPD-PYZ4 in DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control (DMSO only) and a positive control inhibitor (e.g., Staurosporine).

  • Kinase Reaction Setup (5 µL volume):

    • In a 384-well plate, add 1.25 µL of 4x serially diluted CMPD-PYZ4 or controls.

    • Add 1.25 µL of 4x Kinase/Substrate mixture.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 2.5 µL of 2x ATP solution.

    • Incubate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.[11]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation:

Summarize the inhibitory activity of CMPD-PYZ4 against a panel of representative kinases.

Kinase TargetCMPD-PYZ4 IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Aurora A155
Aurora B254
JAK285010
CDK2>10,00020
SRC1,2008
c-Met>10,00015
(Table 1: Hypothetical inhibitory activity of CMPD-PYZ4 against a kinase panel. Staurosporine is used as a non-selective positive control.)

Part 2: Cellular Activity and Target Engagement

Biochemical activity must be validated in a physiological context. Cell-based assays are critical to confirm that a compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional response.[12][13]

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

Principle: The NanoBRET™ Target Engagement (TE) assay measures compound binding to a specific kinase in live cells.[14] The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein (energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (energy acceptor). A test compound that competes with the tracer for binding will disrupt BRET, causing a measurable decrease in the signal.[12][13][14]

Materials:

  • HEK293 cells

  • Plasmid DNA for NanoLuc®-Kinase Fusion (e.g., NanoLuc®-Aurora A)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • NanoBRET™ TE Kinase Assay reagents (specific tracer, intracellular substrate, and extracellular inhibitor)[14]

  • White, 384-well tissue culture-treated plates

  • BRET-capable plate reader

Methodology:

  • Cell Seeding and Transfection (Day 1):

    • Prepare a suspension of HEK293 cells in complete medium.

    • Prepare transfection complexes by combining NanoLuc®-Kinase plasmid DNA with the transfection reagent in Opti-MEM®, following the manufacturer's protocol.

    • Add the transfection complexes to the cell suspension.

    • Seed the cell/transfection mix into the wells of a 384-well plate and incubate overnight (37°C, 5% CO₂).

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of CMPD-PYZ4 in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer and NanoLuc® substrate according to the specific kinase assay protocol.

    • Remove the growth medium from the cells.

    • Add the compound dilutions to the wells, followed immediately by the tracer/substrate mix.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Data Acquisition and Analysis:

    • Measure filtered luminescence for both the donor (NanoLuc®) and acceptor (Tracer) wavelengths.

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (0% inhibition) and no-tracer (100% inhibition) controls.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.

G cluster_pathway Cellular Signaling Pathway Upstream Upstream Signal Kinase Target Kinase (e.g., Aurora A) Upstream->Kinase Activates Substrate Substrate (e.g., Histone H3) Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (p-Histone H3) Function Cellular Function (e.g., Mitosis) PhosphoSubstrate->Function Inhibitor CMPD-PYZ4 Inhibitor->Kinase

Figure 2: Simplified signaling pathway illustrating the inhibitory action of CMPD-PYZ4 on a target kinase and its downstream substrate.

Protocol 3: Inhibition of Substrate Phosphorylation (Western Blot)

Principle: This protocol directly assesses the functional consequence of target engagement by measuring the phosphorylation level of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation in compound-treated cells provides strong evidence of on-target activity.[13]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116 for Aurora kinases)

  • CMPD-PYZ4

  • Complete growth medium

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-Histone H3, anti-total-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting equipment

  • ECL Chemiluminescence detection reagents

Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with increasing concentrations of CMPD-PYZ4 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with ice-cold RIPA buffer.

    • Scrape and collect the lysate, clarify by centrifugation, and collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash extensively and detect the signal using an ECL reagent and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated substrate signal to the total substrate signal and then to a loading control (e.g., GAPDH).

    • Observe the dose-dependent decrease in substrate phosphorylation upon treatment with CMPD-PYZ4.

Conclusion

This application note provides a structured, three-protocol workflow to effectively characterize the novel compound N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CMPD-PYZ4) as a kinase inhibitor. By systematically progressing from broad in vitro profiling (Protocol 1) to live-cell target engagement (Protocol 2) and functional pathway analysis (Protocol 3), researchers can build a robust data package. This integrated approach will elucidate the compound's potency, selectivity, and mechanism of action, providing a solid foundation for further preclinical development.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • ProQuest. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • ResearchGate. (2021, December). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. [Link]

  • Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Reaction Biology. (n.d.). PYK2 NanoBRET Kinase Assay. [Link]

  • Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. [Link]

  • ResearchGate. (n.d.). The workflow of targeted quantitation by substrate-specific kinase.... [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • PNAS. (n.d.). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. [Link]

  • PubMed Central. (n.d.). Method for identifying phosphorylated substrates of specific cyclin/cyclin-dependent kinase complexes. [Link]

  • PubMed Central. (2014, October 23). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. [Link]

  • PubMed. (2017, June 15). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. [Link]

  • ResearchGate. (n.d.). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. [Link]

  • PubMed. (2009, January 22). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. [Link]

  • PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the investigation of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a novel small m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a novel small molecule with a pyrazole scaffold, in the context of cancer research. Based on its structural features, this compound is hypothesized to function as an inhibitor of soluble adenylyl cyclase (sAC), an enzyme increasingly implicated in cancer cell signaling, proliferation, and metabolism. This document outlines detailed protocols for characterizing the compound's activity, from initial enzymatic assays to cell-based functional screens and in vivo tumor models. The overarching goal is to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of this and similar compounds in oncology.

Introduction: Soluble Adenylyl Cyclase (sAC) as a Novel Target in Oncology

Cyclic AMP (cAMP) is a crucial second messenger that governs a multitude of cellular processes. For decades, the G-protein-regulated transmembrane adenylyl cyclases (tmACs) were considered the primary source of cellular cAMP. However, the discovery of a distinct, soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, has redefined our understanding of cAMP signaling. Unlike tmACs, sAC is not regulated by G-proteins but is uniquely sensitive to bicarbonate (HCO₃⁻), calcium (Ca²⁺), and ATP levels, positioning it as a key intracellular sensor of the cellular metabolic state and pH.

Emerging evidence suggests a dichotomous role for sAC in cancer. In some contexts, sAC has been identified as a tumor suppressor, with its expression being reduced in many human cancers. Loss of sAC has been shown to increase cellular transformation in vitro and malignant progression in vivo. Conversely, in other malignancies, such as prostate carcinoma, sAC is significantly overexpressed and its inhibition leads to cell cycle arrest. This context-dependent function underscores the importance of sAC in specific cancer types and highlights its potential as a therapeutic target. The pyrazole heterocycle is a privileged scaffold in medicinal chemistry and has been successfully incorporated into numerous approved drugs, including kinase inhibitors used in oncology. Therefore, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a compound featuring this core structure, warrants investigation as a potential modulator of sAC activity in cancer.

Hypothesized Mechanism of Action

We hypothesize that N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine acts as an inhibitor of soluble adenylyl cyclase. By blocking sAC activity, the compound is expected to decrease the localized production of cAMP within specific subcellular compartments, such as the cytoplasm, mitochondria, and nucleus. This disruption of cAMP microdomains can, in turn, modulate downstream signaling pathways critical for cancer cell survival and proliferation. Key pathways potentially affected include the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (EPAC) pathway, which can influence cell cycle progression, apoptosis, and metabolism.

digraph "sAC_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Hypothesized sAC signaling pathway in cancer.

In Vitro Characterization Protocols

Biochemical Assay: Direct Inhibition of sAC Activity

Objective: To determine the direct inhibitory effect of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine on purified recombinant human sAC protein.

Principle: The assay measures the conversion of ATP to cAMP by sAC. The amount of cAMP produced is quantified, and the inhibition by the test compound is determined.

Materials:

  • Purified recombinant human sAC (truncated, soluble form)

  • ATP

  • [α-³²P]ATP (for radiometric assay) or a commercial cAMP detection kit (e.g., ELISA, HTRF)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂ (or MgCl₂), 50 mM NaHCO₃

  • N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

  • Known sAC inhibitor (e.g., LRE1 or KH7) as a positive control

  • DMSO (vehicle control)

Protocol (Radiometric Method):

  • Prepare a reaction mixture containing Assay Buffer and a final concentration of ~0.25 nM purified sAC protein.

  • Add varying concentrations of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%). Include vehicle-only (DMSO) and positive control inhibitor wells.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C.

  • Initiate the reaction by adding a mixture of ATP and [α-³²P]ATP (final concentration 1 mM ATP).

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

  • Quantify the [³²P]cAMP using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Enzyme Conc. ~0.25 nM
Substrate Conc. 1 mM ATP
Incubation Time 30 minutes
Temperature 30°C
Cell-Based Assay: Cellular cAMP Accumulation

Objective: To assess the ability of the compound to inhibit sAC-dependent cAMP production in intact cells.

Principle: A human cell line overexpressing sAC (e.g., HEK293-sAC) is used. The cells are treated with the compound, and intracellular cAMP levels are measured.

Materials:

  • HEK293 cells stably overexpressing truncated sAC (HEK293-sAC)

  • DMEM with 10% FBS

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation

  • N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

  • DMSO

  • Lysis buffer

  • Commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Protocol:

  • Seed HEK293-sAC cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes.

  • Add serial dilutions of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Calculate the percentage of inhibition of cAMP production and determine the cellular IC₅₀ value.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of the compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][2] Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[1][2]

Materials:

  • Cancer cell lines of interest (e.g., PC-3 for prostate cancer, A375 for melanoma)

  • Appropriate cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Induction Assays

Objective: To determine if the compound induces programmed cell death in cancer cells.

3.4.1. Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[3][5] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4]

Protocol:

  • Treat cancer cells with the compound at its GI₅₀ concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

3.4.2. Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[6][7]

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with the compound as described above.

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the culture medium in each well.[7]

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold-change in caspase activity compared to the vehicle-treated control.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Stepwise experimental workflow for compound evaluation.

In Vivo Xenograft Tumor Model Protocol

Objective: To evaluate the anti-tumor efficacy of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in a preclinical mouse model.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest (e.g., PC-3)

  • Matrigel (optional, to improve tumor take rate)

  • N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine formulated in a suitable vehicle for in vivo administration (e.g., oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Protocol:

  • Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or serum-free medium, optionally mixed 1:1 with Matrigel, to a final concentration of 1-5 x 10⁷ cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size limit), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Calculate the percentage of tumor growth inhibition (%TGI) for the treated groups compared to the control group.

Parameter Typical Range Notes
Cell Inoculum 1-10 x 10⁶ cells/mouseCell line dependent
Tumor Volume (start) 100-150 mm³Ensure uniformity across groups
Dosing Route Oral (p.o.), Intraperitoneal (i.p.)Depends on compound properties
Dosing Frequency Daily (q.d.), Twice daily (b.i.d.)Based on pharmacokinetic data
Endpoint Tumor volume, Tumor weightEthical endpoints must be observed

Data Interpretation and Troubleshooting

  • Inconsistent IC₅₀ values: Ensure accurate compound dilutions, consistent cell seeding densities, and appropriate incubation times. Check for compound precipitation at high concentrations.

  • High background in cAMP assays: Optimize the concentration of the PDE inhibitor and ensure complete cell lysis.

  • Low signal in apoptosis assays: Ensure the compound concentration and treatment duration are sufficient to induce apoptosis. Use a positive control (e.g., staurosporine) to validate the assay.

  • Variable tumor growth in vivo: Use a consistent cell passage number and ensure a uniform injection technique. Increase the group size to improve statistical power.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine as a potential anti-cancer agent. By systematically assessing its impact on sAC activity, cellular signaling, and tumor growth, researchers can elucidate its mechanism of action and determine its therapeutic potential. This structured approach is crucial for advancing novel compounds from the laboratory to clinical development.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin. [6][7]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [3]

  • Brody School of Medicine. Annexin V Stain Protocol | Flow Cytometry Core | ECU. [5]

  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.

  • Abcam. Annexin V staining assay protocol for apoptosis. [4]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.

  • protocols.io. (2025). Caspase 3/7 Activity.

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [1]

  • Promega Corporation. Caspase-Glo® 3/7 Assay. [7]

  • Abcam. MTT assay protocol. [2]

  • ATCC. MTT Cell Proliferation Assay.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

  • Creative Diagnostics. (2023). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit.

  • Altogen Labs. SAS Xenograft Model.

  • Springer, C., & Fantin, A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080.

  • Carpizo, D. Xenograft Tumor Assay Protocol.

  • Creative BioMart. cAMP Accumulation Assay.

  • Revvity. (2024). Cell preparation: a key step for successful cAMP assays.

  • Cell Biolabs, Inc. cAMP ELISA Kit (Chemiluminescent).

  • Revvity. cAMP - Guide to optimizing agonists of Gαs.

  • BenchChem. In Vivo Xenograft Model Protocol for Microtubule Inhibitors: A Detailed Guide for Preclinical Research.

  • MDPI. (2026). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting.

  • Rossetti, T., et al. (2022). Erratum: Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Frontiers in Physiology, 13.

  • Ramos-Espiritu, L., et al. (2016). Discovery and characterization of a new class of soluble adenylyl cyclase inhibitors. Journal of Pharmacology and Experimental Therapeutics, 356(2), 384-393.

  • National Center for Biotechnology Information. Assay Guidance Manual.

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-pyrazoles in medicinal chemistry: a review. International Journal of Molecular Sciences, 24(9), 7834.

  • BenchChem. Application Notes and Protocols for In Vitro Cell-Based Assays for Perindoprilat ACE Inhibition.

  • Levin, L. R., & Buck, J. (2015). Optimization of lead compounds into on-demand, nonhormonal contraceptives: leveraging a public–private drug discovery institute collaboration. Molecular and Cellular Endocrinology, 418, 110-117.

  • University of Bayreuth. (2023). New study on the male contraceptive pill – Bayreuth biochemists involved in identifying drug.

Sources

Application

The Pyrazole Scaffold: A Versatile Tool in Modern Agrochemicals

Introduction The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical research and development.[1][2] Its remarkable chemical versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical research and development.[1][2] Its remarkable chemical versatility, arising from multiple sites for substitution and a stable aromatic core, has enabled the creation of a vast library of derivatives with potent and specific biological activities.[1] This has led to the successful commercialization of pyrazole-based compounds as fungicides, herbicides, and insecticides, making them indispensable for contemporary crop protection and sustainable agricultural practices.[1][3]

This comprehensive guide is designed for researchers, scientists, and professionals in the field of drug development. It provides an in-depth exploration of the application of pyrazole compounds in agrochemicals, complete with detailed application notes, experimental protocols, and quantitative data to facilitate both understanding and practical implementation in the laboratory.

I. The Privileged Scaffold: Pyrazole's Role in Agrochemicals

The pyrazole moiety is often referred to as a "privileged scaffold" in medicinal and agrochemical chemistry. This designation stems from its recurring presence in a multitude of successful commercial products, a testament to its ability to interact with a diverse range of biological targets in pests, weeds, and pathogenic fungi.

Pyrazole-Based Fungicides: Targeting Fungal Respiration

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds effectively disrupt the mitochondrial respiratory chain in fungi, a critical process for energy production.[1]

  • Mechanism of Action: SDHIs, as their name suggests, inhibit Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. This blockage prevents the oxidation of succinate to fumarate, thereby halting the production of ATP and leading to the death of the fungal cell.[1][4] The pyrazole-carboxamide functional group is a key pharmacophore responsible for this inhibitory activity.[1]

  • Commercial Examples: A number of highly effective SDHI fungicides incorporating the pyrazole scaffold have been developed, including Fluxapyroxad, Bixafen, Penthiopyrad, and Isopyrazam.[5] These fungicides provide broad-spectrum control against a wide range of plant diseases in various crops such as cereals, fruits, and vegetables.[1]

Pyrazole-Based Herbicides: Disrupting Essential Plant Processes

Pyrazole derivatives have also been successfully developed as herbicides, targeting key enzymes in essential plant metabolic pathways.

  • Mechanism of Action: A significant mode of action for pyrazole herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is crucial for the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protecting the plant from oxidative damage. Inhibition of HPPD leads to bleaching of the plant tissues and ultimately, death.

  • Commercial Examples: Pyrasulfotole and Topramezone are examples of commercial HPPD-inhibiting herbicides built around a pyrazole core.

Pyrazole-Based Insecticides: Neurotoxic Activity

The phenylpyrazole class of insecticides is a major group of neurotoxicants that are highly effective against a broad spectrum of insect pests.[6]

  • Mechanism of Action: Phenylpyrazole insecticides, such as the widely used Fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[6] By blocking these channels, they prevent the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and death.[6] This mode of action provides a degree of selectivity towards insects over mammals.

  • Commercial Examples: Fipronil is a prime example of a successful phenylpyrazole insecticide used in various applications, from crop protection to veterinary medicine.[6]

II. Synthesis of Pyrazole-Based Agrochemicals: A Practical Protocol

The synthesis of pyrazole-based agrochemicals often involves multi-step processes. Below is a representative protocol for the synthesis of the fungicide Fluxapyroxad, based on publicly available information.[1][7][8]

Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

A key intermediate in the synthesis of many pyrazole-carboxamide fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Intermediate1 Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Intermediate2 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Intermediate1->Intermediate2 Hydrolysis

Caption: General hydrolysis step for the formation of the carboxylic acid intermediate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol.

  • Hydrolysis: Add an aqueous solution of a base, for example, sodium hydroxide (2 equivalents).

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Isolation: The resulting precipitate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of Fluxapyroxad via Amide Coupling

The final step in the synthesis of Fluxapyroxad involves the coupling of the pyrazole carboxylic acid with the appropriate aniline derivative.

Reactant1 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Product Fluxapyroxad Reactant1->Product Reactant2 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine Reactant2->Product Amide Coupling

Caption: Final amide coupling step in the synthesis of Fluxapyroxad.

Protocol:

  • Acid Chloride Formation: In a dry, inert atmosphere, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a suitable solvent like dichloromethane. Add a chlorinating agent such as thionyl chloride or oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the acid is completely converted to the acid chloride, which can be monitored by the cessation of gas evolution.

  • Amide Coupling: In a separate flask, dissolve 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine and a non-nucleophilic base like triethylamine (1.5 equivalents) in dichloromethane.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Fluxapyroxad.

III. Biological Evaluation of Pyrazole Agrochemicals: Standardized Protocols

The efficacy of newly synthesized pyrazole compounds must be rigorously evaluated through standardized biological assays.

Antifungal Bioassay: In Vitro Mycelial Growth Inhibition

This protocol describes a method to assess the in vitro antifungal activity of pyrazole compounds against a common plant pathogen, Botrytis cinerea.[9][10][11]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Botrytis cinerea culture

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer (5 mm)

  • Incubator

Protocol:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Compound Incorporation: Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (PDA with DMSO only) and a negative control (PDA only) should also be prepared.

  • Plate Pouring: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer and place it mycelial-side down in the center of each PDA plate.

  • Incubation: Incubate the plates at 22-25°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungus in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data at different concentrations.[12]

Insecticidal Bioassay: Leaf-Dip Method for Plutella xylostella

This protocol outlines a leaf-dip bioassay to evaluate the insecticidal activity of pyrazole compounds against the diamondback moth, Plutella xylostella.[2][6][13][14]

Materials:

  • Cabbage or rapeseed leaves

  • Plutella xylostella larvae (e.g., 2nd or 3rd instar)

  • Test compounds dissolved in an appropriate solvent with a surfactant (e.g., Triton X-100)

  • Petri dishes with ventilated lids

  • Fine paintbrush

  • Incubator

Protocol:

  • Insect Rearing: Maintain a healthy culture of P. xylostella on insecticide-free host plants under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Solution Preparation: Prepare a series of concentrations of the test compound in water containing a surfactant (e.g., 0.05% Triton X-100). A control solution with only water and surfactant should also be prepared.

  • Leaf Treatment: Cut cabbage or rapeseed leaves into discs of a suitable size to fit in the Petri dishes. Dip each leaf disc into the respective test solution for 10-15 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on a clean surface to air dry.

  • Assay Setup: Place one treated leaf disc in each Petri dish. Using a fine paintbrush, carefully transfer a known number of larvae (e.g., 10-15) onto each leaf disc.

  • Incubation: Maintain the Petri dishes in an incubator under the same conditions used for insect rearing.

  • Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when gently prodded with the paintbrush.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the lethal concentration required to kill 50% of the larvae (LC50) using probit analysis.

IV. Unraveling the Mode of Action: Enzyme Inhibition Assays

Understanding the specific molecular target of a pyrazole agrochemical is crucial for its development and for managing potential resistance.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol provides a method to determine the inhibitory effect of pyrazole fungicides on the SDH enzyme.[4][15][16][17]

Start Prepare Mitochondrial Fraction Step1 Prepare Reaction Mixture (Buffer, Succinate, Electron Acceptor) Start->Step1 Step2 Add Test Compound (Inhibitor) Step1->Step2 Step3 Initiate Reaction with Enzyme Step2->Step3 Step4 Monitor Absorbance Change Step3->Step4 End Calculate % Inhibition and IC50 Step4->End

Caption: Workflow for an SDH inhibition assay.

Materials:

  • Mitochondrial fraction isolated from a target fungus (e.g., Botrytis cinerea)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution

  • Electron acceptor solution (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine methosulfate (PMS) solution

  • Test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation methods.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, succinate, DCPIP, and PMS.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

  • Enzyme Addition and Reaction Initiation: Add the mitochondrial fraction to each well to initiate the reaction.

  • Measurement: Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the percentage of SDH inhibition for each concentration of the test compound relative to the control. Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) by plotting the inhibition data against the logarithm of the inhibitor concentration.

V. Rational Design: Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their chemical structures.[15][18][19] It plays a vital role in the rational design of new and more effective pyrazole agrochemicals.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By establishing a mathematical relationship between the structural features (descriptors) of a series of compounds and their measured biological activity, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards more promising candidates.

Key Steps in a QSAR Study:

  • Data Set Selection: A series of pyrazole derivatives with their corresponding biological activity data (e.g., EC50 or LC50 values) is compiled.

  • Molecular Descriptor Calculation: A wide range of molecular descriptors, representing various aspects of the molecular structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound in the data set.

  • Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

By analyzing the developed QSAR model, researchers can gain insights into the structural requirements for high biological activity. For example, the model might reveal that bulky substituents at a particular position on the pyrazole ring are beneficial for activity, while electron-withdrawing groups at another position are detrimental. This information is invaluable for the design of the next generation of pyrazole-based agrochemicals with improved efficacy, selectivity, and environmental profiles.

VI. Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery and development of novel agrochemicals. Its inherent versatility and the ability to fine-tune its properties through chemical modification have led to a diverse array of successful products that are crucial for modern agriculture. The detailed protocols and application notes provided in this guide are intended to empower researchers and scientists to further explore the potential of this remarkable heterocycle in the ongoing quest for more effective and sustainable crop protection solutions.

VII. References

  • BenchChem. (n.d.). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Retrieved from BenchChem website.

  • Guidechem. (n.d.). How is Fluxapyroxad Synthesized and What Makes it Unique? Retrieved from Guidechem website.

  • Patsnap. (n.d.). Synthesis method of fluxapyroxad based on Suzuki reaction. Retrieved from Eureka | Patsnap website.

  • Iftikhar, S., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central.

  • Google Patents. (n.d.). CN108610290B - Preparation method of fluxapyroxad. Retrieved from Google Patents website.

  • Google Patents. (n.d.). CN113666827B - Synthetic method of fluxapyroxad intermediate. Retrieved from Google Patents website.

  • RSC Publishing. (n.d.). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. New Journal of Chemistry.

  • Jurnal Kartika Kimia. (2024). QSAR, ADMET, and Molecular Docking of Pyrazole Carboxamide Derivatives as Potential Antifungals Against the Fungus Rhizoctonia s. Jurnal Kartika Kimia.

  • Li, X., et al. (2011). A proteomic analysis of short-term exposure to fipronil in larvae of Plutella xylostella. Academic Journals.

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from PMC website.

  • ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Retrieved from ResearchGate website.

  • Insecticide Resistance Action Committee. (n.d.). Plutella Xylostella. Retrieved from IRAC website.

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. NIH.

  • ResearchGate. (2024). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Retrieved from ResearchGate website.

  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from PMC website.

  • NIH. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Retrieved from NIH website.

  • SciELO Brasil. (2023). High resistance levels in brazilian Plutella xylostella populations: needs for adjustments in field concentration. Retrieved from SciELO Brasil website.

  • Embrapa. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. Retrieved from alice Embrapa website.

  • New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. Retrieved from New Zealand Plant Protection Society website.

  • PubMed. (1992). Pyrazolo[3,4-d][1][7][8]triazole-1-carboxamides and 5-alkylaminopyrazolo[3,4-d]oxazoles: synthesis and evaluation of the in vitro antifungal activity. Retrieved from PubMed website.

  • Journal of Entomology and Zoology Studies. (2020). Comparative efficacy of certain chemicals with biopesticides against diamondback moth, Plutella xylostella (L.) in cabbage. Retrieved from Journal of Entomology and Zoology Studies website.

  • ResearchGate. (2010). In vitro Control of the Fungus Botrytis cinerea Pers. with Plant Extracts. Retrieved from ResearchGate website.

  • SciELO México. (n.d.). In vitro evaluation of methods against Botrytis cinerea. Retrieved from SciELO México website.

  • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2019). In vitro Antifungal Activity of a New Bioproduct Obtained from Grape Seed Proanthocyanidins on Botrytis cinerea Mycelium and Spores. Retrieved from Notulae Botanicae Horti Agrobotanici Cluj-Napoca website.

  • PubMed Central. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from PubMed Central website.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Welcome to the technical support center for the synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic route and improve yields. The information is presented in a troubleshooting-focused, question-and-answer format.

I. Synthesis Overview & Key Stages

The synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a multi-step process. A common and effective route involves four key stages, each with its own potential for yield loss if not properly optimized. Understanding the causality behind experimental choices at each stage is critical for success.

Synthesis_Workflow A 1. Pyrazole Ring Formation B 2. Vilsmeier-Haack Formylation A->B Introduce -CHO group C 3. Side Chain Elongation & Amination B->C Build propanamine side chain D 4. N-Methylation C->D Introduce methyl group on amine E Final Product D->E

Caption: General synthetic workflow for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis.

Stage 1: Pyrazole Ring Formation

The initial formation of the substituted pyrazole ring is the foundation of the synthesis. Impurities or low yields at this stage will cascade through the entire process.

Q1: My initial pyrazole synthesis from hydrazine and a 1,3-dicarbonyl compound is giving a mixture of regioisomers. How can I improve the selectivity?

A1: Regioisomer formation is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. The selectivity is highly dependent on the reaction conditions and the nature of the substituents.

  • Underlying Principle: The initial condensation of hydrazine can occur at either of the two carbonyl groups. The more electrophilic carbonyl will typically react first. Kinetic versus thermodynamic control can also play a significant role.

  • Troubleshooting Protocol:

    • pH Control: The pH of the reaction medium can influence which carbonyl is more reactive. Experiment with mildly acidic conditions (e.g., using a catalytic amount of acetic acid) to protonate one carbonyl preferentially, thus activating it towards nucleophilic attack.

    • Temperature Adjustment: Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired regioisomer. Conversely, higher temperatures may favor the thermodynamically more stable product.

    • Protecting Groups: In some cases, temporarily protecting one of the carbonyl groups can be an effective, albeit longer, strategy to ensure selectivity.

    • Starting Material Choice: If possible, starting with a symmetrical diketone or a precursor that leads to a symmetrical intermediate can circumvent this issue entirely.[1]

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a crucial step to introduce a formyl (-CHO) group at the C4 position of the pyrazole ring, which is a precursor to the propanamine side chain.[2][3]

Q2: My Vilsmeier-Haack reaction is sluggish, or I'm recovering unreacted starting material. What's going wrong?

A2: This is often due to an inactive Vilsmeier reagent or a deactivated pyrazole substrate.

  • Causality: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction.[2][4] It is highly sensitive to moisture and can decompose if not prepared under strictly anhydrous conditions.[2] Additionally, electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[3]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Phosphorus oxychloride (POCl₃) reacts violently with water.[2]

    • Reagent Preparation: Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to ice-cold N,N-dimethylformamide (DMF).[2][5] A significant exotherm should be observed; a lack of heat evolution may indicate poor quality reagents.

    • Temperature Control: After the addition of the pyrazole substrate to the Vilsmeier reagent, the reaction may need to be heated. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[2] If the reaction is still sluggish, a gradual increase in temperature (e.g., to 60-80 °C) may be necessary.[6]

    • Stoichiometry: For less reactive substrates, increasing the equivalents of the Vilsmeier reagent can sometimes drive the reaction to completion.[3]

ParameterRecommendationRationale
Solvent Anhydrous DMF or Dichloromethane (DCM)Prevents decomposition of the Vilsmeier reagent.[2]
Temperature 0-5 °C for reagent formation, then potentially heat for reactionControls the exothermic formation of the reagent and provides activation energy for the formylation.[2]
Work-up Careful quenching with ice and a mild base (e.g., NaHCO₃)Controls the exothermic quenching of unreacted POCl₃ and neutralizes the acidic medium.[2]

Q3: The work-up of my Vilsmeier-Haack reaction is problematic, with emulsions forming during extraction. How can I improve product isolation?

A3: Emulsion formation is common due to the presence of DMF and salts. The formylated pyrazole product may also have some water solubility.

  • Expert Insight: The key is to minimize the miscibility of the aqueous and organic layers and to decrease the solubility of your product in the aqueous phase.

  • Step-by-Step Solution:

    • Saturate the Aqueous Layer: After quenching the reaction, add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, "salting out" your organic product and driving it into the organic phase.

    • Multiple Extractions: Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. Three to five extractions are often more effective than a single large-volume extraction.

    • Solvent Choice: If emulsions persist with ethyl acetate, try a denser, less miscible solvent like dichloromethane.

Stage 3: Side Chain Elongation & Reductive Amination

This stage typically involves a condensation reaction to form an intermediate that is then converted to the primary amine. Reductive amination is a powerful method for this transformation.[7][8]

Q4: My reductive amination to form the primary amine is giving low yields and multiple byproducts. How can I optimize this step?

A4: The success of reductive amination hinges on the careful balance of imine formation and reduction.[9] Byproducts often arise from the reduction of the starting aldehyde or the formation of secondary and tertiary amines.[10][11]

  • Mechanistic Consideration: The reaction proceeds through the formation of an imine intermediate, which is then reduced. The choice of reducing agent is critical. Some reducing agents can also reduce the starting aldehyde.[9]

  • Optimization Strategy:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred because it is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that avoids the use of cyanide.[9]

    • pH Control: The pH of the reaction should be maintained in a range that favors imine formation (typically slightly acidic, pH 4-6) without deactivating the amine nucleophile.

    • One-Pot vs. Stepwise: While one-pot procedures are common, if you are struggling with byproducts, consider a stepwise approach. First, form the imine, and then add the reducing agent. This can sometimes provide better control.[10]

Reductive_Amination cluster_0 Reductive Amination Troubleshooting A Low Yield of Primary Amine B Is the starting aldehyde being consumed? A->B C Yes B->C D No B->D G Are there significant byproducts? C->G E Check Reducing Agent Activity D->E F Check Imine Formation Conditions D->F H Yes G->H I No G->I J Consider a milder reducing agent (e.g., NaBH(OAc)₃) H->J K Optimize pH for imine formation H->K L Reaction is successful I->L

Caption: Troubleshooting workflow for reductive amination.

Stage 4: N-Methylation

The final step is the methylation of the primary amine to the desired secondary amine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[12][13]

Q5: I'm observing the formation of a tertiary amine byproduct during my N-methylation step using the Eschweiler-Clarke reaction. How can I prevent this?

A5: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is generally highly selective for producing tertiary amines from primary amines.[13][14] The formation of the desired secondary amine as the major product from a primary amine can be challenging. However, careful control of stoichiometry is key.

  • Mechanistic Insight: The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[12][15] With a primary amine, this process can happen twice to yield the tertiary amine.[12][16] The reaction is driven forward by the release of carbon dioxide gas, making it irreversible.[13]

  • Protocol for Selective Mono-methylation:

    • Stoichiometry is Critical: To favor the formation of the secondary amine, use a stoichiometric amount (or a slight deficit) of formaldehyde and formic acid relative to the primary amine. An excess of these reagents will drive the reaction towards the tertiary amine.[13]

    • Alternative Methylating Agents: If controlling the Eschweiler-Clarke reaction proves difficult, consider alternative methods for mono-methylation. This could include the use of a protecting group strategy or a different methylating agent under carefully controlled conditions.

Q6: Why is the Eschweiler-Clarke reaction a good choice for this final step?

A6: The Eschweiler-Clarke reaction offers several advantages that make it well-suited for the final step in a synthesis.

  • Avoidance of Quaternary Salts: Unlike using methyl iodide, this reaction will not produce quaternary ammonium salts, which simplifies purification.[13][15]

  • Mild Conditions: The reaction is typically run under mild conditions, often by heating in an aqueous solution, which is compatible with many functional groups.[13]

  • High Yields: When driven to completion for the synthesis of tertiary amines, the reaction is known for its high efficiency and yields.[15]

III. Purification of the Final Product

Q7: I'm having difficulty purifying the final product, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. What are the best practices?

A7: The basic nature of the amine product allows for specific purification strategies.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization of a Salt: For highly pure material, consider forming a salt (e.g., hydrochloride or tartrate) and crystallizing it. This is a very effective method for purifying amines.[17]

  • Column Chromatography: If impurities have similar basicity, column chromatography on silica gel may be necessary. A solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often required to prevent the amine from tailing on the acidic silica gel.

By carefully considering the chemical principles behind each step and proactively troubleshooting potential issues, you can significantly improve the yield and purity of your N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine synthesis.

IV. References

  • Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. Available from: [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. Available from: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. Available from: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available from: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents. Available from:

Sources

Optimization

Technical Support Center: N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This resource is designed to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work. As Senior Application Scientists, we have compiled this information based on both foundational chemical principles and practical laboratory experience to ensure the integrity and success of your research.

Part 1: Understanding the Molecule's Inherent Stability

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a substituted pyrazole with a secondary amine functional group. This structure presents specific stability considerations that researchers must be aware of to ensure experimental reproducibility and the integrity of their results. The secondary amine is susceptible to oxidation, and the pyrazole ring, while generally stable, can participate in certain degradation reactions under harsh conditions.

Key Structural Features Influencing Stability:
  • Secondary Amine: The nitrogen atom in the N-methylpropan-1-amine side chain is a primary site for oxidative degradation. Secondary amines are known to be less stable than tertiary amines under oxidative conditions.[1]

  • Pyrazole Ring: This five-membered heterocyclic ring is generally aromatic and stable. However, the presence of substituents and the overall molecular environment can influence its susceptibility to degradation.

  • Alkyl Chain: The propane linker is relatively stable but can be a site for enzymatic or radical-mediated degradation in certain biological systems or under specific stress conditions.

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address potential stability issues you may encounter.

Section A: Storage and Handling

Question 1: I've noticed a change in the color and consistency of my solid N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine sample over time. What could be the cause?

Answer:

Discoloration and changes in physical appearance of the solid compound are often initial indicators of degradation. The most likely culprit is slow oxidation of the secondary amine upon exposure to air and light.

Troubleshooting Steps:

  • Inert Atmosphere Storage: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light Protection: Use amber vials or store the container in a dark place to prevent photolytic degradation.

  • Temperature Control: While some suppliers suggest ambient shipping conditions, long-term storage should be at 2-8°C in a refrigerator to reduce the rate of any potential degradation reactions.[2]

  • Desiccation: Store the compound in a desiccator to protect it from moisture, which can facilitate certain degradation pathways.

Causality Explained: The secondary amine is susceptible to oxidation, which can lead to the formation of colored impurities. Light can provide the energy to initiate these oxidative processes. Lowering the temperature slows down the kinetics of these degradation reactions.

Question 2: My stock solution of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in an aqueous buffer has a lower than expected concentration after a few days. Why is this happening?

Answer:

Aqueous solutions of amines can be prone to several stability issues, particularly changes in pH and oxidative degradation. Secondary amines, in particular, have been shown to have lower stability in aqueous solutions compared to sterically hindered or tertiary amines.[1]

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable practice is to prepare aqueous solutions of the compound fresh for each experiment.

  • pH Control: The basicity of the amine can alter the pH of unbuffered or weakly buffered solutions. Ensure your buffer has sufficient capacity to maintain the desired pH. The pKa of similar secondary amines suggests that the solution will be alkaline.[3]

  • Avoid Reactive Solvents: Do not use solvents that can react with the amine, such as those containing aldehydes or ketones.

  • Degas Solvents: For sensitive experiments, consider degassing the aqueous buffer to remove dissolved oxygen prior to preparing the stock solution.

Causality Explained: In aqueous solution, the amine is more exposed to dissolved oxygen and other reactive species. The presence of water can also mediate hydrolytic degradation pathways, although this is less common for this specific structure. The basic nature of the amine can influence reaction rates and solubility if the pH is not controlled.

Section B: Experimental and Analytical Challenges

Question 3: I am conducting forced degradation studies and see multiple degradation peaks in my HPLC analysis under oxidative conditions. What are the likely degradation products?

Answer:

Forced degradation studies are designed to intentionally degrade the molecule to understand its stability profile.[4][5][6] Under oxidative stress (e.g., using hydrogen peroxide), the secondary amine is the most probable site of attack.

Potential Degradation Pathways:

  • N-Oxidation: The nitrogen of the secondary amine can be oxidized to form an N-oxide.

  • Dealkylation: The methyl group or the propan-pyrazole moiety could be cleaved from the nitrogen, leading to the formation of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine or N-methyl-3-aminopropanal, respectively.

  • Ring Opening/Modification: Under very harsh oxidative conditions, the pyrazole ring itself could be susceptible to oxidation, though this is generally less likely than amine oxidation.

Experimental Protocol for Forced Degradation (Oxidative Stress):

  • Sample Preparation: Prepare a solution of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Stress Condition: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubation: Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours), protected from light.

  • Analysis: Analyze the stressed sample by a stability-indicating HPLC method, comparing it to an unstressed control sample.

  • Peak Identification: Use LC-MS/MS to obtain mass information on the degradation peaks to help elucidate their structures.

Visualization of Potential Oxidative Degradation:

G Parent N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation Dealkylated_Amine 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Parent->Dealkylated_Amine N-Dealkylation Dealkylated_Aldehyde N-methyl-3-aminopropanal Parent->Dealkylated_Aldehyde C-N Cleavage

Caption: Potential oxidative degradation pathways.

Question 4: My reaction involving N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine as a nucleophile is giving low yields. Could stability be a factor?

Answer:

Yes, the stability of the amine can directly impact its nucleophilicity and the overall reaction yield. If the amine degrades before or during the reaction, its effective concentration is lowered.

Troubleshooting Steps:

  • Verify Purity: Before starting the reaction, verify the purity of the starting material using a suitable analytical technique like HPLC or NMR.

  • Inert Reaction Conditions: If the reaction is sensitive to oxygen, perform it under an inert atmosphere (nitrogen or argon).

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate degradation. If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration.

  • Order of Addition: Consider adding the amine to the reaction mixture last, especially if other reagents are highly reactive or if the reaction is run at an elevated temperature.

Causality Explained: As a secondary amine, it can act as a good nucleophile.[3] However, any degradation reduces the amount of active nucleophile available to participate in the desired reaction. Competing side reactions involving the degradation products can also lead to a more complex product mixture and lower yield of the target molecule.

Section C: Data Interpretation

Question 5: How do I develop a stability-indicating analytical method for this compound?

Answer:

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][6] For N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a reversed-phase HPLC method with UV detection is a common starting point.

Workflow for Developing a Stability-Indicating Method:

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Select Detection Wavelength B->C D Stress Samples (Acid, Base, Peroxide, Heat, Light) E Analyze Stressed Samples D->E F Assess Peak Purity E->F G Check for Resolution between API and Degradants F->G H Validate according to ICH Q2(R1) G->H

Caption: Workflow for stability-indicating method development.

Key Considerations for the Method:

  • Resolution: The primary goal is to achieve baseline resolution between the peak for the parent compound and all potential degradation product peaks.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.

  • Mass Balance: In forced degradation studies, the total amount of the drug and its degradation products should remain constant. A good mass balance (typically 95-105%) provides confidence in the analytical method.

Quantitative Data Summary (Example Storage Conditions):

ConditionTemperatureAtmosphereLight ConditionRecommended Storage Duration
Solid (Long-term)2-8°CInert (N₂ or Ar)Dark> 1 year
Solid (Short-term)AmbientAirProtected from light< 1 month
Aqueous Solution2-8°CAirDark< 24 hours (Prepare Fresh)

Part 3: References

  • Goff, G. S., & Rochelle, G. T. (2006). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 45(8), 2513–2521.

  • Strazisar, B. R., Anderson, R. R., & White, C. M. (2003). Impact of Solvent on the Thermal Stability of Amines. Energy & Fuels, 17(4), 1034–1039.

  • University of Calgary. (n.d.). Chapter 21: Amines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Retrieved from [Link]

  • Chemistry Page. (2018, September 8). Basic strength of amines in aqueous solution: Why secondary amines is more basic than pri and ter. YouTube.

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. MedCrave Online, 1(4), 1-5.

  • Shinde, P. L., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(1), 1-8.

  • Bhatt, V., & Prasad, K. (2017). A new stability indicating RP-HPLC method for estimation of brexpiprazole. ResearchGate.

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate.

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • El-Faham, A., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1295.

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.

  • Davis, J., & Rochelle, G. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate.

  • Drozd, G. T., et al. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 49(10), 6247–6255.

  • Al-Majthoub, M. M., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2020(2), M1129.

  • El-Haddad, S. A., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate.

  • Nielsen, C. F., et al. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Energy & Fuels, 36(12), 6439–6453.

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-3-aminopyrazole. PubChem.

  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem.

Sources

Troubleshooting

Part 1: Plan to structure the technical support guide

The user wants a technical support center for "avoiding over-methylation in amine synthesis". This will be structured in a Q&A format, divided into a "Troubleshooting Guide" and an "FAQ" section.

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a technical support center for "avoiding over-methylation in amine synthesis". This will be structured in a Q&A format, divided into a "Troubleshooting Guide" and an "FAQ" section. The content should be authoritative, drawing from real scientific principles and citing sources. It needs to be written from the perspective of a Senior Application Scientist. Key requirements include:

  • In-depth technical guide: Explain the "why" behind the steps.

  • Scientific Integrity: Use citations for key claims.

  • Data Presentation: Use tables for quantitative data.

  • Visualizations: Use Graphviz (DOT language) for diagrams.

  • References Section: A complete, numbered list of all cited sources with clickable URLs.

Structure Outline:

Title: Technical Support Center: Strategies for Controlling and Avoiding Over-methylation in Amine Synthesis

Introduction:

  • Briefly introduce the challenge of controlling the degree of methylation in amine synthesis.

  • State the purpose of the guide: to provide researchers with practical troubleshooting advice and answers to frequently asked questions to achieve selective mono-, di-, or tri-methylation.

  • Emphasize the importance of selectivity in drug development and fine chemical synthesis.

Section 1: Troubleshooting Guide This section will address specific, problem-oriented questions that a researcher might have during an experiment. Each Q&A will follow a "Problem -> Probable Cause -> Solution" structure.

  • Q1: My primary amine is converting directly to a tertiary amine or quaternary ammonium salt. How can I favor mono-methylation?

    • Problem: Uncontrolled, exhaustive methylation leading to low yield of the desired secondary amine.

    • Probable Causes:

      • High reactivity of the methylating agent (e.g., methyl iodide).

      • The mono-methylated product is more nucleophilic than the starting primary amine.

      • Incorrect stoichiometry (excess methylating agent).

      • Suboptimal reaction conditions (temperature, solvent).

    • Solutions & Explanations:

      • Strategy 1: Choice of Methylating Agent & Reaction Type.

        • Avoid highly reactive alkyl halides.

        • Recommend reductive amination using formaldehyde as the C1 source. Explain the mechanism and why it's more controllable.

        • Discuss the Eschweiler-Clarke reaction as a classic method that inherently avoids quaternization.[1][2][3][4]

      • Strategy 2: Control of Stoichiometry.

        • Emphasize using the aldehyde as the limiting reagent (e.g., 0.95 equivalents).[5]

        • Provide a table comparing stoichiometry for mono- vs. di-methylation.

      • Strategy 3: Choice of Reducing Agent.

        • Introduce selective reducing agents like Sodium Triacetoxyborohydride (STAB). Explain its steric bulk and electronic properties that favor the reduction of the intermediate iminium ion over the starting carbonyl.[6][7][8][9]

        • Compare STAB with NaBH₃CN (toxicity concerns) and NaBH₄ (lack of selectivity). Create a comparison table.[6][10][11]

      • Strategy 4: Two-Step Procedure.

        • Advise on pre-forming the imine before adding the reducing agent to gain better control, especially with less selective reductants like NaBH₄.[5]

        • Provide a step-by-step protocol for this.

      • Strategy 5: Solvent Effects.

        • Mention specialized solvents like HFIP that can interfere with the amine and suppress over-methylation with certain reagents.[12]

  • Q2: I'm using the Eschweiler-Clarke reaction, but I'm getting low yields and side products. What's going wrong?

    • Problem: Incomplete reaction or formation of N-formylated byproducts.

    • Probable Causes:

      • Insufficient temperature.

      • Incorrect ratio of formic acid to formaldehyde.

      • Water content affecting equilibria.

    • Solutions & Explanations:

      • Explain that the reaction requires high temperatures (often near boiling) to drive the irreversible loss of CO₂.[1]

      • Discuss the dual role of formic acid as a hydride source and acid catalyst. An excess is required.[2]

      • Mention that N-formylated derivatives can be a byproduct of the Leuckart-Wallach reaction, a related process, and can sometimes be seen if conditions are not optimal.[13][14] Hydrolysis step might be needed.

      • Provide a workflow diagram for optimizing Eschweiler-Clarke conditions.

  • Q3: How do I confirm I have over-methylation and quantify the product mixture?

    • Problem: Difficulty in analyzing the reaction outcome.

    • Probable Causes:

      • Products have similar polarities, making TLC/column chromatography difficult.

      • Lack of appropriate analytical standards.

    • Solutions & Explanations:

      • Analytical Techniques:

        • NMR Spectroscopy: Explain how to use ¹H NMR (integration of N-methyl signals) and ¹³C NMR (chemical shifts of N-methyl carbons) to determine the ratio of primary, secondary, tertiary, and quaternary amines.

        • LC-MS/GC-MS: Describe how to use mass spectrometry to identify the molecular weights of the different methylated species. Explain that derivatization might be necessary for GC-MS.[15]

        • HPLC: Mention reverse-phase HPLC for separating the amine products, possibly with an ion-pairing agent for better resolution.[16]

      • Provide a table summarizing the pros and cons of each analytical method.

Section 2: Frequently Asked Questions (FAQs) This section will cover broader, conceptual questions.

  • Q1: What is the fundamental reason over-methylation occurs with reagents like methyl iodide but is controlled in reductive amination?

    • Answer: Explain the difference in mechanisms.

      • Direct Alkylation (S_N2): The product (secondary amine) is often more nucleophilic than the reactant (primary amine), leading to a faster second alkylation. This results in a product mixture.[17] Quaternization is also possible.[2]

      • Reductive Amination: The reaction proceeds via an imine/iminium ion intermediate. A tertiary amine cannot form an imine with formaldehyde, thus preventing the formation of a quaternary ammonium salt.[1][4] This provides an inherent "stop point."

      • Create a Graphviz diagram illustrating the competing pathways.

  • Q2: Which reducing agent is best for selective methylation: NaBH₄, NaBH₃CN, or NaBH(OAc)₃ (STAB)?

    • Answer: Provide a detailed comparison.

      • NaBH₄: Powerful, cheap, but non-selective. Reduces both carbonyls and imines. Best used in a two-step process.[6][11]

      • NaBH₃CN: Selective for iminium ions over carbonyls at mildly acidic pH. Allows for one-pot reactions. Major drawback is high toxicity (cyanide byproduct).[6][18]

      • NaBH(OAc)₃ (STAB): Mild, highly selective, and less toxic. The steric bulk and electron-withdrawing acetoxy groups make it selective for the iminium ion.[7][9] It is the reagent of choice for many one-pot reductive aminations.[6][8]

      • Summarize this in a detailed comparison table.

  • Q3: Can I achieve selective mono-methylation of a primary amine using formaldehyde?

    • Answer: Yes, but it requires careful control.

      • Explain that while the Eschweiler-Clarke reaction typically drives to the tertiary amine, selective mono-methylation is possible under different conditions.[1]

      • Stoichiometry is key: Using a slight deficit of formaldehyde (e.g., 0.9-0.95 equivalents) can favor the mono-methylated product.

      • Kinetic Control: The reaction can be monitored closely (e.g., by LC-MS), and quenched once the desired product is maximized, before significant di-methylation occurs.[5]

      • Mention alternative C1 sources like methanol with specific catalysts (e.g., Ru-based) which have been developed for high mono-methylation selectivity.[19][20][21]

  • Q4: What are the key differences between the Eschweiler-Clarke and Leuckart-Wallach reactions?

    • Answer: Clarify the distinction.

      • Eschweiler-Clarke: Specifically for methylation using formaldehyde and formic acid. It's a type of reductive amination that stops at the tertiary amine.[1][2][22]

      • Leuckart-Wallach: A broader reaction for reductive amination of aldehydes/ketones using formic acid, formamides, or ammonium formate.[13][23][24][25] It can be used to introduce larger alkyl groups (if the corresponding amine is used) and often requires higher temperatures. It can sometimes produce N-formylated byproducts that require a subsequent hydrolysis step.[13][14]

Section 3: Protocols and Data

  • Protocol 1: General Procedure for Selective Mono-methylation using STAB.

    • Detailed step-by-step instructions.[6][7]

  • Protocol 2: General Procedure for Exhaustive Methylation using Eschweiler-Clarke Conditions.

    • Detailed step-by-step instructions.[1][4]

  • Table 1: Comparison of Reducing Agents for Reductive Amination.

    • Columns: Reagent, Selectivity, Toxicity, Optimal pH, Common Solvents, Pros, Cons.

  • Table 2: Typical Stoichiometry for Selective Methylation.

    • Columns: Target Product (Secondary/Tertiary Amine), Amine (equiv), Formaldehyde (equiv), Reducing Agent (equiv), Notes.

Section 4: Diagrams (Graphviz)

  • Diagram 1: Reaction mechanism comparing direct alkylation vs. reductive amination pathways, highlighting the over-methylation issue in the former and the control point in the latter.

  • Diagram 2: Troubleshooting workflow for a failed/low-yield methylation reaction.

Section 5: References

  • A complete, numbered list of all cited sources with full details (Title, Source, clickable URL).

This structure ensures the guide is comprehensive, logically organized, and directly addresses the user's needs with the required level of scientific rigor and practical advice. It fulfills all parts of the prompt, including the core directive, scientific integrity, and visualization requirements.### Technical Support Center: Strategies for Controlling and Avoiding Over-methylation in Amine Synthesis

Welcome to our technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthetic chemistry. The selective N-methylation of amines is a critical transformation in the synthesis of pharmaceuticals and fine chemicals, yet it presents a significant challenge: controlling the degree of alkylation. Over-methylation can drastically reduce the yield of your desired product, leading to difficult purifications and wasted resources.

This guide is designed to address the specific issues you might encounter during your experiments. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Section 1: Troubleshooting Guide

This section addresses specific problems in a Q&A format. We diagnose the issue, explain the probable causes, and provide actionable solutions grounded in mechanistic understanding.

Q1: My primary amine is converting directly to a tertiary amine or quaternary ammonium salt. How can I favor selective mono-methylation?

Problem: You are observing exhaustive methylation, with little to no yield of the desired secondary amine. The reaction mixture is complex, showing multiple alkylated species.

Probable Causes & Mechanistic Explanation: This issue is common when using highly reactive, traditional alkylating agents like methyl iodide (CH₃I). The root cause lies in the relative nucleophilicity of the amines involved. The mono-methylated secondary amine product is often more nucleophilic than the starting primary amine, meaning it reacts faster with the methylating agent, leading to the tertiary amine. If the tertiary amine is still nucleophilic, it can be further alkylated to form a quaternary ammonium salt.[2][17] This creates a cascade reaction that is difficult to stop at the desired intermediate.

Solutions & Scientific Rationale:

  • Shift from Direct Alkylation to Reductive Amination: This is the most robust strategy. Instead of an S_N2 reaction, reductive amination involves the formation of an imine (or iminium ion) intermediate, which is then reduced.[11][18] This approach offers superior control. For methylation, formaldehyde is the ideal C1 source.

    • Why it works: A tertiary amine cannot form an imine with formaldehyde. This provides a natural "stop" point for the reaction, inherently preventing the formation of quaternary ammonium salts.[1][4] The classic Eschweiler-Clarke reaction is a prime example of this principle.[1][2][3]

  • Select the Right Reducing Agent: In a one-pot reductive amination, the choice of reducing agent is critical for selectivity. The reductant must preferentially reduce the iminium ion intermediate over the starting aldehyde.[7]

    • Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for most applications.[6][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups moderate its reactivity, making it highly selective for the iminium ion.[7][9] It is also significantly less toxic than its predecessor, sodium cyanoborohydride.[6][7]

    • Use with Caution: Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic due to the potential generation of cyanide gas, especially under acidic conditions.[6]

    • Avoid for One-Pot Reactions: Sodium borohydride (NaBH₄) is generally not selective and will readily reduce both the starting aldehyde and the imine intermediate, leading to a mixture of products and low yields.[6][18]

  • Strict Stoichiometric Control: If you must favor mono-alkylation, the amine should be in excess relative to the aldehyde. A common strategy is to use the aldehyde as the limiting reagent (e.g., 0.90-0.95 equivalents). This ensures that once the aldehyde is consumed, the reaction stops, minimizing the chance for the newly formed secondary amine to react further.

  • Implement a Two-Step Procedure: For maximum control, especially when using a less selective reducing agent like NaBH₄, pre-form the imine first.

    • Step 1: React the primary amine with the aldehyde (1.0 equivalent) in an appropriate solvent, often with a dehydrating agent like molecular sieves or by azeotropic removal of water, until imine formation is complete (monitor by TLC, GC-MS, or NMR).

    • Step 2: Only then, add the reducing agent to reduce the isolated or in situ-generated imine. This decouples imine formation from reduction, preventing the secondary amine product from competing for unreacted aldehyde.[5]

Q2: I am attempting an Eschweiler-Clarke reaction, but my yields are low and I see significant starting material or potential N-formyl side products. What is going wrong?

Problem: The conversion of your primary or secondary amine to the desired tertiary amine is incomplete, and analysis suggests the presence of formylated intermediates.

Probable Causes & Mechanistic Explanation: The Eschweiler-Clarke reaction uses excess formic acid and formaldehyde to achieve exhaustive methylation.[22] Its mechanism involves iminium ion formation followed by hydride transfer from a formate ion. The driving force for this hydride transfer is the irreversible loss of carbon dioxide (CO₂).[1][4]

Solutions & Scientific Rationale:

  • Ensure Sufficient Thermal Energy: The decomposition of formic acid to provide the hydride and the subsequent release of CO₂ is a thermally driven process. The reaction often requires heating to temperatures between 80-100°C (near boiling) to proceed efficiently.[1] Insufficient heat is a common cause of sluggish or incomplete reactions.

  • Verify Reagent Stoichiometry: Both formaldehyde and formic acid must be used in excess. A typical ratio is at least 2.2 equivalents of formaldehyde and 2.2 equivalents of formic acid per amine hydrogen being replaced. The excess formic acid serves as both the hydride source and the solvent/catalyst.[2]

  • Address N-Formyl Byproducts: The formation of an N-formyl derivative is a key feature of the related Leuckart-Wallach reaction and can occur as a side reaction or intermediate in the Eschweiler-Clarke reaction, especially if conditions are not optimal.[13][14] If you suspect this is the major byproduct, a final hydrolysis step (e.g., refluxing with aqueous HCl) after the main reaction can cleave the formyl group to release the free amine, which can then be isolated after basification.

Below is a workflow to guide your optimization process.

G cluster_0 Troubleshooting Eschweiler-Clarke start Low Yield / Incomplete Reaction q1 Is reaction temp. 80-100°C? start->q1 a1_no Increase temperature to reflux. q1->a1_no No a1_yes Check Reagents q1->a1_yes Yes q2 Are HCHO and HCOOH in >2x excess per N-H? a1_yes->q2 a2_no Increase reagent stoichiometry. q2->a2_no No a2_yes Analyze Byproducts q2->a2_yes Yes q3 Is N-formyl amide the major byproduct? a2_yes->q3 a3_no Investigate other side reactions (e.g., substrate decomposition). q3->a3_no No a3_yes Incorporate final acidic hydrolysis step (e.g., HCl workup). q3->a3_yes Yes

Caption: Workflow for optimizing Eschweiler-Clarke reactions.

Q3: How can I reliably detect and quantify the extent of over-methylation in my product mixture?

Problem: You need to determine the precise ratio of primary, secondary, tertiary, and (if applicable) quaternary amine products, but separation by column chromatography is proving difficult due to similar polarities.

Solutions & Analytical Strategies:

Standard purification can be challenging. A multi-technique analytical approach is often required for accurate assessment.

Analytical TechniqueApplication & RationaleProsCons
¹H NMR Spectroscopy The N-CH₃ protons for secondary, tertiary, and quaternary amines appear at distinct chemical shifts. The ratio of products can be determined by integrating these signals relative to a known peak from the molecule's backbone.Quantitative, fast, provides structural information.Signals may overlap in complex molecules. Quaternary salt signals can be broad.
LC-MS Liquid Chromatography-Mass Spectrometry is ideal for separating and identifying products. The mass spectrometer detects the molecular ion ([M+H]⁺) for each species, confirming its identity. The peak area from the chromatogram (UV or ELS detector) gives a semi-quantitative ratio.Highly sensitive, separates complex mixtures, confirms molecular weights.Requires method development; response factors may vary, making precise quantification challenging without standards.
GC-MS Gas Chromatography-Mass Spectrometry is effective for volatile amines. It provides excellent separation and mass identification. For non-volatile or polar amines, derivatization (e.g., acylation) may be required to increase volatility.[15]Excellent resolution, provides library-matchable mass spectra.Requires sample volatility; derivatization adds a step and potential for artifacts.
¹³C NMR Spectroscopy The carbon atoms of the N-CH₃ groups also have characteristic chemical shifts, which can help resolve ambiguities from ¹H NMR.Can resolve overlapping proton signals.Lower sensitivity, requires longer acquisition times.
HPLC with Ion-Pairing For difficult separations of charged species (like quaternary salts from protonated tertiary amines), adding an ion-pairing reagent (e.g., TFA, HFBA) to the mobile phase can significantly improve chromatographic resolution on a reverse-phase column.[16]Greatly enhances separation of ionic/ionizable compounds.Ion-pairing agents can be difficult to remove from the HPLC system.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions to deepen your understanding of amine methylation chemistry.

Q1: What is the fundamental mechanistic reason that over-methylation is a major issue with methyl iodide but is inherently controlled in reductive amination?

This is a crucial question that gets to the heart of synthetic strategy. The difference lies entirely in the reaction pathway.

  • Direct Alkylation (S_N2 Pathway): This reaction depends on the nucleophilicity of the amine's lone pair attacking the electrophilic methyl halide. As explained previously, the secondary amine product is often a stronger nucleophile than the primary amine reactant. This creates a positive feedback loop where the product of the first reaction is primed to react even faster in a second step, making it statistically difficult to isolate the mono-methylated product.[17]

  • Reductive Amination (Imine/Iminium Pathway): This reaction is not dependent on the amine's nucleophilicity in the alkylation step. Instead, it relies on the amine's ability to form an imine with formaldehyde. A primary or secondary amine can do this, but a tertiary amine cannot because it lacks the necessary N-H proton for the final dehydration step to form the C=N double bond.[1][3][4] Because the tertiary amine cannot form the reactive iminium ion intermediate, the reaction sequence is terminated. This provides an elegant and inherent control mechanism that prevents quaternization.

G cluster_0 Direct Alkylation (e.g., CH₃I) cluster_1 Reductive Amination (HCHO / Reductant) p_amine Primary Amine (R-NH₂) s_amine Secondary Amine (R-NHCH₃) p_amine->s_amine +CH₃I (k1) t_amine Tertiary Amine (R-N(CH₃)₂) s_amine->t_amine +CH₃I (k2) q_salt Quaternary Salt (R-N(CH₃)₃⁺) t_amine->q_salt +CH₃I (k3) note Often k2 > k1 Leads to over-methylation p_amine2 Primary Amine (R-NH₂) s_amine2 Secondary Amine (R-NHCH₃) p_amine2->s_amine2 +HCHO, [H⁻] t_amine2 Tertiary Amine (R-N(CH₃)₂) s_amine2->t_amine2 +HCHO, [H⁻] stop Reaction Stops (Cannot form imine) t_amine2->stop

Caption: Competing pathways of amine methylation.

Q2: Which reducing agent is best for selective methylation: NaBH₄, NaBH₃CN, or NaBH(OAc)₃ (STAB)?

The choice of reducing agent is paramount for a successful one-pot reductive amination.

ReagentSelectivityToxicityOptimal pHProsCons
NaBH(OAc)₃ (STAB) High . Reduces iminium ions much faster than ketones or aldehydes.[7]Low . Safer alternative.[6]Mildly Acidic (~5-7)Excellent selectivity for one-pot reactions; tolerates acid-sensitive groups; broad substrate scope.[6][8]Water-sensitive; more expensive than NaBH₄.[7]
NaBH₃CN Good . Selective for iminium ions at pH 3-6.[10]High . Generates highly toxic HCN/cyanide byproducts.[6]Acidic (3-6)Effective for one-pot reactions.[6]Extreme toxicity is a major drawback; requires careful handling and waste disposal.
NaBH₄ Low . Reduces both carbonyls and imines at similar rates.Moderate .Neutral to Basic (7-10)Inexpensive and powerful.Lack of selectivity makes it unsuitable for one-pot procedures; requires a two-step (imine pre-formation) approach.[6][11]
Q3: Can I achieve selective mono-methylation of a primary amine using formaldehyde?

Yes, this is a common goal and it is achievable, but it requires careful control over reaction conditions, moving away from the exhaustive conditions of the Eschweiler-Clarke reaction.

  • Strict Stoichiometry: This is the most critical parameter. Use a slight deficit of the aldehyde (e.g., 0.9 equivalents of formaldehyde to 1.0 equivalent of the primary amine). This starves the reaction of the methyl source after the first addition.

  • Choice of Reductant: Use a mild and selective reducing agent like STAB. Its controlled reactivity is beneficial for preventing undesired side reactions.

  • Reaction Monitoring: This is not a reaction to be left overnight without optimization. Monitor the progress closely by LC-MS or GC-MS.[5] Quench the reaction (e.g., by adding water or aqueous base) as soon as the consumption of starting material and the peak for the desired mono-methylated product are maximized, before the di-methylated product begins to grow significantly.

  • Alternative C1 Sources: For challenging substrates, modern catalysis offers highly selective methods using methanol as the C1 source with specific ruthenium or iridium catalysts, which are designed to favor mono-alkylation.[19][20][21][26]

Q4: What are the key differences between the Eschweiler-Clarke and Leuckart-Wallach reactions?

While both are types of reductive amination, they have distinct scopes and reagents.

  • Eschweiler-Clarke Reaction:

    • Purpose: Specifically for the exhaustive methylation of primary or secondary amines to form tertiary amines.[1][22]

    • Reagents: Always uses formaldehyde as the C1 source and formic acid as the reducing agent.[2]

    • Key Feature: Inherently avoids quaternization, providing a clean route to tertiary amines.[1][4]

  • Leuckart-Wallach Reaction:

    • Purpose: A broader method for the reductive amination of aldehydes and ketones.[13][23][25]

    • Reagents: Uses formic acid, ammonium formate, or formamides as both the nitrogen source (for primary amines) and the reducing agent.[24][25]

    • Key Feature: Often requires high temperatures (>160°C) and can produce N-formylated byproducts, which must be hydrolyzed in a separate step to yield the final free amine.[13][14][24]

In essence, Eschweiler-Clarke is a specialized, high-yielding subset of Leuckart-Wallach-type reactions tailored specifically for methylation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Selective Mono-methylation via Reductive Amination using STAB

This protocol is a general guideline and should be optimized for your specific substrates.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine (1.0 equiv) and a suitable aprotic solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), approx. 0.1-0.2 M).

  • Aldehyde Addition: Add formaldehyde (0.9-0.95 equiv, often as a 37% aqueous solution or from paraformaldehyde) to the stirred solution at room temperature. For less reactive substrates, 1-2 equivalents of acetic acid can be added to catalyze imine formation.[6]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv) to the mixture. The reaction may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 3-24 hours. Monitor the reaction for the disappearance of the imine intermediate and the formation of the secondary amine product.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.

  • Purification: Purify the crude product by flash column chromatography as required.

References

  • Selective N-Monomethylation of Primary Amines via N-Trialkylsilyl-Lithioamines: Synthetic Communications: Vol 13, No 7. (URL: [Link])

  • Selective monomethylation of primary amines with simple electrophiles - Chemical Communications (RSC Publishing). (URL: [Link])

  • Selective Monomethylation of Amines With Methanol as the C 1 Source - PubMed. (URL: [Link])

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (URL: [Link])

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - ACS Publications. (URL: [Link])

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (URL: [Link])

  • Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. (URL: [Link])

  • Recent Developments in the Direct Synthesis of Unprotected Primary Amines - Thieme. (URL: [Link])

  • STUDIES ON THE LEUCKART REACTION - Semantic Scholar. (URL: [Link])

  • Selective N-monomethylation of primary amines | Request PDF - ResearchGate. (URL: [Link])

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (URL: [Link])

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - MDPI. (URL: [Link])

  • Eschweiler-Clarke Reaction - NROChemistry. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Eschweiler-Clarke Reaction - YouTube. (URL: [Link])

  • Leuckart reaction - Grokipedia. (URL: [Link])

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. (URL: [Link])

  • Recent progress in reductive amination reaction - ResearchGate. (URL: [Link])

  • Leuckart Reaction Mechanism | PDF - Scribd. (URL: [Link])

  • Leuckart reaction - Wikipedia. (URL: [Link])

  • Eschweiler-Clarke reaction - Name-Reaction.com. (URL: [Link])

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source | ACS Omega. (URL: [Link])

  • Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit. (URL: [Link])

  • Reductive Amination - Wordpress. (URL: [Link])

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega - ACS Publications. (URL: [Link])

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni - ChemRxiv. (URL: [Link])

  • N-methylation of amines with methanol at room temperature - PubMed. (URL: [Link])

  • N-Methylation of Amines with Methanol at Room Temperature - Organic Chemistry Portal. (URL: [Link])

  • Reductive amination of amines with formaldehyde ? | ResearchGate. (URL: [Link])

  • ChemInform Abstract: N-Methylation of Amines with Methanol at Room Temperature. | Request PDF - ResearchGate. (URL: [Link])

  • Reductive Amination - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (URL: [Link])

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google P
  • An analytical method for the detection of methylation differences at specific chromosomal loci using primer extension and ion pair reverse phase HPLC - PubMed. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA) | Request PDF - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: N-Methylation of Secondary Amines

Welcome to the technical support center for the N-methylation of secondary amines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of secondary amines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Overcoming Common Hurdles in N-Methylation

The N-methylation of secondary amines is a cornerstone reaction in organic synthesis, yet it is not without its challenges. Below, we address some of the most common issues encountered by researchers and provide actionable solutions based on established chemical principles.

Issue 1: Low Conversion or Stalled Reactions

Q: My N-methylation reaction is showing low conversion, or has stalled completely. What are the likely causes and how can I resolve this?

A: Low conversion in N-methylation reactions can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.

  • Steric Hindrance: Highly hindered secondary amines can be poor nucleophiles, slowing down the rate of methylation. If you suspect steric hindrance is an issue, consider employing less bulky methylating agents or more forcing reaction conditions (e.g., higher temperatures, longer reaction times). For instance, while methyl iodide is a potent methylating agent, its bulkiness might be detrimental for sterically demanding substrates.[1] In such cases, switching to a less sterically demanding protocol like the Eschweiler-Clarke reaction might be beneficial.[2][3][4]

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine substrate can significantly reduce its nucleophilicity, making methylation difficult. For weakly nucleophilic amines, such as certain aromatic amines, more reactive methylating agents like dimethyl sulfate or methyl triflate may be necessary, although these reagents are highly toxic.[5] Alternatively, using a stronger base can help to deprotonate the amine and increase its nucleophilicity.

  • Inadequate Reaction Conditions: Ensure that your reaction temperature, solvent, and stoichiometry are optimized. For instance, in reductive amination using formaldehyde, the pH of the reaction medium is crucial.[6] The Eschweiler-Clarke reaction, a classic method that avoids the formation of quaternary ammonium salts, is typically performed at elevated temperatures (near boiling).[2][3]

  • Decomposition of Reagents: Some methylating agents, like methyl iodide, can be light-sensitive and decompose over time.[1] Always use fresh or properly stored reagents. Similarly, ensure the quality of your formaldehyde and formic acid for the Eschweiler-Clarke reaction.

Issue 2: Over-methylation to Quaternary Ammonium Salts

Q: I am consistently observing the formation of a quaternary ammonium salt as a byproduct. How can I prevent this over-methylation?

A: The formation of quaternary ammonium salts is a common side reaction, especially when using highly reactive methylating agents like methyl iodide.[7][8][9] This occurs because the resulting tertiary amine is often more nucleophilic than the starting secondary amine.

Here are several strategies to mitigate over-methylation:

  • Choice of Methylating Agent: The most effective way to prevent quaternization is to use a methylation method that is inherently incapable of forming the quaternary salt. The Eschweiler-Clarke reaction is an excellent choice for this purpose.[2][4][10][11][12] The reaction mechanism involves the formation of an iminium ion, which is then reduced. A tertiary amine cannot form an iminium ion under these conditions, thus halting the reaction at the desired stage.[2]

  • Stoichiometry Control: If you must use a reactive methylating agent like methyl iodide, carefully controlling the stoichiometry is critical. Using a slight excess of the secondary amine relative to the methylating agent can help to consume the methyl iodide before it has a chance to react with the product tertiary amine. However, this will result in a mixture of starting material and product, necessitating purification.

  • Slow Addition of the Methylating Agent: Adding the methylating agent slowly to the reaction mixture can help to maintain a low concentration of the methylating agent, thereby reducing the likelihood of the product tertiary amine reacting further.

  • Use of Dimethyl Carbonate (DMC): Dimethyl carbonate is a greener and less toxic alternative to traditional methylating agents.[13][14][15] It is generally less reactive than methyl iodide and can offer better selectivity for mono-methylation, especially when used with a suitable catalyst or base.[13][14][15]

G start Over-methylation Observed method Current Method? start->method meI Using MeI or Me2SO4? method->meI Yes eschweiler Switch to Eschweiler-Clarke Reaction method->eschweiler No, already using reductive amination meI->eschweiler Yes stoichiometry Adjust Stoichiometry: - Use slight excess of amine - Slow addition of MeI meI->stoichiometry No, must use MeI end Problem Resolved eschweiler->end dmc Consider Dimethyl Carbonate (DMC) stoichiometry->dmc stoichiometry->end dmc->end

Caption: Decision tree for troubleshooting over-methylation.

Issue 3: Difficulties with Product Purification

Q: My reaction seems to have worked, but I'm struggling to isolate the pure N-methylated product from the starting amine and other byproducts.

A: Purification can be challenging due to the similar physical properties of the starting secondary amine and the product tertiary amine.

  • Acid-Base Extraction: A common and effective method for separating amines is through acid-base extraction. Since tertiary amines are generally more basic than secondary amines, it is sometimes possible to selectively extract one from the other by carefully controlling the pH of the aqueous phase. However, the pKa difference may not always be sufficient for a clean separation. A more robust approach is to exploit the difference in reactivity with certain reagents. For instance, primary and secondary amines react with phthalic anhydride to form phthalimides, which can be separated from the unreactive tertiary amine.

  • Chromatography: Column chromatography on silica gel is a standard purification technique. However, amines can often streak on silica gel. To mitigate this, you can:

    • Add a small amount of a basic modifier to the eluent, such as triethylamine (typically 0.1-1%). This deactivates the acidic silanol groups on the silica surface and improves the peak shape.

    • Use alumina instead of silica gel, as it is a more basic stationary phase.

    • Reverse-phase chromatography (C18) can also be an effective alternative.

  • Distillation: If your product is a liquid and has a significantly different boiling point from the starting material and byproducts, distillation can be a viable purification method.[16]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages and disadvantages of the most common N-methylation methods?

A: Choosing the right N-methylation method depends on your substrate, scale, and desired purity. Here is a comparison of some popular methods:

MethodAdvantagesDisadvantages
Eschweiler-Clarke Reaction - No over-methylation to quaternary salts[2][4][10] - High yields[3] - Uses inexpensive reagents- Requires elevated temperatures[2][3] - Formic acid can be corrosive - Not suitable for acid-sensitive substrates[10]
Reductive Amination with Formaldehyde - Milder conditions than Eschweiler-Clarke[6] - Can use various reducing agents (e.g., NaBH3CN, NaBH(OAc)3)[17]- Potential for over-methylation if not controlled - Some reducing agents are toxic
Methyl Iodide (MeI) - Highly reactive[1] - Simple procedure- Prone to over-methylation[7][8][9] - Toxic and a suspected carcinogen - Can be expensive for large-scale synthesis
Dimethyl Carbonate (DMC) - Environmentally friendly ("green") reagent[13] - Low toxicity[18] - Can provide high selectivity for mono-methylation[13][14][15]- Generally requires higher temperatures or catalysts[15] - Can sometimes lead to N-methoxycarbonylation as a side reaction[15]

Q2: Are there any "green" or more environmentally friendly alternatives for N-methylation?

A: Yes, there is a growing interest in developing more sustainable N-methylation protocols.

  • Dimethyl Carbonate (DMC): As mentioned, DMC is a non-toxic and biodegradable alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[13][18]

  • Methanol as a C1 Source: Catalytic methods using methanol as the methylating agent are gaining traction.[19][20] These reactions often employ transition metal catalysts (e.g., ruthenium, iridium) and produce water as the only byproduct.[19][21]

  • Catalytic Reductive Methylation with CO2: Carbon dioxide, a renewable C1 source, can be used for N-methylation in the presence of a suitable catalyst and reducing agent.[22]

Q3: How can I monitor the progress of my N-methylation reaction?

A: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product. Staining with an appropriate reagent (e.g., ninhydrin for primary/secondary amines, potassium permanganate) can help visualize the spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction, providing information on the relative amounts of starting material, product, and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also highly effective, particularly for less volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the appearance of the N-methyl signal (typically a singlet around 2.2-3.0 ppm) and the disappearance of the N-H proton of the secondary amine.

Experimental Protocols

Protocol 1: N-Methylation of a Secondary Amine via the Eschweiler-Clarke Reaction

This protocol provides a general procedure for the N-methylation of a secondary amine using formaldehyde and formic acid.

Materials:

  • Secondary amine (1.0 eq)

  • Formic acid (excess, e.g., 5-10 eq)

  • Formaldehyde (37% aqueous solution, excess, e.g., 3-5 eq)

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq).

  • Add formic acid (5-10 eq) to the flask.

  • Add the aqueous formaldehyde solution (3-5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS, typically 2-18 hours).[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a sodium hydroxide solution to a pH > 10. Caution: This step is exothermic and may cause foaming due to the neutralization of excess formic acid.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tertiary amine.

  • Purify the crude product by column chromatography or distillation as needed.

G amine R2NH (Secondary Amine) iminium [R2N=CH2]+ (Iminium Ion) amine->iminium + CH2O, -H2O formaldehyde CH2O (Formaldehyde) formaldehyde->iminium tertiary_amine R2N-CH3 (Tertiary Amine) iminium->tertiary_amine + HCOOH, -CO2, -H+ formic_acid HCOOH (Formic Acid) formic_acid->tertiary_amine co2 CO2 tertiary_amine->co2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

Sources

Troubleshooting

Technical Support Center: N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a novel small molecule with potential applications in drug disco...

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a novel small molecule with potential applications in drug discovery and development. Its structure, featuring a substituted pyrazole ring and a secondary amine, presents unique challenges and opportunities in experimental design. This guide provides in-depth technical support to address common solubility issues encountered when working with this and structurally related compounds. Understanding and overcoming these challenges is critical for obtaining reliable and reproducible data in both in vitro and in vivo studies.[1]

Understanding the Physicochemical Properties

The solubility of a compound is governed by its physicochemical properties.[1] For N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, the key features influencing its solubility are the basic secondary amine and the somewhat lipophilic pyrazole core. The amine group's ability to be protonated makes the compound's aqueous solubility highly dependent on pH.[2]

Here are the predicted physicochemical properties for this compound, which are crucial for anticipating its behavior in various experimental settings.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 167.25 g/mol Low molecular weight generally favors solubility.
pKa (strongest basic) 10.2The secondary amine is a strong base, meaning the compound will be predominantly ionized and more soluble in acidic conditions (pH < 8).[3]
LogP 1.3Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Polar Surface Area 28.1 ŲA relatively low polar surface area can contribute to lower aqueous solubility.

Note: These values are computationally predicted and should be experimentally verified.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common solubility-related questions and provides practical solutions.

Q1: My compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4). What should I do?

A1: This is a common issue for basic compounds like N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. At neutral or slightly alkaline pH, the amine group is less protonated, leading to lower aqueous solubility.[4] Here’s a step-by-step approach to troubleshoot this:

  • pH Adjustment: The most effective strategy is to lower the pH of your buffer.[5] According to the Henderson-Hasselbalch equation, a basic compound's solubility increases as the pH drops below its pKa.[6][7] Aim for a pH at least 2 units below the pKa (i.e., pH < 8.2) to ensure the compound is predominantly in its more soluble, ionized form.[2] For every pH unit decrease, the solubility of a basic compound can increase tenfold.[5]

  • Use of Co-solvents: If pH adjustment is not compatible with your assay, consider using a co-solvent.[8] Start with a small percentage (1-5%) of an organic solvent like DMSO, ethanol, or PEG 400.[8] Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with your assay.

  • Salt Formation: If you have the unformulated "free base" of the compound, converting it to a salt form (e.g., hydrochloride or mesylate) can dramatically improve aqueous solubility.[9][10] Salts of weak bases are generally more water-soluble than the free base form.[9][11]

Q2: I prepared a stock solution in DMSO, but when I dilute it into my aqueous cell culture medium, I see a precipitate. Why is this happening and how can I fix it?

A2: This phenomenon is known as "DMSO crash-out" or precipitation.[12] It occurs when a compound that is highly soluble in a concentrated organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[12]

Here are some strategies to prevent this:

  • Lower the Stock Concentration: High-concentration DMSO stocks are more prone to precipitation upon dilution.[13] Try preparing a lower concentration stock solution (e.g., 1-10 mM instead of 100 mM).

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in the organic solvent concentration can help keep the compound in solution.

  • Increase the Final DMSO Concentration: A slightly higher final concentration of DMSO in your assay (e.g., 0.5% instead of 0.1%) can sometimes be enough to maintain solubility, but always check the tolerance of your assay system to the solvent.

  • Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous medium can help to stabilize the compound and prevent precipitation.

  • Sonication: Gentle sonication of the final solution can help to redissolve small amounts of precipitate and create a more homogenous solution.

Q3: What are the best organic solvents for this compound?

A3: Based on its structure, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine should be soluble in a range of polar and non-polar organic solvents.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO)[14] and Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.

  • Alcohols: Ethanol and methanol are also good options and are often more compatible with biological systems than DMSO or DMF.[15]

  • Chlorinated Solvents: Dichloromethane and chloroform are likely to be effective but are generally not used in biological assays due to their toxicity.

Q4: How can I improve the solubility of my compound for in vivo studies?

A4: Formulating a compound for in vivo administration requires careful consideration of the route of administration, desired dose, and potential toxicity of the formulation vehicle.

  • Aqueous Vehicles: For intravenous (IV) administration, an aqueous solution is preferred. Adjusting the pH of a saline or dextrose solution to the acidic range (e.g., pH 4-5) will likely be the most effective approach.

  • Co-solvent Systems: For oral or intraperitoneal (IP) administration, a co-solvent system can be used. Common examples include mixtures of:

    • PEG 400 and water

    • Solutol HS 15 and saline

    • Tween 80 and saline

  • Cyclodextrins: Encapsulating the compound in a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance aqueous solubility.[5]

  • Lipid-based Formulations: For very lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be an effective strategy to improve oral absorption.[16]

Experimental Protocols

Protocol 1: Determining pH-Dependent Aqueous Solubility

This protocol uses a shake-flask method to determine the thermodynamic solubility of the compound at different pH values.[17][18]

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Add Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[18][19]

  • Separate Solid and Liquid: Centrifuge the vials to pellet the undissolved solid.

  • Analyze Supernatant: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[20]

Protocol 2: Preparing a High-Concentration Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the desired amount of the compound.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 100 mM).

  • Solubilize: Vortex and/or gently sonicate the solution until all the solid has dissolved. Gentle warming (to 30-40°C) can also be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[21]

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Compound Precipitates in Aqueous Buffer check_ph Is pH adjustment compatible with the assay? start->check_ph adjust_ph Lower pH of buffer (e.g., to pH < 8.2) check_ph->adjust_ph Yes check_cosolvent Is a co-solvent compatible? check_ph->check_cosolvent No end_soluble Compound Solubilized adjust_ph->end_soluble add_cosolvent Add co-solvent (e.g., 1-5% DMSO) check_cosolvent->add_cosolvent Yes salt_form Consider salt formation check_cosolvent->salt_form No add_cosolvent->end_soluble end_insoluble Further formulation development needed salt_form->end_insoluble

Caption: A decision tree for troubleshooting aqueous solubility problems.

pH-Dependent Ionization of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

ionization cluster_low_ph Predominantly Ionized (Protonated) cluster_high_ph Predominantly Neutral (Free Base) Low pH (Acidic) Low pH (Acidic) Ionized R-NH2+(CH3) (More Water Soluble) High pH (Basic) High pH (Basic) Neutral R-NH(CH3) (Less Water Soluble) Ionized->Neutral pKa ≈ 10.2

Caption: The equilibrium between the ionized and neutral forms is dictated by the pH.

References

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(8), 281. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387–398. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, K. M., & El-Sayed, M. A. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4485. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Eastgate, M. D., Schmidt, M. A., & Van der Meij, P. F. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(11), 1039–1043. [Link]

  • Rowan Scientific. pKa Prediction. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • CD Formulation. Solubilizer Excipients. [Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Scribd. Solubilizing Excipients Guide. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. [Link]

  • bio.tools. MolGpKa. [Link]

  • Solubility of Things. Pyrazole. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]

  • National Institutes of Health. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • ACS Publications. MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. [Link]

  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • The Chemistry Practicals Video Project. Solubility and pH of amines. [Link]

  • British Journal of Clinical Pharmacology. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • ResearchGate. Commonly used solubilizer excipients based on its functions. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ResearchGate. Chemical structure of the selected pyrazole derivatives. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • JoVE. Video: Extraction: Effects of pH. [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • International Journal of Novel Research and Development. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. [Link]

  • Protheragen. Solubilizer Excipients. [Link]

  • Frontiers. Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

  • Dr.Oracle. What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. [Link]

  • ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. [Link]

  • YouTube. MedChem Essentials: Solubility part 2. [Link]

  • Vetscraft. Absorption of drugs. [Link]

Sources

Optimization

preventing side reactions in pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, primarily the formation of side products that complicate purification and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions to address these issues directly. Our focus is on understanding the causal mechanisms behind side reactions and providing field-proven, actionable protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing concrete solutions.

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the selectivity?

A1: The formation of regioisomers is the most common side reaction in the classical Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] This lack of selectivity arises because the initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two distinct reaction pathways and a product mixture that is often difficult to separate.[3][4]

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4] Fortunately, several robust strategies can be employed to steer the reaction toward your desired isomer.

Causality & Solutions:

  • Exploit Solvent Effects: The choice of solvent is paramount. Standard protic solvents like ethanol can lead to equimolar mixtures of regioisomers.[5]

    • Solution: Switch to a non-nucleophilic, polar fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . These solvents do not compete with the hydrazine for reaction with the more electrophilic carbonyl center, dramatically enhancing regioselectivity, often achieving ratios greater than 97:3 in favor of the desired isomer.[3][6]

  • Leverage Steric and Electronic Bias: You can rationally design your starting materials to favor one reaction pathway.

    • Solution: Introduce significant differences in steric bulk or electronic properties between the two ends of the dicarbonyl substrate. A bulky substituent will sterically hinder attack at the adjacent carbonyl, directing the hydrazine to the less hindered site.[1][4] Similarly, a strong electron-withdrawing group (like -CF₃) will render the adjacent carbonyl more electrophilic and susceptible to attack.[5]

  • Control Reaction pH: The pH of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, which can sometimes be used to reverse or control selectivity.[4]

    • Solution: Add a catalytic amount of a weak acid (e.g., acetic acid). This can protonate a carbonyl group, activating it for attack, or modulate the hydrazine's reactivity.[1][7] Experimentation is key, as the optimal pH is substrate-dependent.

  • Modify the Substrate: Using a surrogate for the 1,3-dicarbonyl can provide a more controlled reaction.

    • Solution: Convert the 1,3-dicarbonyl to a β-enaminone derivative first. The subsequent reaction with hydrazine is often highly regioselective, offering a reliable path to a single product.[1][3]

Data Presentation: Effect of Solvent on Regioselectivity

The table below summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 3-trifluoromethyl derivative.

EntrySolventTemperature (°C)Time (h)Isomer Ratio (Desired:Undesired)Reference
1EtOHRT<150:50[6]
2TFERT<185:15[6]
3HFIPRT<197:3[3][6]
Q2: I'm synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and hydrazine, but I'm isolating the pyrazoline intermediate. How do I promote aromatization?

A2: This is a frequent observation. The reaction between α,β-unsaturated carbonyls (like chalcones) and hydrazines proceeds through a stable five-membered pyrazoline intermediate.[1][5] This intermediate requires an oxidation step to eliminate two hydrogen atoms and form the stable aromatic pyrazole ring. If this oxidation does not occur efficiently in situ, the pyrazoline will be the major isolated product.[2]

Causality & Solutions:

  • Introduce an Oxidant: The most direct method is to facilitate the required oxidation.

    • Solution A (Air/Oxygen): For some substrates, simply exposing the reaction to air for a prolonged period or bubbling oxygen through the solution can be sufficient. A common and effective method is to heat the isolated pyrazoline in DMSO under an oxygen atmosphere.[8]

    • Solution B (Chemical Oxidants): If air oxidation is too slow or inefficient, a mild chemical oxidant can be added to the reaction mixture. Agents like iodine (I₂), bromine (Br₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective.[8][9]

  • Modify the Hydrazine Reagent: Using a hydrazine with a built-in leaving group can lead directly to the aromatic product.

    • Solution: Use tosylhydrazine . The reaction with an α,β-unsaturated carbonyl under basic conditions proceeds via a pyrazoline intermediate, but the tosyl group is readily eliminated to yield the aromatic pyrazole directly, avoiding a separate oxidation step.[9][10]

Visualization: Knorr Synthesis & Regioisomer Formation

The diagram below illustrates the general mechanism of the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl, highlighting the critical branch point that leads to the formation of regioisomers.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products start1 Unsymmetrical 1,3-Dicarbonyl condense Condensation start1->condense start2 Substituted Hydrazine (R'-NHNH₂) start2->condense attackC1 Attack at Carbonyl 1 condense->attackC1 Pathway 1 (e.g., less hindered) attackC2 Attack at Carbonyl 2 condense->attackC2 Pathway 2 (e.g., more hindered) inter1 Intermediate A attackC1->inter1 inter2 Intermediate B attackC2->inter2 cyclize1 Cyclization & Dehydration inter1->cyclize1 cyclize2 Cyclization & Dehydration inter2->cyclize2 prod1 Regioisomer 1 cyclize1->prod1 prod2 Regioisomer 2 cyclize2->prod2

Caption: Knorr synthesis pathway showing the formation of two regioisomers.

Q3: My pyrazole synthesis suffers from low yield and incomplete conversion. What are the likely causes?

A3: Low yield is a frustrating issue that can stem from multiple sources, from reagent quality to suboptimal reaction conditions or competing side reactions.[11] A systematic troubleshooting approach is necessary.

Causality & Solutions:

  • Reagent Purity and Stability: The quality of your starting materials is critical.

    • Hydrazine Quality: Hydrazine and its derivatives can degrade upon storage, especially if exposed to air or moisture. This degradation can lead to lower effective concentrations and the introduction of impurities.[3]

    • Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl starting material can lead to unwanted side reactions, reducing the yield of the desired pyrazole.[12]

    • Solution: Use fresh, high-purity reagents. Ensure hydrazine is stored under an inert atmosphere (N₂ or Ar). It is good practice to verify the purity of starting materials by techniques like NMR or GC-MS before use.[12]

  • Suboptimal Reaction Conditions: The reaction may not be running to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If starting material remains after a prolonged period, consider increasing the reaction temperature or extending the reaction time. A catalytic amount of acid (e.g., acetic acid) is often required to promote the cyclization and dehydration steps.[3]

  • Inefficient Mixing or Heat Transfer (Scale-up Issue): What works on a 100 mg scale may fail at 10 g.

    • Cause: The condensation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation inefficient.[13] This can create localized hot spots, leading to byproduct formation and degradation. Inadequate mixing can also lead to areas of high reactant concentration, promoting side reactions.[13]

    • Solution: For larger-scale reactions, ensure vigorous mechanical stirring. Use an ice bath to control the initial exotherm and add the hydrazine solution dropwise over a period of time to manage the reaction temperature.[13]

Visualization: Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for diagnosing and solving issues related to low reaction yield.

Caption: Troubleshooting logic for addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes to pyrazoles, and which is best for avoiding side reactions?

A: The Knorr synthesis (1,3-dicarbonyl + hydrazine) is the most traditional and widely used method due to the accessibility of starting materials.[2][5] However, for achieving high regioselectivity and avoiding byproducts, the 1,3-dipolar cycloaddition is often superior. This method involves the reaction of a 1,3-dipole (like a nitrile imine or a diazo compound) with a dipolarophile (like an alkyne).[3] This approach is known for its excellent control over regioselectivity and is a powerful tool for accessing specifically substituted pyrazoles.[3] Multicomponent reactions also offer efficient and often selective routes to complex pyrazoles in a single step.[9]

Q: How can I purify my pyrazole product from a regioisomeric byproduct?

A: Separating regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Careful selection of the eluent system (e.g., hexanes/ethyl acetate) and using a high-performance silica gel can often resolve the isomers.[3]

  • Crystallization: If one isomer is significantly less soluble or crystallizes more readily than the other, fractional crystallization can be an effective purification technique.[3]

  • Acid Salt Formation: Pyrazoles are basic and can form salts with strong acids. It's possible that the acid addition salts of the two regioisomers have different solubilities, allowing for separation by selective precipitation and filtration.[14][15]

Key Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis Using a Fluorinated Alcohol

This protocol describes a general procedure for the highly regioselective synthesis of N-methylpyrazoles from 1,3-diketones using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[3][6]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.2 mmol)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL)

  • Round-bottom flask with magnetic stir bar

  • Standard purification glassware (silica gel, solvents)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (5 mL).

  • Add methylhydrazine (1.2 mmol) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically < 1 hour).

  • Upon completion, remove the HFIP solvent under reduced pressure. Caution: HFIP is volatile and corrosive.

  • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure pyrazole regioisomer.

Protocol 2: Highly Regioselective 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of 3,5-disubstituted pyrazoles from N-tosylhydrazones and terminal alkynes, where the required diazo compound is generated in situ.[3]

Materials:

  • N-Tosylhydrazone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL), anhydrous

  • Schlenk flask and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-tosylhydrazone (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous 1,4-dioxane (5 mL).

  • Add the terminal alkyne (1.2 mmol) to the suspension.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted pyrazole as a single regioisomer.

References

  • BenchChem. (2025). Preventing the formation of byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Fadila, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Pazenok, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • ResearchGate. (2014). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (2013). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. [Link]

  • NIH. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Sci-Hub. (2012). ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β‐Thioalkyl‐α,β‐unsaturated Ketones with Hydrazines. [Link]

  • BenchChem. (2025).
  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Google Patents. (2009).
  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • GalChimia. (2018). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • NIH. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • CUTM Courseware. pyrazole.pdf. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Production

Welcome to the comprehensive technical support guide for the synthesis and scale-up of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This resource is tailored for researchers, chemists, and process development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This resource is tailored for researchers, chemists, and process development professionals to navigate the complexities of producing this valuable pyrazole derivative. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient scale-up of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, providing concise and actionable answers.

Q1: What are the most common synthetic routes for preparing the pyrazole core of this molecule?

A1: The construction of the substituted pyrazole ring is a critical step. The most prevalent methods involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] For the specific substitution pattern in N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a common precursor would be a 1,3-dicarbonyl compound that can be functionalized at the 4-position of the resulting pyrazole ring.

Q2: I am observing low yields during the pyrazole ring formation. What are the likely causes?

A2: Low yields in pyrazole synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For many condensation reactions, heating under reflux is necessary to drive the reaction to completion.[3]

  • Side Reactions: The formation of unwanted byproducts, such as regioisomers when using unsymmetrical dicarbonyl compounds, can significantly reduce the yield of the desired product.[4]

Q3: What are the key challenges when scaling up the reductive amination step to introduce the N-methylpropanamine side chain?

A3: Scaling up reductive amination presents several challenges:

  • Exothermic Reactions: The reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Catalyst Activity and Separation: On a larger scale, ensuring efficient mixing of the catalyst (e.g., palladium on carbon, sodium borohydride) becomes more difficult. Post-reaction, the complete removal of the catalyst can also be challenging.

  • Hydrogenation Conditions: If using catalytic hydrogenation, managing high-pressure hydrogen gas on a large scale requires specialized equipment and stringent safety protocols.

Q4: How can I effectively purify the final product, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, at a larger scale?

A4: Large-scale purification requires methods that are both efficient and scalable. While column chromatography is common in the lab, it can be impractical for large quantities. Alternative methods include:

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. This can be achieved by forming an acid addition salt, which often has better crystallization properties than the free base.[5]

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification technique.

  • Solvent Extraction: A series of extractions with appropriate solvents can be used to remove impurities based on their differential solubility.[6]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during the synthesis and scale-up of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Issue 1: Formation of Regioisomers During Pyrazole Synthesis

Question: My spectral analysis (NMR, MS) indicates the presence of a significant amount of an isomeric byproduct along with my desired 1,4-disubstituted pyrazole. How can I improve the regioselectivity of the reaction?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4] To address this, consider the following strategies:

  • Choice of Starting Materials: The structure of your dicarbonyl compound and hydrazine derivative significantly influences regioselectivity. Explore different protecting groups or synthetic equivalents that can direct the cyclization to favor the desired isomer.

  • Reaction Conditions Optimization:

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).

    • Catalyst: The choice of an acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used.[3] In some cases, Lewis acids have been shown to improve regioselectivity.

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another by exploiting small differences in activation energies.

ParameterCondition A (Non-selective)Condition B (Improved Selectivity)Rationale
Dicarbonyl Precursor Unsymmetrical β-ketoesterSymmetrical 1,3-diketone followed by functionalizationEliminates the possibility of isomeric products from the initial cyclization.
Solvent EthanolTolueneA less polar solvent can sometimes favor a specific reaction pathway.
Catalyst Acetic Acidp-Toluenesulfonic acidA stronger acid catalyst may alter the reaction mechanism and improve selectivity.
Temperature Reflux (78 °C)0 °C to Room TemperatureLower temperatures can enhance kinetic control, favoring the formation of the thermodynamically less stable but kinetically preferred product.
Issue 2: Incomplete N-Methylation of the Pyrazole Ring

Question: I am observing a mixture of N-methylated and N-unsubstituted pyrazole after the methylation step. How can I drive the reaction to completion?

Answer: Incomplete N-methylation can be due to several factors, including the choice of methylating agent, base, and reaction conditions.

  • Methylating Agent: While methyl iodide is a common methylating agent, its volatility and cost can be problematic on a large scale.[7] Consider using dimethyl sulfate, which is more reactive, or greener alternatives like dimethyl carbonate.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the pyrazole nitrogen. Sodium hydride (NaH) is effective but requires careful handling.[7] Alternatives like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMF, acetonitrile) can also be effective and are often easier to handle on a larger scale.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a second addition of the methylating agent and/or base may be necessary.

DOT Diagram: N-Methylation Workflow

G cluster_0 N-Methylation Protocol Start Start Dissolve Pyrazole Dissolve Pyrazole in Anhydrous Solvent Start->Dissolve Pyrazole Add Base Add Base (e.g., NaH, K2CO3) Dissolve Pyrazole->Add Base Add Methylating Agent Add Methylating Agent (e.g., MeI, (Me)2SO4) Add Base->Add Methylating Agent Monitor Reaction Monitor by TLC/LC-MS Add Methylating Agent->Monitor Reaction Monitor Reaction->Add Methylating Agent Incomplete Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Reaction Complete Workup Aqueous Workup & Extraction Quench Reaction->Workup Purify Purify Product Workup->Purify End End Purify->End

Caption: Workflow for the N-methylation of the pyrazole ring.

Issue 3: Difficulties in Isolating the Final Product After Reductive Amination

Question: After the reductive amination to form the final product, I am struggling to isolate a pure compound. The workup is messy, and I see multiple spots on my TLC plate.

Answer: Reductive amination can sometimes lead to a complex mixture of products if not carefully controlled. Here are some troubleshooting steps:

  • Imine Formation: Ensure the initial formation of the imine or enamine intermediate is complete before adding the reducing agent. This can be facilitated by using a Dean-Stark trap to remove water if the reaction is run at elevated temperatures.

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, but can be slow.

    • Sodium Cyanoborohydride (NaBH₃CN): More selective for imines in the presence of aldehydes, but is highly toxic.

    • Sodium Triacetoxyborohydride (STAB): A mild and effective reagent that is often preferred for its selectivity and ease of handling.

    • Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, but requires specialized equipment.

  • Workup Procedure:

    • Quenching: Carefully quench the reaction to destroy any remaining reducing agent. For borohydride reagents, a slow addition of acid (e.g., 1M HCl) is typically used.

    • pH Adjustment: The final product is an amine and will be protonated under acidic conditions. To extract it into an organic solvent, the aqueous layer must be basified (e.g., with NaOH) to a pH > 10.

    • Emulsion Formation: On a larger scale, emulsions can be a significant problem during extraction. The addition of brine can help to break up emulsions.

DOT Diagram: Reductive Amination Logic

G cluster_1 Reductive Amination Decision Tree start Start: Reductive Amination check_imine Is Imine Formation Complete? start->check_imine add_reducing_agent Add Reducing Agent check_imine->add_reducing_agent Yes incomplete_imine Incomplete Imine Formation - Increase reaction time - Use Dean-Stark trap check_imine->incomplete_imine No monitor_reduction Monitor Reduction add_reducing_agent->monitor_reduction workup Proceed to Workup monitor_reduction->workup Complete side_products Side Product Formation - Change reducing agent - Optimize temperature monitor_reduction->side_products Issues end Pure Product workup->end

Caption: Decision tree for troubleshooting the reductive amination step.

III. Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

This protocol outlines a general procedure for the synthesis of a key intermediate.

Materials:

  • 1H-Pyrazole-4-carbaldehyde

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Reductive Amination to N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

This protocol describes the final reductive amination step.

Materials:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde

  • N-Methyl-2-aminoethane (as a precursor to the propanamine side chain via a different synthetic strategy, for illustrative purposes of the reductive amination itself) or a suitable three-carbon amine synthon. For the target molecule, a Wittig-type reaction followed by reduction and amination would be a more direct route from the aldehyde. This protocol will illustrate the reductive amination of the aldehyde with methylamine for simplicity.

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in dichloromethane.

  • Add methylamine (solution in THF or ethanol, 1.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by forming a salt and recrystallizing.

IV. References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem. Available at:

  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem. Available at:

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. Available at:

  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine - Smolecule. Available at:

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at:

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. Available at:

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at:

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at:

  • Overview of synthesis of pyrazole derivatives [a] - ResearchGate. Available at:

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at:

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at:

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. Available at:

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. Available at:

  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. Available at:

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at:

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at:

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate. Available at:

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available at:

  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | Pharmaffiliates. Available at:

  • Supporting Information - Contents - The Royal Society of Chemistry. Available at:

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - RSC Publishing. Available at:

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at:

  • (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl] - NIH. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioanalytical Validation of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: A Putative Histamine H3 Receptor Antagonist

This guide provides a comprehensive framework for the bioactivity validation of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a novel compound with structural motifs suggestive of histamine H3 receptor (H3R) antag...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the bioactivity validation of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a novel compound with structural motifs suggestive of histamine H3 receptor (H3R) antagonism. Researchers, scientists, and drug development professionals will find detailed, field-proven methodologies to rigorously assess the compound's pharmacological profile and compare its performance against established alternatives.

Introduction: The Rationale for H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2][3] It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2][3] Furthermore, it functions as a heteroreceptor, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3][4] Activation of the H3R, which is coupled to the Gi/o protein, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

Blockade of H3 receptors by antagonists or inverse agonists is a promising therapeutic strategy for a variety of neurological and psychiatric conditions, such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[2][5][6] By antagonizing the H3 receptor, compounds can increase the release of histamine and other neurotransmitters, thereby enhancing wakefulness, attention, and cognitive functions.[5][6][7][8]

The chemical structure of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, featuring a pyrazole core, is a recurring motif in known H3R antagonists.[9][10][11] This structural similarity provides a strong rationale for investigating its bioactivity at the H3 receptor. This guide outlines a systematic approach to validate this hypothesis, from initial receptor binding to functional cellular and in vivo activity.

Experimental Validation Workflow

A tiered approach is essential for the comprehensive validation of a novel compound. This workflow progresses from confirming target engagement and affinity to elucidating the functional consequences of receptor interaction at the cellular level, and finally to assessing its physiological effects in a living system.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Affinity (Ki) Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Determine Potency (IC50/EC50) & Efficacy Pharmacokinetics (PK) Pharmacokinetics (PK) Selectivity Profiling->Pharmacokinetics (PK) Advance Lead Candidate Receptor Occupancy Receptor Occupancy Pharmacokinetics (PK)->Receptor Occupancy Establish Brain Exposure Pharmacodynamic (PD) Models Pharmacodynamic (PD) Models Receptor Occupancy->Pharmacodynamic (PD) Models Confirm Target Engagement in CNS caption Figure 1: Tiered Experimental Workflow for Bioactivity Validation.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of N-Methyl-3-(pyrazolyl)propan-1-amines

A Comparative Analysis of Spectroscopic Methodologies for Isomer Differentiation Introduction In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical e...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Spectroscopic Methodologies for Isomer Differentiation

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on confirming the structure of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. Initial database inquiries for this specific molecule yielded limited results. However, a structurally similar and commercially available isomer, N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9) , is well-documented.[1] This guide will therefore focus on the comprehensive structural elucidation of this likely intended compound, while also providing the analytical framework to differentiate it from its potential isomers, including the initially queried N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

The core of this guide is built upon the foundational principles of spectroscopic analysis, offering a comparative overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

The Isomeric Landscape: A Critical Consideration

The position of the propan-1-amine substituent on the pyrazole ring, as well as the methylation status of the ring itself, gives rise to several possible isomers. Understanding the subtle yet critical differences in their chemical environments is the key to their differentiation. The primary focus will be on Isomer A , the commercially available N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. We will also consider the hypothetical Isomer B , N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, to illustrate the power of spectroscopic methods in distinguishing between such closely related structures.

G cluster_isomer_a Isomer A: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine cluster_isomer_b Isomer B: N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine A Structure A B Structure B A->B Positional Isomers

Caption: Isomeric relationship between the primary subject of this guide (Isomer A) and the initially queried compound (Isomer B).

Core Spectroscopic Techniques for Structural Elucidation

A multi-faceted analytical approach is essential for the unequivocal confirmation of a chemical structure. The synergy between NMR, MS, and IR spectroscopy provides a comprehensive dataset that addresses connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data (Isomer A)

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Pyrazole H-5~7.5d1HDeshielded by adjacent nitrogen.
Pyrazole H-3~7.4d1HDeshielded by adjacent nitrogen.
Pyrazole H-4~6.2t1HShielded relative to H-3 and H-5.
N1-CH₂-~4.1t2HAdjacent to the pyrazole nitrogen.
-CH₂- (propyl)~2.1m2HPropyl chain methylene.
-CH₂-N(H)CH₃~2.6t2HAdjacent to the secondary amine.
N-Hbroad s1HVariable, exchanges with D₂O.
N-CH₃~2.4s3HMethyl group on the secondary amine.

Predicted ¹³C NMR Spectral Data (Isomer A)

Assignment Predicted Chemical Shift (ppm) Rationale
Pyrazole C-5~139Deshielded by adjacent nitrogen.
Pyrazole C-3~130Deshielded by adjacent nitrogen.
Pyrazole C-4~105Shielded relative to C-3 and C-5.
N1-CH₂-~50Carbon attached to the pyrazole nitrogen.
-CH₂- (propyl)~30Propyl chain methylene.
-CH₂-N(H)CH₃~50Carbon adjacent to the secondary amine.
N-CH₃~35Methyl group on the secondary amine.

Comparative Analysis for Isomer B:

For the hypothetical Isomer B, the key differences in the NMR spectra would be:

  • ¹H NMR: The pyrazole region would show two singlets for H-3 and H-5, as they are no longer coupled to each other. A new singlet for the N-methyl group on the pyrazole ring would appear around 3.8-4.0 ppm.

  • ¹³C NMR: The chemical shifts of the pyrazole carbons would be different due to the change in substitution pattern. A new carbon signal for the pyrazole N-methyl group would be present.

G cluster_workflow NMR Experimental Workflow A Dissolve Sample (e.g., in CDCl₃ or DMSO-d₆) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum B->C D Perform 2D NMR (COSY, HSQC, HMBC) if necessary C->D E Data Processing and Interpretation D->E

Caption: A generalized workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Predicted Mass Spectrum Data (Isomer A)

  • Molecular Ion (M⁺): m/z = 139.1266 (for C₇H₁₃N₃)

  • Key Fragmentation Pathways:

    • Loss of the N-methyl group (-CH₃)

    • Cleavage of the propyl chain

    • Fragmentation of the pyrazole ring

The fragmentation pattern provides a fingerprint of the molecule's structure. For instance, the presence of a fragment corresponding to the pyrazole-propyl cation would be strong evidence for the proposed connectivity.

Comparative Analysis for Isomer B:

While Isomer B would have the same molecular weight as Isomer A, its fragmentation pattern in the mass spectrum would likely differ due to the different substitution on the pyrazole ring, leading to alternative fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands (Isomer A)

Wavenumber (cm⁻¹) Vibration Intensity
3300-3500N-H stretch (secondary amine)Medium, broad
2850-2960C-H stretch (aliphatic)Strong
1500-1600C=N, C=C stretch (pyrazole)Medium-Strong
1100-1200C-N stretchMedium

The presence of a distinct N-H stretching band would confirm the secondary amine functionality. The characteristic absorptions of the pyrazole ring further support the proposed structure.

Comparative Analysis for Isomer B:

Isomer B would also show similar C-H and C-N stretching vibrations. However, the absence of an N-H proton on the pyrazole ring might lead to subtle differences in the fingerprint region of the IR spectrum.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities. Assign the chemical shifts in the ¹³C NMR spectrum.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Protocol 3: IR Spectroscopy Analysis

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion and Best Practices

The structural confirmation of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine, and the differentiation from its isomers, requires a synergistic application of modern spectroscopic techniques. While NMR spectroscopy provides the most definitive evidence of atomic connectivity, mass spectrometry and IR spectroscopy offer crucial complementary data on molecular weight and functional groups, respectively.

For researchers in drug discovery and development, it is imperative to not only acquire high-quality data but also to critically analyze it in the context of potential isomerism. The methodologies and comparative data presented in this guide provide a robust framework for the confident structural elucidation of this and other similarly complex molecules.

References

  • Pharmaffiliates. N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.[Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[Link]

  • PubChem. 1H-Pyrazole, 1-methyl-.[Link]

Sources

Validation

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Comparative Analysis of Pyrazole-Based Compounds in Cyclooxygenase and Kinase Inhibition For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captivated medicina...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Pyrazole-Based Compounds in Cyclooxygenase and Kinase Inhibition

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captivated medicinal chemists. Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug design. This guide offers a comparative analysis of two prominent classes of pyrazole-based compounds: selective cyclooxygenase-2 (COX-2) inhibitors and cyclin-dependent kinase (CDK) inhibitors. We will delve into their structure-activity relationships, compare their biological performance with supporting experimental data, and provide detailed protocols for their evaluation.

The Rise of Pyrazole in Medicinal Chemistry: From Anti-inflammatory Agents to Anticancer Therapeutics

The therapeutic journey of pyrazole derivatives began with the discovery of their potent anti-inflammatory properties. This culminated in the development of celecoxib (Celebrex®), a selective COX-2 inhibitor that revolutionized the management of inflammatory disorders by offering a safer gastrointestinal profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The success of celecoxib spurred further exploration of the pyrazole core, leading to the discovery of its potent inhibitory activity against various protein kinases, which are crucial regulators of cell proliferation and survival. This has opened up new avenues for the development of pyrazole-based anticancer agents.

Comparative Analysis of Pyrazole-Based COX-2 Inhibitors

Cyclooxygenase (COX) enzymes exist in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation and is a key target for anti-inflammatory drugs.[2] Selective inhibition of COX-2 is a critical strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR) Insights

The design of selective COX-2 inhibitors hinges on exploiting the structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a side pocket that is accessible to bulkier molecules.[3] The general pharmacophore for pyrazole-based COX-2 inhibitors includes:

  • A central pyrazole ring: Essential for the core structure and interaction with the enzyme's active site.

  • A sulfonamide or a similar acidic moiety: This group interacts with a hydrophilic region near the active site of COX-2, contributing to selectivity.[2]

  • Two vicinal aryl rings: These rings occupy the hydrophobic channel of the enzyme. Substitutions on these rings can significantly impact potency and selectivity.

Performance Comparison of Pyrazole-Based COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of several pyrazole derivatives against COX-1 and COX-2, with celecoxib as a reference compound. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib5.439 ± 0.282.164 ± 0.092.51
Pyrazole Derivative 4c9.835 ± 0.504.909 ± 0.252.00
Pyrazole Derivative 5b4.597 ± 0.203.289 ± 0.141.40
Pyrazolone Derivative 5a>10020.71>4.83
Pyrazolone Derivative 5f>1001.50>66.67

Data synthesized from multiple sources.[2][4]

As the data indicates, modifications to the pyrazole scaffold can lead to compounds with varying degrees of potency and selectivity. For instance, the pyrazolone series demonstrates a generally higher selectivity for COX-2 compared to the pyrazole derivatives, with compound 5f exhibiting exceptional selectivity.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer.[5] The pyrazole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors. Here, we focus on the comparison of pyrazole-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Structure-Activity Relationship (SAR) Insights

The ATP-binding pocket of kinases provides a well-defined target for inhibitor design. For pyrazole-based CDK2 inhibitors, key structural features include:

  • The pyrazole core: Forms crucial hydrogen bond interactions with the hinge region of the kinase.

  • Substituents at the N1 and C3/C5 positions: These can be modified to enhance potency and selectivity by interacting with specific residues in the ATP-binding site. For example, the introduction of a cyclobutyl group has been shown to be more optimal for activity than smaller or larger substituents.[6]

  • Aromatic or heteroaromatic groups: These often occupy the hydrophobic regions of the active site.

Performance Comparison of Pyrazole-Based CDK2 Inhibitors

The following table compares the in vitro inhibitory activity of several pyrazole-based compounds against CDK2 and their cytotoxic effects on various cancer cell lines.

CompoundTarget KinaseKinase IC50 (nM)Cell LineCytotoxicity IC50 (µM)
AT7519CDK224MiaPaCa2 (Pancreatic)0.247
AsPC1 (Pancreatic)0.315
BxPC3 (Pancreatic)0.924
Compound 22CDK224MiaPaCa2 (Pancreatic)0.247
AsPC1 (Pancreatic)0.315
BxPC3 (Pancreatic)0.924
AfuresertibAkt11.3HCT116 (Colon)0.95
PrexasertibCHK1<1--

Data synthesized from multiple sources.[6][7]

The data highlights the high potency of these pyrazole-based kinase inhibitors, with IC50 values in the nanomolar range. Notably, compound 22 and AT7519 exhibit significant cytotoxic effects against pancreatic cancer cell lines. Afuresertib, an Akt1 inhibitor, also demonstrates potent activity against colon cancer cells.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they modulate and the experimental workflows used for their evaluation.

COX-2 Inhibition Pathway

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Catalysis Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Pyrazole-based Inhibitor (e.g., Celecoxib) Pyrazole-based Inhibitor (e.g., Celecoxib) Pyrazole-based Inhibitor (e.g., Celecoxib)->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-based compounds.
CDK2 Inhibition and Cell Cycle Regulation

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex G1/S Checkpoint Arrest G1/S Checkpoint Arrest Rb Rb Cyclin E/CDK2 Complex->Rb Phosphorylation Phosphorylated Rb Phosphorylated Rb DNA Replication DNA Replication E2F E2F Rb->E2F Inhibits E2F->DNA Replication Promotes Pyrazole-based Inhibitor Pyrazole-based Inhibitor Pyrazole-based Inhibitor->CDK2 Inhibition

Caption: Pyrazole-based inhibitors block CDK2, leading to G1/S cell cycle arrest.
Experimental Workflow for Compound Evaluation

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In vitro Enzyme Assay (COX/Kinase) In vitro Enzyme Assay (COX/Kinase) Compound Synthesis & Characterization->In vitro Enzyme Assay (COX/Kinase) Cell-based Cytotoxicity Assay (MTT) Cell-based Cytotoxicity Assay (MTT) Compound Synthesis & Characterization->Cell-based Cytotoxicity Assay (MTT) Determination of IC50 Determination of IC50 In vitro Enzyme Assay (COX/Kinase)->Determination of IC50 Lead Optimization Lead Optimization Determination of IC50->Lead Optimization Determination of GI50 Determination of GI50 Cell-based Cytotoxicity Assay (MTT)->Determination of GI50 Mechanism of Action Studies (e.g., Cell Cycle Analysis) Mechanism of Action Studies (e.g., Cell Cycle Analysis) Determination of GI50->Mechanism of Action Studies (e.g., Cell Cycle Analysis) In vivo Animal Models In vivo Animal Models Mechanism of Action Studies (e.g., Cell Cycle Analysis)->In vivo Animal Models In vivo Animal Models->Lead Optimization

Caption: A typical workflow for the preclinical evaluation of pyrazole-based compounds.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general procedure for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DMSO

  • 96-well plates

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare stock solutions of test compounds and celecoxib in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compounds or reference inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[2]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., CDK2)

  • Kinase substrate

  • Test compounds and reference inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Assay buffer

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound or reference inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.[8]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[9][10][11]

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its structural simplicity and synthetic accessibility, coupled with its ability to be readily functionalized, allow for the fine-tuning of pharmacological properties. The comparative analysis presented here demonstrates the successful application of the pyrazole core in the development of both selective COX-2 inhibitors for inflammatory conditions and potent kinase inhibitors for cancer therapy. The provided experimental protocols offer a standardized framework for the evaluation and comparison of new pyrazole-based compounds, facilitating the discovery of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of disease biology deepens, the privileged pyrazole scaffold is poised to remain at the forefront of innovative drug design.

References

  • Al-Warhi, T., et al. (2022). Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2) using molecular modeling simulation. Journal of Molecular Structure, 1264, 133249. [Link]

  • Abdel-Aziz, M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29285-29302. [Link]

  • Ghorab, M. M., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 129, 106173. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • Watanabe, T., et al. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 80(8), 2157-2172. [Link]

  • Grädler, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4878. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4785. [Link]

  • Tenti, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(25), 17763-17766. [Link]

  • Penning, T. D., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6143-6148. [Link]

  • ResearchGate. (n.d.). Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. [Link]

  • Li, W., et al. (2018). Inhibition of Cyclin-dependent Kinase 2 Signaling Prevents Liver Ischemia and Reperfusion Injury. Journal of Immunology, 200(1 Supplement), 127.13-127.13. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Zhang, F., et al. (2021). CDK2 Inhibition Enhances Antitumor Immunity by Increasing IFN Response to Endogenous Retroviruses. Cancer Immunology Research, 9(2), 149-160. [Link]

  • Willems, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

  • Chen, Y., et al. (2025). CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. Journal of Hematology & Oncology, 18, 23. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Chen, Y., et al. (2026). Fish CDK2 recruits Dtx4 to degrade TBK1 through ubiquitination in the antiviral response. Fish & Shellfish Immunology, 156, 109299. [Link]

  • PubChem. (n.d.). Celecoxib Action Pathway. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

Sources

Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Unveiling the Potential of a Privileged Scaffold

Introduction Protein kinases, as crucial regulators of a myriad of cellular processes, have emerged as a prominent class of drug targets, particularly in the realm of oncology. The development of small molecule kinase in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, as crucial regulators of a myriad of cellular processes, have emerged as a prominent class of drug targets, particularly in the realm of oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast chemical space of kinase inhibitors, the pyrazole moiety has garnered significant attention, earning the designation of a "privileged scaffold".[1][2][3][4] This is attributed to its synthetic tractability, favorable drug-like properties, and its capacity to serve as a versatile bioisosteric replacement for other chemical groups.[1][3] While a direct comparative analysis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is not feasible due to the current lack of specific public-domain data on its kinase inhibitory profile, this guide will provide a comprehensive comparison of well-characterized pyrazole-based kinase inhibitors. This will offer researchers and drug development professionals valuable insights into the structure-activity relationships (SAR) and therapeutic potential of this important class of molecules.

This guide will delve into the nuances of several exemplary pyrazole-containing kinase inhibitors, comparing their target profiles, potency, and mechanisms of action. Furthermore, detailed experimental protocols for evaluating kinase inhibition both in vitro and in a cellular context are provided to empower researchers in their own discovery efforts.

The Pyrazole Scaffold: A Cornerstone in Kinase Inhibitor Design

The five-membered aromatic heterocycle of pyrazole offers a unique combination of features that make it an ideal anchor for kinase inhibitors. Its two adjacent nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition.[1] The pyrazole ring's aromatic nature allows for π-stacking interactions, and its positions can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties.[1] The impact of these substitutions is a recurring theme in the design of next-generation kinase inhibitors.[1]

Comparative Analysis of Prominent Pyrazole-Based Kinase Inhibitors

To illustrate the versatility of the pyrazole scaffold, we will compare a selection of inhibitors that target different kinase families. These examples underscore how modifications to the pyrazole core and its substituents can lead to highly potent and selective drugs.

InhibitorPrimary Target(s)IC50/KiMechanism of ActionKey Structural Features
Crizotinib ALK, c-Met, ROS1ALK: 20-50 nM (IC50)ATP-competitiveAminopyridine core with a substituted pyrazole
Ruxolitinib JAK1, JAK2JAK1: 3.3 nM (IC50), JAK2: 2.8 nM (IC50)[1]ATP-competitivePyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring[1]
Encorafenib BRAF (V600E)BRAF V600E: 0.3 nM (IC50)ATP-competitiveTriaryl-pyrazole with a sulfonamide group[1]
Afuresertib Akt1, Akt2, Akt3Akt1: 0.08 nM (Ki)[4]ATP-competitivePyrazole ring as a replacement for a 2-aminopyrimidine fragment[1]
Tozasertib Aurora A, B, CAurora A: 3-5 nM (IC50)ATP-competitiveN-(1H-pyrazol-3-yl)pyrimidin-4-amine core[5]

Crizotinib: A prime example of a multi-targeted kinase inhibitor, crizotinib's pyrazole ring is crucial for its interaction with the hinge region of both ALK and c-Met. The strategic placement of substituents on the pyrazole and the accompanying aminopyridine core dictates its dual inhibitory activity.

Ruxolitinib: This JAK1/2 inhibitor features a pyrazole ring attached to a pyrrolo[2,3-d]pyrimidine scaffold.[1] Docking studies have revealed that ruxolitinib acts as a type I inhibitor, binding to the active DFG-in conformation of JAK1.[1] This interaction is stabilized by the shape complementarity between the inhibitor and the ATP-binding pocket.[1]

Encorafenib: The design of this potent BRAF inhibitor showcases the importance of aryl substitutions on the pyrazole ring. The 1,3,4-triarylpyrazole structure, which includes a sulfonamide group, is optimized for high-affinity binding to the mutated BRAF kinase.[1]

Afuresertib: The development of afuresertib highlights the pyrazole's role as a bioisosteric replacement. Replacing a 2-aminopyrimidine fragment with a pyrazole ring led to improved potency against Akt kinases.[1] The pyrazole moiety forms a critical hydrogen bond with the kinase hinge region.[1]

Tozasertib: As an Aurora kinase inhibitor, tozasertib's N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore.[5] The substituents on both the pyrazole and pyrimidine rings are fine-tuned to achieve selectivity for the Aurora kinase family.[5]

Visualizing Kinase Inhibition

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and activates Signaling_Proteins Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Signaling_Proteins->Kinase_Cascade Activates Effector_Kinase Effector Kinase Kinase_Cascade->Effector_Kinase Activates Substrate_Protein Substrate Protein Effector_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factors Transcription Factors Phosphorylated_Substrate->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Effector_Kinase Blocks ATP binding

Caption: A simplified signaling pathway illustrating how a pyrazole-based kinase inhibitor can block the phosphorylation cascade, leading to a downstream cellular response.

Experimental Protocols

To facilitate the evaluation of novel pyrazole-based compounds, the following detailed protocols for a standard in vitro kinase assay and a cellular Western blot analysis are provided.

In Vitro Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (Test Compound) - Kinase Buffer Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: - Add buffer, kinase, substrate, and inhibitor to a microplate well. Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: - Add ATP to start the reaction. - Incubate at 30°C for a defined period (e.g., 60 min). Reaction_Setup->Initiate_Reaction Stop_Reaction_and_Deplete_ATP Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Initiate_Reaction->Stop_Reaction_and_Deplete_ATP Incubate_1 Incubate at room temperature for 40 minutes. Stop_Reaction_and_Deplete_ATP->Incubate_1 ADP_to_ATP_Conversion Convert ADP to ATP: - Add Kinase Detection Reagent. Incubate_1->ADP_to_ATP_Conversion Incubate_2 Incubate at room temperature for 30 minutes. ADP_to_ATP_Conversion->Incubate_2 Measure_Luminescence Measure Luminescence: - Use a plate-reading luminometer. Incubate_2->Measure_Luminescence Analyze_Data Analyze Data: - Plot luminescence vs. inhibitor concentration to determine IC50. Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase assay using the ADP-Glo™ format.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the target kinase and substrate to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., your pyrazole derivative) in the kinase buffer.

    • Prepare a solution of ATP at twice the final desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase/substrate mix.

    • Add 2.5 µL of the serially diluted test compound or vehicle control.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The amount of ADP produced is directly proportional to the luminescent signal.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Western Blot Protocol for Phospho-Protein Analysis

This protocol allows for the assessment of a compound's ability to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.[6][7]

Western_Blot_Workflow Start Start Cell_Culture_and_Treatment Cell Culture and Treatment: - Plate cells and allow them to adhere. - Treat with various concentrations of the pyrazole inhibitor for a specified time. Start->Cell_Culture_and_Treatment Cell_Lysis Cell Lysis: - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Cell_Culture_and_Treatment->Cell_Lysis Protein_Quantification Protein Quantification: - Determine protein concentration using a BCA or Bradford assay. Cell_Lysis->Protein_Quantification Sample_Preparation Sample Preparation: - Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes. Protein_Quantification->Sample_Preparation SDS_PAGE SDS-PAGE: - Separate proteins by size on a polyacrylamide gel. Sample_Preparation->SDS_PAGE Protein_Transfer Protein Transfer: - Transfer separated proteins to a PVDF or nitrocellulose membrane. SDS_PAGE->Protein_Transfer Blocking Blocking: - Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. Protein_Transfer->Blocking Primary_Antibody_Incubation Primary Antibody Incubation: - Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C. Blocking->Primary_Antibody_Incubation Washing_1 Washing: - Wash the membrane with TBST to remove unbound primary antibody. Primary_Antibody_Incubation->Washing_1 Secondary_Antibody_Incubation Secondary Antibody Incubation: - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Washing_1->Secondary_Antibody_Incubation Washing_2 Washing: - Wash the membrane with TBST to remove unbound secondary antibody. Secondary_Antibody_Incubation->Washing_2 Detection Detection: - Add an enhanced chemiluminescence (ECL) substrate and image the blot. Washing_2->Detection Analysis Analysis: - Quantify band intensity to determine the relative levels of the phosphorylated protein. Detection->Analysis End End Analysis->End

Caption: Step-by-step workflow for performing a Western blot to analyze changes in protein phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the pyrazole inhibitor for the desired time. Include a vehicle-treated control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and mix with 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (specific for the phosphorylated protein of interest) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using image analysis software.

Conclusion

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ResearchGate. [Link]

  • Cellular Phosphorylation Assays. Creative Bioarray. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

Sources

Validation

The Central Mechanism: Selective Inhibition of Cyclooxygenase (COX)

An In-Depth Technical Guide to the Cross-Reactivity of Pyrazole-Based Compounds For researchers, scientists, and drug development professionals, understanding the selectivity and cross-reactivity of therapeutic compounds...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity of Pyrazole-Based Compounds

For researchers, scientists, and drug development professionals, understanding the selectivity and cross-reactivity of therapeutic compounds is paramount. The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with activities ranging from anti-inflammatory to anticancer.[1][2] This guide provides a detailed comparison of the cross-reactivity profiles of prominent pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed protocols to empower your own investigations.

The primary anti-inflammatory mechanism of pyrazole-based NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation and pain.[3] Two main isoforms exist:

  • COX-1 : A constitutively expressed enzyme responsible for producing prostaglandins that play a protective role in the gastrointestinal (GI) tract and maintain renal blood flow.[4]

  • COX-2 : An inducible enzyme whose expression is significantly upregulated at sites of inflammation.[5]

The therapeutic goal is to selectively inhibit COX-2 to achieve anti-inflammatory and analgesic effects while sparing COX-1 to minimize adverse effects like gastric ulcers and bleeding.[6] The structural features of pyrazole-based drugs, particularly bulky side groups, sterically hinder their entry into the narrower active site of COX-1, favoring binding to the larger, more accommodating active site of COX-2.[7]

cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Protective Prostaglandins COX1->PG1 Metabolizes Effect1 • GI Mucosal Protection • Platelet Aggregation • Renal Function PG1->Effect1 NonSelective Non-Selective NSAIDs (e.g., Ibuprofen) NonSelective->COX1 Inhibits NonSelective->COX2 Inhibits PG2 Inflammatory Prostaglandins COX2->PG2 Metabolizes Effect2 • Inflammation • Pain • Fever PG2->Effect2 Pyrazole Pyrazole-Based Selective Inhibitors (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: Differential Inhibition of COX-1 and COX-2 Pathways.

Comparative Selectivity of Pyrazole-Based NSAIDs

The degree of selectivity is the critical differentiator among COX inhibitors. This is often expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2. A higher ratio signifies greater selectivity for COX-2.

Key Compounds Under Review:
  • Celecoxib (Celebrex®) : A diaryl-substituted pyrazole and a first-generation selective COX-2 inhibitor widely used in humans. While highly selective, it is not entirely devoid of COX-1 interaction, and hypersensitivity reactions, though rare, can occur in patients with a history of NSAID intolerance.[8][9] Studies show that in patients with NSAID hypersensitivity, the reaction rate to celecoxib is significantly lower than with less selective agents.[9]

  • Deracoxib (Deramaxx®) : A coxib-class NSAID approved for veterinary use, particularly in dogs, for pain and inflammation.[10] At its recommended therapeutic doses, it is considered COX-2 selective, meaning it primarily inhibits COX-2 while leaving COX-1 largely unaffected.[5] However, at higher doses (e.g., twice the recommended amount), it can significantly inhibit COX-1 as well, highlighting a dose-dependent cross-reactivity.[10]

  • Meloxicam : Often discussed in this context, meloxicam is a preferential COX-2 inhibitor, not a selective one. It shows greater activity against COX-2 but maintains significant COX-1 inhibition, especially at higher doses.[8] This leads to a higher rate of cross-reactivity in NSAID-hypersensitive patients compared to true selective coxibs.[8]

Quantitative Comparison of COX-2 Selectivity

The following table summarizes the in vitro selectivity ratios for several NSAIDs, providing a clear quantitative measure of their relative cross-reactivity potential. Data is derived from canine whole blood assays, which offer a physiologically relevant comparison.

CompoundClassIC50 COX-1:IC50 COX-2 RatioSelectivity Profile
Robenacoxib Coxib128.8Highly Selective
Deracoxib Coxib48.5Selective[11]
Nimesulide Sulfonanilide29.2Selective
Carprofen (S+) Propionic Acid17.6Preferential
Meloxicam Enolic Acid7.3Preferential[11]
Etodolac Acetic Acid6.6Preferential
Ketoprofen Propionic Acid0.88Non-Selective

Data sourced from a comparative study on canine cyclooxygenase isoforms.[11]

Clinical Cross-Reactivity in Hypersensitive Patients

For clinicians and drug safety professionals, in vitro data must be contextualized with clinical outcomes. The table below presents data from single- or double-blind, placebo-controlled drug challenges in patients with known NSAID hypersensitivity.

DrugClassNumber of ChallengesReaction Rate (%)
Celecoxib Coxib>3218 (pooled data)3.29%[8]
Meloxicam Preferential8474.72%[8]
Nimesulide Selective3321.2%[12]

Note: Reaction rates can vary based on patient population and challenge protocol.

Experimental Protocols for Assessing Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, robust, self-validating experimental protocols are essential. Here, we detail the methodology for a foundational in vitro assay.

Protocol 1: In Vitro Enzyme Inhibition Assay for COX-1 and COX-2

Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes, thereby calculating its selectivity ratio.

Causality: This assay directly measures the interaction between the compound and its target enzymes, providing a quantitative measure of potency and selectivity.[13] The use of purified enzymes isolates the interaction from other cellular factors, offering a clear mechanistic insight.

Caption: Workflow for a COX Enzyme Inhibition Assay.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • Quenching solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) ELISA Kit

  • 96-well microplates and microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and a known reference inhibitor in DMSO. A typical concentration range might span from 1 nM to 100 µM. Rationale: A wide concentration range is necessary to generate a complete dose-response curve.

  • Control Wells Setup: On the 96-well plate, designate wells for:

    • 100% Activity Control (No Inhibitor): Contains enzyme and vehicle (DMSO) only. This establishes the baseline for maximum enzyme activity.

    • Blank Control (No Enzyme): Contains all reagents except the enzyme to account for background signal.

    • Test Compound Wells: Contains enzyme and the various dilutions of the test compound.

  • Enzyme Reaction Setup:

    • To each well (except the Blank), add reaction buffer, heme cofactor, and the appropriate diluted enzyme (COX-1 or COX-2).

    • Add the corresponding dilution of the test compound or DMSO vehicle to the wells.

    • Pre-incubate the plate for 10 minutes at 37°C. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

    • Incubate for a short, defined period (e.g., 2 minutes) at 37°C. Rationale: Measuring initial reaction rates minimizes complications from substrate depletion or product inhibition.[14]

    • Terminate the reaction by adding the quenching solution.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 produced in each well using a commercial ELISA kit, following the manufacturer’s instructions precisely.[15]

  • Data Analysis and Interpretation:

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value—the concentration at which the compound inhibits 50% of the enzyme's activity.[16]

    • Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

Self-Validating System: The protocol's integrity is maintained by the parallel assessment of a known selective inhibitor as a positive control and the inclusion of no-inhibitor and no-enzyme controls. Consistent results for these controls validate the assay's performance.

Conclusion

The pyrazole scaffold is a privileged structure in the development of selective COX-2 inhibitors. While compounds like celecoxib and deracoxib demonstrate high selectivity for COX-2 over COX-1 in vitro, a degree of cross-reactivity can exist, particularly at higher doses or in hypersensitive individuals.[8][10] Understanding this cross-reactivity profile is not merely an academic exercise; it is fundamental to developing safer and more effective anti-inflammatory therapies. The quantitative comparison of IC50 ratios and clinical reaction rates, combined with robust experimental protocols like the enzyme inhibition assay, provides the necessary framework for researchers to make informed decisions in drug discovery and development. By rigorously applying these principles and methodologies, the scientific community can continue to refine the design of pyrazole-based compounds to maximize therapeutic benefit while minimizing off-target effects.

References

  • Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. J Allergy Clin Immunol Pract, 7(8), 2891-2893.e4. [Link]

  • Wikipedia. (n.d.). Deracoxib. Retrieved from [Link]

  • Al-Abri, A., et al. (2023). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. Allergy, Asthma & Clinical Immunology, 19(1). [Link]

  • Veterinary Partner. (n.d.). Deracoxib (Deramaxx). Retrieved from [Link]

  • Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Gültuna, S., et al. (2022). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub. [Link]

  • Shapiro, A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

  • Basavaraj, S., & Williams, C. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Nettis, E., et al. (2008). Celecoxib Tolerability in Patients with Hypersensitivity (Mainly Cutaneous Reactions) to Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]

  • Dona, I., et al. (2014). Response to a selective COX-2 inhibitor in patients with urticaria/angioedema induced by nonsteroidal anti-inflammatory drugs. PubMed. [Link]

  • Lee, S. H., et al. (2013). A BRIEF OVERVIEW OF THE COXIB DRUGS IN THE VETERINARY FIELD. ResearchGate. [Link]

  • Singh, P., et al. (2024). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. ResearchGate. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]

  • Sánchez-Borges, M., & Capriles-Hulett, A. (2008). Clinical Management of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Giraudel, J. M., et al. (2009). In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study. PubMed. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NIH. [Link]

  • Drugs.com. (n.d.). DERACOXIB Veterinary—Systemic. [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Ghoshal, K., & Bhattacharyya, M. (2014). Adverse Effects of COX-2 Inhibitors. PMC, NIH. [Link]

  • Zhang, H., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [Link]

  • Kruse, R., Ruzicka, T., & Grewe, M. (2003). Intolerance reactions due to the selective cyclooxygenase type II inhibitors rofecoxib and celecoxib. Results of oral provocation tests in patients with NSAID hypersensitivity. Acta Dermato-Venereologica. [Link]

  • U.S. Food and Drug Administration. (2020). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH. [Link]

  • Sharma, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. [Link]

  • Costa, B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • MDPI. (2021). Estrogen-Induced Hypermethylation Silencing of RPS2 and TMEM177 Inhibits Energy Metabolism and Reduces the Survival of CRC Cells. [Link]

  • ResearchGate. (n.d.). Effects evoked by pyrazole analogs in different cells target. [Link]

  • MDPI. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. [Link]

  • Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Journal of Visualized Experiments. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • ResearchGate. (n.d.). COX-2 inhibition in vitro assay results. [Link]

  • El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PMC, PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry #169 - Drug Substance. [Link]

  • Macías, A., et al. (2018). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. PubMed Central. [Link]

  • MDPI. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • U.S. Food and Drug Administration. (2025). Drug Quality Sampling and Testing Programs. [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • U.S. Food and Drug Administration. (2024). Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources – Day 1. YouTube. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Validation of Small Molecule Inhibitors

Introduction: The Imperative of Rigorous In Vitro Validation In the landscape of drug discovery, the path from a promising "hit" to a clinical candidate is fraught with challenges. A staggering number of drug candidates,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous In Vitro Validation

In the landscape of drug discovery, the path from a promising "hit" to a clinical candidate is fraught with challenges. A staggering number of drug candidates, estimated to be as high as 95%, fail during clinical trials, with a significant portion of these failures attributed to a lack of efficacy or unforeseen toxicity.[1][2] Many of these late-stage failures can be traced back to an incomplete or flawed understanding of the compound's fundamental biological activity. Rigorous, multi-faceted in vitro validation is not merely a preliminary step; it is the foundational pillar upon which a successful drug development program is built. It serves as a critical filter, enabling researchers to "fail early, fail often" at the bench, thereby conserving resources and focusing on candidates with the highest probability of clinical success.[3]

This guide provides a structured, field-proven framework for the comprehensive in vitro validation of small molecule inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices and emphasizing the design of self-validating assay cascades. Our journey will progress logically from the most controlled, target-focused biochemical assays to the more complex, physiologically relevant environment of cell-based systems.

The Validation Funnel: A Phased Approach

A robust validation strategy can be visualized as a funnel, where a large number of initial hits are progressively filtered through increasingly stringent assays. This process systematically builds confidence in a compound's on-target activity, cellular efficacy, selectivity, and drug-like properties.

Validation_Funnel cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Confirmation cluster_2 Phase 3: Specificity & Selectivity cluster_3 Phase 4: Early 'Drug-Likeness' Assessment cluster_4 Outcome Biochem Biochemical Assays (Binding, Potency, MoA) Cellular Cell-Based Assays (Target Engagement, Cellular Potency, Cytotoxicity) Biochem->Cellular Confirms On-Target Activity Selectivity Selectivity Profiling (Kinome Scans, Off-Target Panels) Cellular->Selectivity Confirms Cellular Efficacy ADME In Vitro ADME-Tox (Permeability, Stability, CYP Inhibition) Selectivity->ADME Confirms Target Specificity Candidate Validated Lead Candidate ADME->Candidate Indicates Favorable Properties

Caption: The In Vitro Validation Funnel.

Phase 1: Biochemical Characterization — Is the Target Truly Hit?

The initial and most fundamental question is whether your small molecule directly interacts with its intended purified target. Biochemical assays, performed in a controlled, cell-free environment, are the gold standard for answering this.[4]

Binding Assays: Confirming Physical Interaction

Before assessing function, it's crucial to confirm direct physical binding. This provides unambiguous evidence that the compound engages the target.

  • Why it's done: Functional inhibition in an enzyme assay could arise from non-specific effects or interaction with a cofactor, not the primary target.[5] Binding assays provide direct proof of engagement.

  • Common Methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP).[6][7]

  • Key Output: Dissociation constant (Kd), a measure of binding affinity. A lower Kd signifies a stronger binding interaction.

Functional Assays: Quantifying Inhibitory Potency

Once binding is confirmed, the next step is to measure the functional consequence—inhibition.

  • Why it's done: To determine the concentration at which the inhibitor effectively blocks the target's activity. This is the primary measure of potency.

  • Key Metrics: IC50 vs. Ki

    • IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[8] It is a practical and widely used measure of functional strength but is highly dependent on assay conditions like substrate concentration.[8][9]

    • Ki (Inhibition Constant): An intrinsic measure of the binding affinity of the inhibitor.[8][10] For competitive inhibitors, it can be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the substrate concentration ([S]) and the Michaelis constant (Km).[8][11] The Ki is a more absolute value, allowing for more reliable comparison of compounds across different experiments.[8][10]

Caption: The Cheng-Prusoff Equation.

Mechanism of Action (MoA) Studies: Understanding How it Inhibits

Determining the MoA is critical for lead optimization.[12] Does the inhibitor compete with the natural substrate, or does it bind elsewhere?

  • Why it's done: The MoA influences how the inhibitor will perform in vivo. For example, the potency of a competitive inhibitor will be overcome by high physiological concentrations of the substrate, a crucial consideration for targets like kinases where cellular ATP levels are high.[13]

  • Methodology: Enzyme kinetic studies are performed by measuring inhibitor potency (IC50) at varying concentrations of the substrate.

    • Competitive: IC50 increases as substrate concentration increases.

    • Non-competitive: IC50 is independent of substrate concentration.[9]

    • Uncompetitive: IC50 decreases as substrate concentration increases.

Experimental Protocol: A Luminescence-Based Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC50 of an inhibitor against a specific protein kinase.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the small molecule inhibitor in DMSO, then dilute further into Kinase Buffer. A typical final concentration range would be 100 µM to 1 nM. Include a DMSO-only vehicle control.

    • Prepare a solution of the kinase and its specific peptide substrate in Kinase Buffer.

    • Prepare an ATP solution in Kinase Buffer at a concentration equal to the Km of the kinase for ATP. This standardizes the condition for comparing competitive inhibitors.[13]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution (or vehicle control).

    • Add 10 µL of the kinase/substrate mix to all wells.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to kinase activity.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition & Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data: Set the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Phase 2: Cellular Confirmation — Does it Work in a Relevant System?

A compound that is potent in a biochemical assay may be ineffective in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability.[15][16] Cell-based assays are therefore the essential second step to confirm activity in a more physiologically relevant environment.[17]

FeatureBiochemical AssaysCell-Based Assays
System Purified components (e.g., enzyme, substrate)Intact, living cells
Environment Controlled, artificial bufferComplex, physiological milieu
Primary Question Does it inhibit the target directly?Does it work in a biological system?
Key Readout IC50, Ki, KdEC50, Cellular Target Engagement
Advantages High throughput, mechanistic clarity, low variabilityHigher physiological relevance, accounts for permeability/efflux
Limitations May not predict cellular efficacyMore complex, higher variability, mechanism can be ambiguous

Table 1. Comparison of Biochemical and Cell-Based Assays.[6][18][19]

Cellular Target Engagement Assays: Proving the Hit in the Cell

The first question in a cellular context is the same as in the biochemical one: does the compound physically interact with its target? Target engagement assays confirm this inside the cell.[5][20][21]

  • Why it's done: To provide definitive evidence that the observed cellular phenotype is a result of on-target activity.[5] It directly measures the drug-target interaction in its native environment.

  • Leading Method - Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.[22][23] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or ELISA. A positive shift in the melting temperature indicates target engagement.[22]

CETSA_Workflow Treat 1. Treat cells with Inhibitor vs. Vehicle Heat 2. Heat cell lysates to a range of temperatures Treat->Heat Separate 3. Separate soluble vs. aggregated proteins Heat->Separate Quantify 4. Quantify soluble target protein (e.g., Western Blot) Separate->Quantify Analyze 5. Analyze thermal shift Quantify->Analyze

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Cellular Potency & Cytotoxicity Assays

These assays measure the functional outcome of target engagement in the cell, such as inhibition of a signaling pathway, and distinguish this from general toxicity.

  • Why it's done: To determine the effective concentration (EC50) for the desired biological effect and to establish a therapeutic window relative to the concentration that simply kills the cells (cytotoxic concentration, CC50). A large window between efficacy and cytotoxicity is desirable.

  • Cellular Potency Assays: These are pathway-specific. For a kinase inhibitor, this could involve measuring the phosphorylation of a downstream substrate via Western blot or a high-content imaging assay.[15][24]

  • Cytotoxicity Assays: These are fundamental for assessing cell health. Common methods include MTT or resazurin-based assays (measuring metabolic activity) and luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®).[25][26]

Experimental Protocol: Cell Viability/Cytotoxicity Assay (Luminescence-Based)
  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the small molecule inhibitor. Treat the cells for a specified duration (e.g., 72 hours), ensuring the final DMSO concentration is consistent across all wells and typically ≤0.5%.[25] Include vehicle-only (100% viability) and a known cytotoxic agent (0% viability) as controls.

  • Reagent Addition: Equilibrate the plate and the detection reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Stabilization & Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition & Analysis: Read the luminescence on a plate reader. Normalize the data and plot the results as described for the biochemical assay to determine the EC50 or CC50 value.

Phase 3: Selectivity & Off-Target Profiling — Is the Target the Only Target?

A potent, cell-active inhibitor is of little use if it acts as a "sledgehammer," hitting numerous other targets that could lead to toxicity. Selectivity profiling is a non-negotiable step to understand a compound's specificity.[27]

  • Why it's done: To identify potential off-target liabilities early. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, this is especially critical.[28][29]

  • Methodology: The most common approach is to screen the inhibitor against a large panel of related targets. For kinase inhibitors, this involves "kinome scanning," where the compound is tested against hundreds of different kinases.[15][30]

  • Data Interpretation: The results are often presented as a "selectivity score" or a visual representation of inhibited off-targets. The goal is to find compounds that potently inhibit the primary target with minimal activity against other panel members at a given concentration (e.g., >30-fold selectivity).

CompoundTarget Kinase IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Window (vs. Off-Target 1)Assessment
Inhibitor X 5250>10,00050-foldHighly Selective
Inhibitor Y 10305,0003-foldPoor Selectivity

Table 2. Example Selectivity Profiling Data.

Phase 4: Early ADME-Tox Profiling — Does it Have Drug-Like Properties?

In parallel with efficacy and selectivity studies, early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is essential.[1][2][31] These assays predict how a compound might behave in a whole organism.[3][32]

  • Why it's done: To flag compounds with poor "drug-like" properties (e.g., low permeability, rapid metabolic breakdown) that would likely fail in later in vivo studies.[3]

  • Key In Vitro ADME-Tox Assays:

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput measure of a compound's ability to passively diffuse across a lipid membrane.[26]

    • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps determine how quickly it is metabolized.[2]

    • CYP Inhibition: Assays to determine if the compound inhibits major Cytochrome P450 (CYP) enzymes are crucial for predicting potential drug-drug interactions.[10][33]

    • Hepatotoxicity & Cardiotoxicity: Early in vitro assays using relevant cell lines can identify potential organ-specific toxicities.[31][32]

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The in vitro validation of a small molecule inhibitor is a systematic process of evidence-building. It begins with the unequivocal demonstration of on-target biochemical potency and mechanism, progresses to confirmation of target engagement and efficacy in a cellular environment, and is rounded out by critical assessments of selectivity and drug-like properties. Each phase provides a crucial piece of the puzzle. By integrating data from all these assays, researchers can confidently decide whether a compound has the right profile to justify the significant investment of advancing it into preclinical in vivo studies, ultimately increasing the probability of developing a safe and effective new medicine.

References

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • EBM Consult. (2014). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Firma Clinical Research. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • National Institutes of Health (NIH). (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. [Link]

  • Nature Chemical Biology. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. [Link]

  • Grokipedia. IC50. [Link]

  • Pediaa.Com. (2019). Difference Between Biochemical and Cell Based Assays. [Link]

  • Assay and Drug Development Technologies. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. [Link]

  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?[Link]

  • National Institutes of Health (NIH). (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]

  • AACR Journals. (2008). In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • PubMed. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • National Institutes of Health (NIH). (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Biobide. What is an Inhibition Assay?[Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Chem Help ASAP. (2023). types of assays used in early drug discovery. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Crossfire Oncology. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • National Institutes of Health (NIH). (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. [Link]

  • PubMed. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. [Link]

  • National Institutes of Health (NIH). (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • PubMed Central (PMC). (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. [Link]

  • National Institutes of Health (NIH). In Vitro Biochemical Assays - Assay Guidance Manual. [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

  • PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]

  • ResearchGate. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Taylor & Francis Online. (2023). Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. [Link]

  • RSC Publishing. (2023). Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. [Link]

  • PLOS Computational Biology. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

For laboratory professionals engaged in the fast-paced world of research and drug development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protoco...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of research and drug development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, ensuring the safety of personnel and adherence to environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, drawing from safety data for structurally similar pyrazole derivatives and established principles of hazardous waste management.[1]

Hazard Assessment and Waste Profile

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine belongs to the pyrazole class of compounds. Pyrazole derivatives are known for their diverse biological activities, which necessitates careful handling as potentially hazardous substances.[2][3][4][5] Structurally similar compounds often exhibit skin and eye irritation.[6][7][8][9] Therefore, it is prudent to treat this compound as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][10][11]

Key Hazard Considerations for Pyrazole Derivatives:

Hazard CategoryFinding from Analogous CompoundsCitation
Skin Irritation Classified as a skin irritant.[1][6][7][9]
Eye Irritation Classified as a serious eye irritant.[1][6][7][9]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[1]
Inhalation May cause respiratory irritation.[6][7]
Immediate Safety and Personal Protective Equipment (PPE)

Before handling N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[6][7][8] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential.[1][9]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile gloves).[1][9]

  • Body Protection: A standard laboratory coat is required.[1][9]

Step-by-Step Disposal Protocol

The proper disposal of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine waste must be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines and local regulations.[1] The following is a general, best-practice workflow.

Proper segregation is the first critical step to ensure safe disposal. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[1]

  • Solid Waste: Collect any solid N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine waste (e.g., contaminated weigh paper, paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.[1][6]

  • Liquid Waste: Collect solutions containing N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in a dedicated, leak-proof, and chemically compatible container.[11]

  • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.

The choice of container and proper labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[12]

  • Container Choice: Use a container that is in good condition, chemically compatible with the pyrazole derivative, and has a secure, tight-fitting lid.[10][11] The container must be kept closed except when adding waste.[10][11]

  • Labeling: The waste container must be clearly labeled with the following information[11][12]:

    • The words "Hazardous Waste"

    • The full chemical name: "N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine"

    • An accurate list of all constituents and their approximate concentrations.

    • Appropriate hazard warnings (e.g., "Irritant").[12]

    • The date when waste was first added to the container (accumulation start date).

Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste in the laboratory.[10][12]

  • Store the sealed and labeled waste container in a designated SAA.[10][12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Ensure the SAA is inspected weekly for any signs of leakage.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]

The final disposal of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine must be handled by a licensed professional waste disposal company.[1]

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[1]

  • Provide the EHS department with accurate information about the waste composition.

  • The most common and recommended disposal method for such compounds is high-temperature incineration.[1]

Decontamination Procedures

After handling the waste, it is important to decontaminate surfaces and reusable equipment.

  • Wipe down the work area (e.g., fume hood sash, benchtop) with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Collect the cleaning materials (e.g., paper towels) and dispose of them as solid hazardous waste.

  • For reusable glassware, rinse with a suitable solvent, collecting the rinsate as hazardous waste. Then, wash thoroughly with soap and water. The first rinseate must be collected and disposed of as hazardous waste.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

A Start: Generation of Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Select & Label Compatible Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Waste Pickup from EHS Department E->F G Professional Disposal (e.g., Incineration) F->G H Decontaminate Work Area & Equipment G->H I End H->I

Caption: Disposal workflow for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, fostering a culture of safety and compliance within the laboratory.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. ResearchGate. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

As a novel compound in the landscape of pharmaceutical research and drug development, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine presents both significant opportunities and inherent risks. This guide, compiled b...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in the landscape of pharmaceutical research and drug development, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine presents both significant opportunities and inherent risks. This guide, compiled by senior application scientists, provides a detailed protocol for the safe handling, use, and disposal of this substituted pyrazole secondary amine, ensuring the protection of laboratory personnel and the integrity of your research. The following procedures are grounded in established safety principles for handling analogous chemical structures.

Understanding the Compound: A Hazard-Based Perspective

While a specific Safety Data Sheet (SDS) for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is not yet widely available, an analysis of its structural motifs—a substituted pyrazole ring and a secondary amine—allows for a robust preliminary hazard assessment. Pyrazole derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.[1][2][3][4][5][6] Similarly, secondary amines are a common functional group with well-documented reactivity and handling requirements.

Based on data from structurally related compounds, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine should be treated as a substance that is potentially:

  • Harmful if swallowed. [7][8][9]

  • A skin and eye irritant. [10][11][12][13] In some cases, similar compounds can be corrosive, causing severe skin burns and eye damage.[9][14][15]

  • Harmful if inhaled , with the potential to cause respiratory tract irritation.[7][11][14][15]

Therefore, a cautious and well-defined handling protocol is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical factor in mitigating exposure risks. The following table outlines the minimum required PPE for handling N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

PPE ComponentStandard SpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[16] A face shield should be worn over safety glasses when there is a risk of splashing.[16]Protects against accidental splashes and contact with airborne particles.
Hand Protection Chemical-resistant gloves (disposable nitrile gloves are a suitable option for incidental contact).[16]Prevents direct skin contact. Glove integrity should be inspected before each use.
Body Protection A flame-resistant lab coat, fully buttoned.[16]Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Prevents injury from spills and dropped objects.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating aerosols.[7][11][16][17]Protects against inhalation of the compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine minimizes the risk of exposure at every stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9][11]

Handling and Use: A Step-by-Step Protocol

All manipulations of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • For solid forms, use a spatula to carefully transfer the desired amount to a tared weigh boat. Avoid creating dust.

    • For liquid forms, use a calibrated pipette or syringe for accurate and contained transfer.

  • In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][12]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][12] Seek medical attention if irritation persists.[10][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.[18]

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof container.[19] Do not dispose of this chemical down the drain.[19]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh paper, and absorbent pads, should be disposed of as solid chemical waste.[18]

The following diagram illustrates the general workflow for handling and disposal:

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area in Fume Hood A->B 1. C Weighing and Transfer B->C 2. D Solution Preparation C->D 3. E Decontaminate Surfaces D->E 4. F Segregate Waste E->F 5. G Doff PPE F->G 6. H Wash Hands G->H 7.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.